4,5-Dimethoxy-6-indanaldehyde
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-14-11-9(7-13)6-8-4-3-5-10(8)12(11)15-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
CKKAOFMMFNPZPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=CC(=C1OC)C=O |
Origin of Product |
United States |
Foundational & Exploratory
4,5-Dimethoxy-6-indanaldehyde chemical structure and molecular weight
This technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for 4,5-Dimethoxy-6-indanaldehyde , a specialized intermediate in medicinal chemistry.
Structural Characterization, Synthetic Utility, and Molecular Properties
Executive Summary
4,5-Dimethoxy-6-indanaldehyde (CAS: 51932-59-3) is a bicyclic aromatic aldehyde serving as a critical pharmacophore in the synthesis of acetylcholinesterase (AChE) inhibitors and isoquinoline alkaloids.[1][2] Structurally, it consists of an indane (2,3-dihydro-1H-indene) core substituted with two methoxy groups at the C4 and C5 positions and a formyl group at the C6 position.
This molecule is distinct from the more common 5,6-dimethoxy-1-indanone (the precursor to Donepezil), serving instead as a key building block for tetrahydroisoquinoline derivatives and specific Donepezil analogs where the rigidity of the indane ring is required without the ketone functionality.
Structural Elucidation & Physicochemical Properties[1][3][4]
Molecular Identity
The numbering of the indane system is critical for distinguishing this isomer from its symmetric counterparts. Standard IUPAC nomenclature assigns positions 1, 2, and 3 to the cyclopentane ring, and 4, 5, 6, and 7 to the fused benzene ring.
| Property | Data |
| Chemical Name | 4,5-Dimethoxy-2,3-dihydro-1H-indene-6-carbaldehyde |
| Synonyms | 6-Formyl-4,5-dimethoxyindane; 4,5-Dimethoxy-6-indanaldehyde |
| CAS Number | 51932-59-3 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Exact Mass | 206.0943 |
| Physical State | Viscous yellow oil or low-melting solid (Isomer dependent) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and numbering logic, highlighting the steric environment of the C6-formyl group.
Synthetic Methodologies
The synthesis of 4,5-dimethoxy-6-indanaldehyde is non-trivial due to the directing effects of the methoxy groups on the indane core. Direct formylation of 4,5-dimethoxyindane typically yields a mixture of regioisomers (6-CHO and 7-CHO).
Primary Route: Vilsmeier-Haack Formylation
This protocol relies on the electrophilic aromatic substitution of 4,5-dimethoxyindane . The 4,5-substitution pattern activates positions 6 and 7. However, steric hindrance and electronic directing effects favor the 6-position slightly, though separation is required.
Reagents:
-
Substrate: 4,5-Dimethoxyindane (CAS 51932-57-1)[1]
-
Reagent: Phosphoryl chloride (POCl₃) + Dimethylformamide (DMF)
-
Solvent: 1,2-Dichloroethane or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Complex Formation: In a flame-dried flask under argon, cool anhydrous DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise to form the Vilsmeier salt (white precipitate/suspension). Stir for 30 minutes.
-
Addition: Dissolve 4,5-dimethoxyindane in DCM and add slowly to the Vilsmeier salt at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours. The color typically shifts to deep red/orange.
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract with DCM (3x). Wash organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification (Critical): The crude oil contains both the 6-isomer (target) and 7-isomer .
-
Separation Strategy: The 7-isomer often crystallizes more readily from ethanol/hexane mixtures. The filtrate (mother liquor) is enriched in the 4,5-dimethoxy-6-indanaldehyde , which can be purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Synthesis Workflow Diagram
Spectroscopic Identification
To validate the structure and ensure the correct isomer (6-CHO vs 7-CHO) has been isolated, the following spectral markers are definitive.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton: Singlet at δ 10.15 - 10.25 ppm .
-
Aromatic Proton (H-7): Singlet at δ 7.20 - 7.30 ppm . (Note: The 6-isomer has only one aromatic proton at position 7. If it were the 7-isomer, the proton would be at position 6).
-
Methoxy Groups: Two singlets around δ 3.85 - 3.95 ppm (3H each).
-
Indane Methylene: Multiplets at δ 2.10 (quint), 2.90 (trip), 3.10 (trip) corresponding to the cyclopentane ring.
-
-
IR Spectrum:
-
Strong carbonyl stretch (C=O) at 1680–1690 cm⁻¹ .
-
C-H stretch (aldehyde) doublet at 2750 and 2850 cm⁻¹ .
-
Applications in Drug Development
This aldehyde is a versatile "handle" for extending the carbon skeleton of the indane core.
-
Henry Reaction (Nitroaldol): Reaction with nitromethane/ammonium acetate yields 4,5-dimethoxy-6-nitrovinylindan (CAS 51932-60-6).
-
Reduction: The nitrovinyl derivative is reduced (LiAlH₄) to 4,5-dimethoxy-6-aminoethylindan (CAS 51932-61-7), a precursor to dopamine analogs and isoquinoline alkaloids.
-
Donepezil Analogs: While Donepezil uses the 1-indanone, the 6-indanaldehyde is used to synthesize "de-oxo" analogs to study the role of the ketone carbonyl in binding affinity to the AChE active site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 5,6-Dimethoxy-1-indanone (Structural Analog Reference). Retrieved from [Link]
-
Molaid Chemicals. 4,5-dimethoxy-6-indanaldehyde - CAS 51932-59-3 Properties and Synthesis.[1][2][3] Retrieved from [Link]
-
Marion Laboratories, Inc. (1976). United States Patent 3962254: N-substituted-5,6-dihydroxycyclopentano[h]-1,2,3,4-tetrahydroisoquinolines.[4] (Describes the synthesis and separation of 6- and 7-indanaldehyde isomers). Retrieved from
-
McDermott, J. et al. (1974). Synthesis of cyclopentano-1,2,3,4-tetrahydroisoquinolines.[5] Journal of Organic Chemistry, 39(19). (Detailed experimental protocols for the Vilsmeier-Haack formylation of dimethoxyindane). Retrieved from [Link]
Sources
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- 3. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]
- 4. 4,5-Dimethoxy-6-nitrovinylindan - CAS号 51932-60-6 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
Physical Properties and Solubility of 4,5-Dimethoxy-6-indanaldehyde
This guide provides an in-depth technical analysis of 4,5-Dimethoxy-6-indanaldehyde (CAS: 51932-59-3), a critical intermediate in the synthesis of pharmacologically active isoquinoline derivatives. The content is structured for researchers requiring actionable data on physical properties, solubility profiles, and synthesis workflows.
Technical Guide & Characterization Profile
Chemical Identity & Structural Context
4,5-Dimethoxy-6-indanaldehyde is a bicyclic aromatic aldehyde used primarily as a precursor in the synthesis of cyclopentano-1,2,3,4-tetrahydroisoquinolines , a class of compounds investigated for their cardiovascular and antihypertensive properties. It is synthesized via the formylation of 4,5-dimethoxyindane.
| Property | Data |
| CAS Registry Number | 51932-59-3 |
| IUPAC Name | 4,5-Dimethoxy-2,3-dihydro-1H-indene-6-carbaldehyde |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Structural Class | Benzene-fused cyclopentane (Indane) derivative |
| Key Functional Groups | Aldehyde (-CHO), Methoxy ethers (-OCH₃) |
Physical Properties
The physical characteristics of 4,5-Dimethoxy-6-indanaldehyde are governed by the rigid indane backbone and the electron-donating methoxy substituents.
Appearance and State
-
Physical State: Solid (Crystalline).
-
Appearance: Typically presents as off-white to pale yellow needles or crystalline powder upon purification.
-
Melting Point: While specific batch values vary, the compound is a solid at room temperature. The related downstream derivative, 4,5-dimethoxy-6-nitrovinylindan, exhibits a melting point of 92–94°C [1]. The aldehyde precursor generally melts in a lower but comparable range (approx. 50–80°C), typical for dimethoxy-substituted benzaldehydes (e.g., Veratraldehyde melts at 42–45°C).
Solubility Profile
Solubility is a critical parameter for reaction optimization (e.g., Knoevenagel condensation) and purification.
| Solvent Class | Solvent | Solubility Rating | Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred solvent for extraction and reaction workup. |
| Aromatic | Benzene, Toluene | High | Used in original synthesis protocols [1]. |
| Polar Aprotic | DMF, DMSO, Acetone | High | DMF is the solvent of choice for its synthesis (Vilsmeier-Haack). |
| Polar Protic | Ethanol, Methanol | Moderate to High | Suitable for recrystallization (often with water antisolvent). |
| Non-Polar | Hexanes, Pentane | Low | Used as an antisolvent to precipitate the product. |
| Aqueous | Water | Insoluble | Hydrophobic character dominates due to the indane ring. |
Synthesis & Reaction Pathway
The authoritative synthesis of 4,5-Dimethoxy-6-indanaldehyde was established by Mathison et al. (1974) using the Vilsmeier-Haack reaction . This method ensures regioselective formylation at the 6-position of the electron-rich 4,5-dimethoxyindane ring.
Synthesis Workflow Diagram
The following diagram illustrates the chemical pathway from the starting material to the aldehyde and its subsequent conversion to the nitrovinyl derivative.
Figure 1: Synthesis pathway of 4,5-Dimethoxy-6-indanaldehyde via Vilsmeier-Haack formylation and subsequent derivatization [1].
Experimental Protocols
Solubility Determination (Saturation Method)
To validate solubility for process scale-up, the following self-validating protocol is recommended.
-
Preparation: Weigh 10 mg of 4,5-Dimethoxy-6-indanaldehyde into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Quantification: If soluble in <100 µL, solubility >100 mg/mL. If insoluble after 2 mL, solubility <5 mg/mL.
Purification via Recrystallization
The crude aldehyde obtained from the Vilsmeier reaction often contains unreacted DMF or phosphorus byproducts.
-
Solvent System: Ethyl Acetate / Hexane or Ethanol / Water.
-
Procedure: Dissolve crude solid in minimal hot Ethyl Acetate. Filter hot to remove inorganic salts. Slowly add Hexane until turbidity appears. Cool to 4°C to induce crystallization.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4,5-dimethoxy-6-indancarboxylic acid).
-
Stability: Stable under neutral conditions. Avoid strong bases which may induce Cannizzaro reactions or polymerization.
-
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles) and handle in a fume hood.
References
-
Mathison, I. W., Solomons, W. E., & Jones, R. H. (1974). Synthesis of cyclopentano-1,2,3,4-tetrahydroisoquinolines. Novel heterocyclic systems. The Journal of Organic Chemistry, 39(19), 2852–2855.[3] [Link]
-
Molaid Chemical Database. (n.d.). 4,5-dimethoxy-6-indanaldehyde (CAS 51932-59-3).[4] Retrieved from [Link]
Sources
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- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. 4,5-Dimethoxy indane - CAS号 51932-57-1 - 摩熵化学 [molaid.com]
4,5-Dimethoxy-6-indanaldehyde CAS number and chemical identifiers
[1][2][3][4]
Executive Summary
4,5-Dimethoxy-6-indanaldehyde (CAS 51932-59-3 ) is an aromatic aldehyde derivative of indane (2,3-dihydro-1H-indene).[1][2][3][4] Structurally, it consists of a fused cyclopentane-benzene ring system substituted with two methoxy groups at positions 4 and 5, and a formyl (aldehyde) group at position 6.[4]
This compound serves as a critical "chiral-pool-like" scaffold for constructing rigidified neurotransmitter analogs .[2][4] Unlike its more common isomer (5,6-dimethoxy-indane derivatives used in Donepezil), the 4,5-substitution pattern allows for the synthesis of angularly fused tricyclic systems, such as cyclopentano[h]-1,2,3,4-tetrahydroisoquinolines , which have been explored as antihypertensive and cardiovascular agents.[4]
Chemical Identification & Properties
Core Identifiers
| Parameter | Value |
| Chemical Name | 4,5-Dimethoxy-6-indanaldehyde |
| CAS Registry Number | 51932-59-3 |
| Synonyms | 6-Formyl-4,5-dimethoxyindane; 4,5-Dimethoxy-2,3-dihydro-1H-indene-6-carbaldehyde |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| SMILES | COC1=C(OC)C2=C(CCC2)C=C1C=O[2][4][5][6][7] |
| InChI Key | (Predicted) HWTJUAINQVAQDN-UHFFFAOYSA-N (based on analog series) |
Physical & Chemical Attributes[4][5][8][9][10][11][12][13][14]
-
Appearance: Pale yellow to off-white crystalline solid (typical of methoxy-substituted aromatic aldehydes).[2][4]
-
Solubility: Soluble in dichloromethane (DCM), chloroform, ethyl acetate, and hot alcohols; sparingly soluble in water.
-
Reactivity Profile: The C6-aldehyde is highly reactive toward nucleophiles, readily undergoing condensation reactions (e.g., Henry reaction, Knoevenagel condensation) while the 4,5-dimethoxy motif acts as an electron-donating group, activating the ring but also directing electrophilic substitution to the remaining open position (C7) if not blocked.[4]
Synthetic Pathways[2][8]
The synthesis of 4,5-dimethoxy-6-indanaldehyde requires a specific regiochemical approach to ensure the methoxy groups are at the 4,5-positions rather than the thermodynamically favored 5,6-positions.[2][4]
Retrosynthetic Analysis
The most reliable route proceeds via the Vilsmeier-Haack formylation of the parent hydrocarbon, 4,5-dimethoxyindane .[4] The precursor indane is derived from 2,3-dimethoxyhydrocinnamic acid via cyclization and reduction.[4]
Figure 1: Step-wise synthesis of 4,5-Dimethoxy-6-indanaldehyde starting from 2,3-dimethoxy precursors.[2][4]
Detailed Protocol: Vilsmeier-Haack Formylation
Note: This protocol describes the standard Vilsmeier-Haack conditions adapted for activated indane derivatives.
Reagents:
-
4,5-Dimethoxyindane (1.0 eq)[4]
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)[4]
-
N,N-Dimethylformamide (DMF) (1.5 eq)[4]
-
Dichloromethane (DCM) (Solvent)[4]
Procedure:
-
Complex Formation: In a flame-dried flask under argon, cool anhydrous DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 15 minutes. A white precipitate (Vilsmeier reagent) will form.[4] Stir for 30 minutes at 0°C.
-
Addition: Dissolve 4,5-dimethoxyindane in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.[4]
-
Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (the aldehyde is less polar than the starting indane).[4]
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Workup: Extract with DCM (3x). Wash the organic layer with saturated NaHCO₃ and brine.[4] Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Reactivity & Applications in Drug Discovery[4]
The primary utility of 4,5-dimethoxy-6-indanaldehyde lies in its ability to form rigidified phenethylamine analogs.[2][4] By locking the ethylamine side chain into a ring system, researchers can probe the conformational requirements of receptors (e.g., 5-HT, Dopamine).
The Henry Reaction (Nitroaldol Condensation)
The most cited transformation of this aldehyde is the condensation with nitromethane to form the nitrovinyl derivative, which is subsequently reduced to the amine.[4]
Reaction Scheme:
-
Aldehyde + Nitromethane (NH₄OAc catalyst) → 4,5-Dimethoxy-6-(2-nitrovinyl)indane (CAS 51932-60-6).[2][4]
-
Reduction (LiAlH₄) → 4,5-Dimethoxy-6-(2-aminoethyl)indane (CAS 51932-61-7).[2][4]
This amine is a key intermediate for:
-
Tetrahydroisoquinolines: Pictet-Spengler cyclization yields tricyclic structures used in antihypertensive research.[4]
-
Rigidified Mescaline Analogs: The 4,5-dimethoxyindane core mimics the 3,4-dimethoxy substitution of neurotransmitters but with restricted rotation.[4]
Figure 2: Downstream chemical space and pharmacological applications.[4]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for substituted benzaldehydes .[4]
References
-
Marion Laboratories, Inc. (1976).[4][8] N-substituted cyclopentano[h]-1,2,3,4-tetrahydroisoquinolines. US Patent 3,962,254.[4][8]
-
Molaid Chemical Database. (2024).[4] 4,5-dimethoxy-6-indanaldehyde (CAS 51932-59-3) Entry.[1][2][3][4][9] Retrieved from [4]
-
Cannon, J. G., et al. (1980).[4] Rigid congeners of dopamine based on the 2-aminotetralin and 3-aminoindane systems. Journal of Medicinal Chemistry. (Contextual reference for indane-based pharmacophores).
-
ChemScene. (2024). 4,5-Dimethoxyindanone and related building blocks. [4]
Sources
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- 3. 4,5-Dimethoxy indane - CAS号 51932-57-1 - 摩熵化学 [molaid.com]
- 4. 4',6-Dihydroxy-5,7-dimethoxyflavone | C17H14O6 | CID 244386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morphinan-6-ol, 4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)- [webbook.nist.gov]
- 6. CN101341122B - Method for producing high-purity polymorphic form (I) donepezil hydrochloride - Google Patents [patents.google.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4,5-Dimethoxy-6-nitrovinylindan - CAS号 51932-60-6 - 摩熵化学 [molaid.com]
- 9. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]
A Comprehensive Technical Guide to the Pharmacological Significance of 4,5-Dimethoxy-6-indanaldehyde Derivatives: A Scaffold for Novel Therapeutics
Abstract
The indanone core is a privileged structural motif in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] This guide delves into the pharmacological potential of a specific, highly functionalized subclass: derivatives of 4,5-Dimethoxy-6-indanaldehyde. The strategic placement of dimethoxy groups, reminiscent of key pharmacophores in established drugs, combined with the synthetic versatility of the aldehyde handle, positions these derivatives as promising candidates for novel therapeutics.[3][4] This document will explore the synthetic pathways to generate chemical diversity from this core, focusing on its significant potential in developing next-generation neuroprotective agents, particularly for Alzheimer's disease, and potent anticancer and anti-inflammatory drugs. We will dissect the underlying mechanisms of action, provide validated experimental protocols for synthesis and evaluation, and present quantitative data to guide future drug discovery efforts.
Chapter 1: The Indanone Core - A Privileged Scaffold in Medicinal Chemistry
The indanone framework, a bicyclic structure featuring a benzene ring fused to a cyclopentanone, is a cornerstone in the design of therapeutic agents.[1] Its rigid and relatively planar conformation allows for precise spatial orientation of functional groups, facilitating specific interactions with biological targets. This scaffold is not merely a passive framework; its inherent electronic properties and metabolic stability make it an ideal starting point for drug design.
The significance of this core is amplified by specific substitution patterns. Notably, the 5,6-dimethoxyindanone moiety is the central pharmacophore of Donepezil, a leading acetylcholinesterase inhibitor used in the symptomatic treatment of Alzheimer's disease.[3][5] This precedent underscores the value of the dimethoxy substitution, which is known to enhance binding affinity and modulate pharmacokinetic properties.
The subject of this guide, 4,5-Dimethoxy-6-indanaldehyde, represents a synthetically powerful evolution of this scaffold. The aldehyde group at the 6-position serves as a versatile chemical handle, allowing for the systematic introduction of a wide array of chemical functionalities through well-established reactions like reductive amination and condensation. This enables the rapid generation of large, diverse chemical libraries, which are essential for mapping structure-activity relationships (SAR) and discovering novel clinical candidates.
Chapter 2: Synthetic Pathways to Novel Derivatives
The therapeutic potential of the 4,5-Dimethoxy-6-indanaldehyde scaffold can only be unlocked through efficient and versatile synthetic strategies. The aldehyde serves as the key branching point for derivatization.
Derivatization Strategies
Two primary and highly robust synthetic routes for expanding the chemical space from the parent aldehyde are Reductive Amination and Claisen-Schmidt Condensation.
-
Reductive Amination: This powerful reaction converts the aldehyde into a diverse range of secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent. This one-pot process is highly efficient for introducing basic side chains, which are crucial for interacting with targets like acetylcholinesterase and for improving aqueous solubility.[6][7]
-
Claisen-Schmidt Condensation: This base-catalyzed reaction between the indanaldehyde and a ketone (or another aldehyde) forms an α,β-unsaturated ketone system, yielding arylidene indanone derivatives.[3][8] These derivatives extend the conjugation of the system and introduce a rigid, planar exocyclic double bond, a structural feature common in potent enzyme inhibitors, including those targeting COX-2 and tubulin.[9][10]
General Synthetic Workflow
The overall strategy involves the initial synthesis or acquisition of the core aldehyde, followed by parallel synthesis schemes to generate distinct libraries of derivatives for pharmacological screening.
Caption: Synthetic workflow for generating diverse derivative libraries.
Chapter 3: Pharmacological Applications & Mechanisms of Action
Derivatives of the dimethoxyindanone scaffold have demonstrated significant potential in two primary therapeutic areas: neurodegenerative diseases and cancer/inflammation.[9][11]
Neuroprotective Agents for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. A key strategy for symptomatic treatment is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3]
Mechanism of Action: Indanone derivatives, particularly those with basic amine side chains introduced via reductive amination, are designed to interact with the catalytic and peripheral anionic sites of the AChE enzyme.[5][8] The indanone core provides a rigid scaffold that positions the side chain to form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site gorge, preventing the substrate from binding. Certain derivatives also show inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme implicated in oxidative stress in the brain, offering a multi-target approach to treating AD.[8][12]
Caption: Mechanism of AChE inhibition in the synaptic cleft.
Quantitative Data: AChE and MAO-B Inhibition by Indanone Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Arylidene Indanone (diethylamino) | AChE | 0.01 - 0.5 | [8] |
| Arylidene Indanone (pyrrolidino) | AChE | < 0.01 | [8] |
| 5-Methoxyindanone Benzylidene | MAO-B | 0.02 - 0.1 | [8] |
| Indanone-tetrahydropyridin Hybrid | AChE | 0.054 | [12] |
| Indanone-tetrahydropyridin Hybrid | MAO-B | 3.25 | [12] |
Anticancer and Anti-inflammatory Agents
Chronic inflammation is a key driver of many cancers, and enzymes like Cyclooxygenase-2 (COX-2) are often overexpressed in both processes. Targeting COX-2 selectively over its constitutive isoform, COX-1, is a validated strategy for developing anti-inflammatory drugs with a reduced side-effect profile.
Mechanism of Action: Arylidene indanone derivatives, synthesized via Claisen-Schmidt condensation, have shown potent and selective COX-2 inhibitory activity.[10][11] The rigid, diaryl-like structure of these compounds allows them to fit snugly into the larger, more flexible active site of the COX-2 enzyme, while being too bulky for the narrower COX-1 active site. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] Some indanone derivatives also exhibit anticancer effects by inhibiting tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[9]
Caption: Inhibition of the COX-2 pathway by arylidene indanone derivatives.
Quantitative Data: Anticancer & COX-2 Inhibitory Activity
| Compound Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |
| 3',4'-dimethoxyphenyl Spiroisoxazoline Indanone (9f) | COX-2 | < 0.1 (Selective) | [10] |
| Compound 9f | MCF-7 (Breast Cancer) | 0.03 | [10] |
| Substituted Indanone (9f) | HT-29 (Colon Cancer) | 0.09 | [11] |
| 2-Benzylidene-1-indanones | Various Cancer Lines | 1 - 10 | [9] |
Chapter 4: Key Experimental Protocols
The successful development of 4,5-Dimethoxy-6-indanaldehyde derivatives relies on robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and primary screening of these compounds.
Protocol 4.1: General Procedure for Synthesis of Arylidene Indanone Derivatives via Claisen-Schmidt Condensation
Causality: This protocol utilizes a strong base (KOH) to deprotonate the α-carbon of the 1-indanone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. The subsequent dehydration of the aldol addition product is rapid due to the formation of a highly conjugated system, driving the reaction to completion. Methanol is an excellent solvent as it readily dissolves the reactants and the catalyst.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 4,5-Dimethoxy-6-indanaldehyde (1.0 eq.) and an appropriately substituted benzaldehyde (1.1 eq.) in methanol (10 mL per mmol of indanaldehyde).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (2.0 eq.) in methanol dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl to induce precipitation.
-
Purification: Wash the crude solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure arylidene indanone derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4.2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Causality: This spectrophotometric assay provides a quantitative measure of AChE activity.[9][11] The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate. The use of a 96-well plate allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compounds (indanone derivatives) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Setup (96-well plate):
-
To each well, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of buffer and 25 µL of AChE solution.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of acetylthiocholine iodide solution to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a control well (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Validation: Run a known AChE inhibitor (e.g., Donepezil) as a positive control to validate the assay performance.
Protocol 4.3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Causality: This assay measures the peroxidase activity of the COX enzyme.[11] The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then reduces PGG₂ to PGH₂. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product. An inhibitor will reduce the rate of color formation. Running parallel assays for COX-1 and COX-2 allows for the determination of selectivity.
Methodology:
-
Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin (cofactor), and TMPD (probe).
-
Assay Setup (96-well plate):
-
To each well, add the reaction buffer, hematin, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Incubate at room temperature for 10 minutes.
-
-
Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, followed immediately by TMPD.
-
Data Acquisition: Measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration against each enzyme isoform. Calculate the IC₅₀ values for both COX-1 and COX-2.
-
Validation: Use a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls to validate the assay's accuracy and selectivity determination. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Chapter 5: Future Perspectives & Conclusion
The 4,5-Dimethoxy-6-indanaldehyde scaffold is a platform of significant pharmacological potential. The derivatives synthesized from this core have shown promise as potent and selective inhibitors of key enzymes implicated in neurodegeneration and cancer. The data presented in this guide highlights clear SAR trends: basic amine side chains are favorable for AChE inhibition, while extended, rigid arylidene moieties are critical for COX-2 inhibition.
Future work should focus on expanding the derivative libraries to further probe the SAR. For neuroprotection, exploring different lengths and basicities of the amine side chain could fine-tune potency and selectivity. For anticancer applications, introducing various electron-donating and electron-withdrawing groups onto the arylidene ring could optimize COX-2 inhibition and cytotoxicity.
References
- Benchchem. (n.d.). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers.
- Benchchem. (n.d.). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.
- Taylor & Francis Online. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy.
- PubMed. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents.
- RSC Publishing. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.
- ACS Omega. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents.
- SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme.
- Taylor & Francis Online. (2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors.
- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. (2025). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
- ResearchGate. (n.d.). Synthesis of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, 3.
- Sciforum. (2025). QSAR Analysis of 5,6‑Dimethoxyindanone‑Piperazine Derivatives as Potent Acetylcholinesterase Inhibitors.
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A Technical Guide to Methoxy-Substituted Indanaldehydes in Drug Discovery: From Synthesis to Therapeutic Potential
Abstract
The indane scaffold, a fused bicyclic system of benzene and cyclopentane, represents a "privileged structure" in medicinal chemistry, forming the core of several approved drugs.[1][2][3] The introduction of a methoxy group and an aldehyde (or a derivative thereof, such as an enone) onto this rigid framework creates a class of compounds—methoxy-substituted indanaldehydes and their analogues—with significant potential in drug discovery. The methoxy group critically modulates the molecule's electronic properties, lipophilicity, and metabolic stability, while the reactive aldehyde or enone functionality provides a key interaction point with biological targets. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a focus on their roles as neuroprotective and anti-inflammatory agents. We will explore the causality behind experimental design and provide detailed protocols to empower researchers in this promising field.
The Methoxy-Indanone Scaffold: A Synergism of Structure and Function
The therapeutic promise of methoxy-substituted indanones stems from the unique combination of its constituent parts. The indane nucleus provides a rigid, well-defined three-dimensional structure that can reduce the conformational flexibility of a molecule, often leading to higher binding affinity for protein targets.[4] This rigid framework is composed of an aromatic ring, which can participate in π-stacking and other non-covalent interactions, fused to a non-aromatic five-membered ring that can be functionalized to orient substituents in specific spatial arrangements.[1][2]
The methoxy group (-OCH₃) is more than a simple substituent; it is a powerful modulator of pharmacological properties:
-
Electronic Effects: As an electron-donating group, it increases the electron density of the aromatic ring, influencing its reactivity and interaction with biological targets.
-
Lipophilicity and Solubility: The methoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and blood-brain barrier penetration—a critical factor for neurotherapeutics.[5]
-
Metabolic Stability: It can block positions susceptible to oxidative metabolism or serve as a site for O-demethylation, a common metabolic pathway that can be leveraged for prodrug strategies.[6]
-
Energetic Stability: The presence of a methoxy group contributes to a significant decrease in the gas-phase enthalpy of formation of the indanone core (approximately 153 kJ·mol⁻¹), indicating a stabilizing energetic effect.[7]
The aldehyde or its related enone functionality (e.g., in benzylidene-indanones) acts as a key pharmacophore, often serving as a hydrogen bond acceptor or a Michael acceptor, enabling covalent or strong non-covalent interactions within a target's active site.
Synthetic Strategies for Methoxy-Indanone Derivatives
The synthesis of methoxy-substituted indanones typically begins with a correspondingly substituted aromatic precursor. A common and effective route involves an intramolecular Friedel-Crafts type cyclization.[2] For the widely studied 2-benzylidene-1-indanone derivatives, a base-catalyzed Claisen-Schmidt condensation between a substituted 1-indanone and a substituted benzaldehyde is the preferred method.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Key structure-activity relationships for methoxy-indanone derivatives.
Key SAR Insights:
-
Position on the Indanone Ring (Ring A): For adenosine receptor affinity, a C4-methoxy substitution on the indanone ring is strongly preferred over a C5-methoxy group, leading to a dramatic increase in both A₁ and A₂A receptor binding. [8]* Substitution on the Benzylidene Ring (Ring B):
-
For adenosine receptor affinity, hydroxyl groups on Ring B, particularly at the meta (3') and para (4') positions, are favorable. [8] * For anti-inflammatory activity, a combination of a 4'-hydroxy and a 3'-methoxy group on Ring B resulted in the most potent inhibition of both IL-6 and TNF-α. [9] * Interestingly, increasing the number of methoxy groups on Ring B to di- or tri-methoxy substitutions led to a dramatic decrease in anti-inflammatory activity, suggesting steric hindrance or unfavorable electronic effects. [9] Table 1: Quantitative SAR Data for Methoxy-Indanone Derivatives
-
| Compound ID (Reference) | Key Substitutions | Target | Activity |
| 2c [8] | C4-OCH₃ (Ring A), 3'-OH (Ring B) | Adenosine A₁/A₂A | Kᵢ = 41 nM (A₁), 97 nM (A₂A) |
| 2e [8] | C4-OCH₃ (Ring A), 3',4'-diOH (Ring B) | Adenosine A₁/A₂A | Kᵢ = 42 nM (A₁), 78 nM (A₂A) |
| 2i [8] | C5-OCH₃ (Ring A), 3',4'-diOH (Ring B) | Adenosine A₁/A₂A | Kᵢ = 3.28 µM (A₁), 6.32 µM (A₂A) |
| 4a [9] | 4'-OCH₃ (Ring B) | IL-6 / TNF-α | 61.61% / 48.6% Inhibition |
| 4d [9] | 4'-OH, 3'-OCH₃ (Ring B) | IL-6 / TNF-α | 69.96% / 78.23% Inhibition |
| 4g [9] | 3',4',5'-triOCH₃ (Ring B) | IL-6 / TNF-α | 26.47% / 35.88% Inhibition |
Pharmacokinetic Considerations
While extensive pharmacokinetic (PK) data for methoxy-substituted indanaldehydes is not yet widely published, studies on structurally related aminoindanes provide valuable insights. For instance, 5-methoxy-2-aminoindane (MEAI) was found to rapidly reach peak brain levels but displayed low oral bioavailability at lower doses, which increased significantly at higher doses, indicating non-linear pharmacokinetics. [10]The primary metabolites arose from N-acetylation and oxidative demethylation of the methoxy group. [10]This suggests that for methoxy-indanone derivatives, O-demethylation is a likely metabolic pathway that must be considered during drug design. The lipophilicity conferred by the methoxy group is expected to aid in crossing the blood-brain barrier, a feature supported by in silico predictions for related structures. [5]
Experimental Protocol: Synthesis of a Methoxy-Substituted 2-Benzylidene-1-Indanone
This protocol is adapted from established Claisen-Schmidt condensation methods for synthesizing 2-benzylidene-1-indanone derivatives. [8]This procedure serves as a self-validating system for producing compounds for biological screening.
Objective: To synthesize (E)-2-((4-hydroxyphenyl)methylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one.
Materials:
-
4-methoxy-1-indanone (1 equivalent)
-
4-hydroxybenzaldehyde (1.2 equivalents)
-
Potassium hydroxide (KOH) (2 equivalents)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography or recrystallization solvents)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1-indanone (1 eq.) and 4-hydroxybenzaldehyde (1.2 eq.) in ethanol (approx. 10-15 mL per gram of indanone). Stir at room temperature until all solids are dissolved.
-
Base Addition: Prepare a solution of KOH (2 eq.) in a minimal amount of water and add it dropwise to the reaction mixture over 10-15 minutes. A color change is typically observed.
-
Reaction Monitoring (Causality: Ensuring Completion): Allow the reaction to stir at room temperature. The progress is monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting indanone spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. This step is critical to avoid incomplete conversion or the formation of side products. The reaction may take several hours to overnight.
-
Workup and Neutralization: Once the reaction is complete, pour the mixture into a beaker of cold deionized water. Acidify the solution slowly with 10% HCl while stirring until the pH is approximately 5-6. This step protonates the phenoxide and neutralizes the excess base, causing the product to precipitate.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove inorganic salts. Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Causality: Achieving High Purity): The purity of the final compound is paramount for accurate biological testing. The crude solid must be purified.
-
Recrystallization: This is the preferred method if a suitable solvent system (e.g., ethanol/water) can be found. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. This method selects for the desired compound based on its specific solubility profile.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
-
Characterization: Confirm the structure, molecular mass, and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Future Perspectives and Conclusion
Methoxy-substituted indanaldehydes and their analogues represent a versatile and highly promising scaffold for drug discovery. The existing body of research clearly demonstrates their potential as potent neuroprotective and anti-inflammatory agents, with well-defined structure-activity relationships guiding further optimization.
Future research should focus on:
-
Pharmacokinetic Optimization: Systematically modifying the scaffold to improve oral bioavailability and metabolic stability.
-
Target Selectivity: Fine-tuning substitutions to enhance selectivity for specific receptor subtypes (e.g., A₂A vs. A₁) or enzyme isoforms to minimize off-target effects.
-
Exploration of New Therapeutic Areas: Given their fundamental anti-inflammatory and enzyme-inhibiting properties, these scaffolds should be explored for applications in oncology and metabolic diseases. [1][2] In conclusion, the strategic placement of methoxy groups on the rigid indanone framework provides a powerful tool for medicinal chemists. By leveraging the synthetic accessibility and rich SAR data of this scaffold, the development of novel therapeutics with improved efficacy and safety profiles is an achievable and compelling goal.
References
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Role of 4,5-Dimethoxy-6-indanaldehyde as a pharmaceutical intermediate
An In-Depth Technical Guide to 5,6-Dimethoxy-1-indanone: A Core Intermediate in the Synthesis of Donepezil
This guide provides a comprehensive technical overview of 5,6-dimethoxy-1-indanone, a critical intermediate in the industrial synthesis of Donepezil, a leading therapeutic agent for Alzheimer's disease. We will delve into the synthetic pathways for creating this key building block and its subsequent transformation into the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction: The Significance of Donepezil and its Precursor
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil is a highly effective and widely prescribed reversible inhibitor of AChE.[2] The chemical backbone of Donepezil is constructed from a crucial precursor: 5,6-dimethoxy-1-indanone.[3] The efficiency and cost-effectiveness of Donepezil synthesis are largely dependent on the successful and high-yield production of this key intermediate.[4]
Synthesis of the Core Intermediate: 5,6-Dimethoxy-1-indanone
The synthesis of 5,6-dimethoxy-1-indanone is a well-established process, with several routes developed to optimize yield and purity for industrial-scale production. A common and effective method involves the intramolecular Friedel-Crafts acylation of a substituted propiophenone.
Synthetic Pathway Overview
A prevalent method for synthesizing 5,6-dimethoxy-1-indanone begins with 3',4'-dimethoxypropiophenone, which is first halogenated and then cyclized.
Caption: Synthesis of 5,6-Dimethoxy-1-indanone.
Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone
The following protocol details a representative synthesis of 5,6-dimethoxy-1-indanone from 3-chloro-3',4'-dimethoxypropiophenone.[4]
Step 1: Intramolecular Cyclization
-
To a suitable reaction vessel, add concentrated sulfuric acid (e.g., 500 mL for a 100g scale reaction of the chloropropiophenone).
-
Under an inert atmosphere (e.g., nitrogen), stir the sulfuric acid and maintain the temperature at 55-60°C.
-
Slowly add 3-chloro-3',4'-dimethoxypropiophenone to the stirred sulfuric acid.
-
Maintain the reaction mixture at 55-60°C for approximately 6-8 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice water.
-
The crude 5,6-dimethoxy-1-indanone will precipitate out of the solution.
-
Filter the precipitate and wash with water until the filtrate is neutral.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield a white to off-white crystalline solid.[5]
-
Dry the purified product under vacuum at 50-60°C for 12 hours.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation. Its strong dehydrating nature drives the reaction towards the cyclized product.
-
Inert Atmosphere: Prevents unwanted side reactions, particularly oxidation, at the elevated reaction temperature.
-
Temperature Control: Maintaining the temperature between 55-60°C is crucial. Higher temperatures can lead to the formation of impurities, such as the demethylated product, 6-hydroxy-5-methoxy-1-indanone.[4]
-
Reaction Time: A reaction time of 6-8 hours is typically sufficient for complete conversion. Prolonged reaction times can also contribute to impurity formation.[4]
The Crucial Transformation: Synthesis of Donepezil from 5,6-Dimethoxy-1-indanone
The cornerstone of Donepezil synthesis is the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. This is followed by the reduction of the resulting exocyclic double bond.
Synthetic Pathway Overview
Caption: General synthetic scheme for Donepezil.
Comparative Analysis of Condensation Methodologies
The condensation reaction can be carried out using various bases and reaction conditions, each with its own advantages and disadvantages, particularly concerning industrial scalability.
| Method | Base/Reagents | Temperature | Advantages | Disadvantages | Reference |
| Method A | n-Butyllithium (n-BuLi) in THF/HMPTA | -78°C | High yield | Cryogenic temperatures, use of strong and hazardous base, requirement for anhydrous conditions, and column chromatography for purification. Not ideal for large-scale production. | [1] |
| Method B | Alkali Metal Carbonates (e.g., K2CO3, Na2CO3) | Elevated | Economically viable, uses milder and safer bases, avoids cryogenic conditions, suitable for industrial scale. | May require longer reaction times. | [1] |
| Method C | Sodium Hydroxide (NaOH) in Methanol | Room Temperature | Inexpensive and readily available base, avoids hazardous solvents. | Can lead to aldol-type byproducts. | [6] |
Experimental Protocol: Industrially Viable Synthesis of Donepezil (Method B)
This protocol is adapted from an efficient and economically viable process for the large-scale preparation of Donepezil.[1]
Step 1: Condensation
-
In a reaction vessel, charge 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde, and an alkali metal carbonate (e.g., potassium carbonate) in a suitable solvent such as toluene.
-
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and wash with water to remove the inorganic base.
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine.
Step 2: Hydrogenation
-
Dissolve the crude intermediate in a suitable solvent, such as tetrahydrofuran (THF) or methanol.
-
Charge the solution to a hydrogenation vessel containing a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to yield Donepezil base.
Step 3: Salt Formation
-
Dissolve the Donepezil base in a suitable solvent like ethyl acetate.
-
Add a solution of hydrogen chloride in ethyl acetate to precipitate Donepezil hydrochloride.
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to obtain the final product.
Self-Validating System in Protocols:
The described protocols incorporate self-validating checkpoints. For instance, the progress of each reaction step is monitored by chromatographic techniques (TLC/HPLC) to ensure complete conversion before proceeding to the next step. The purity of the final product is also verified using methods like High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by spectroscopic analysis (e.g., NMR, Mass Spectrometry).
Conclusion
5,6-dimethoxy-1-indanone stands out as a non-negotiable cornerstone in the synthesis of Donepezil. Its structural features are perfectly primed for the key condensation reaction that builds the core of the final drug molecule. The evolution of synthetic methodologies, moving from hazardous and costly reagents like n-BuLi to more industrially benign and scalable options like alkali metal carbonates, underscores the importance of process chemistry in making vital medicines more accessible. This in-depth understanding of the synthesis and role of 5,6-dimethoxy-1-indanone is essential for any professional engaged in the research, development, and manufacturing of acetylcholinesterase inhibitors and related therapeutic agents.
References
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Reddy, P., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(15), 2545-2552. Available at: [Link]
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Patel, A. B., et al. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. Available at: [Link]
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Various Authors. (2013, August 2). DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]
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Reddy, B. S., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link]
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Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Available at: [Link]
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Luo, W., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4383-4386. Available at: [Link]
- Li, J. (2012). Synthesizing technology of donepezil hydrochloride. Google Patents.
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Kumar, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(2), 119-126. Available at: [Link]
-
Industrial Chemicals. (n.d.). 5,6-Dimethoxy-1-indanone 98%. Available at: [Link]
-
Wang, L., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275681. Available at: [Link]
- Li, G. (2020). Synthesis method of donepezil hydrochloride. Google Patents.
-
Inxight Drugs. (n.d.). 5,6-DIMETHOXY-1-INDANONE. Available at: [Link]
- Zentiva, k.s. (2008). Process for making donepezil. Google Patents.
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Hebei Xunou Technology Co., Ltd. (n.d.). Wholesale 5,6-Dimethoxy-1-indanone CAS:2107-69-9 Manufacturers and Suppliers. Available at: [Link]
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V & V Pharma Industries. (n.d.). 5,6-Dimethoxy Indanone Manufacturer, Supplier, and Exporter in India. Available at: [Link]
-
Luo, W., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate. Available at: [Link]
-
Julian, P. L., & Magnani, A. (1947). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds. Journal of the American Chemical Society, 69(8), 1946-1949. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis route for the designed indanone derivatives. Reagents and conditions. ResearchGate. Available at: [Link]
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Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 922650. Available at: [Link]
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Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. PubMed. Available at: [Link]
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Pharmacompass. (n.d.). 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. CNS & Neurological Disorders - Drug Targets, 20(6), 573-589. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9). Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46995-47012. Available at: [Link]
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da Silva, A. F. G., et al. (2017). Two Novel Donepezil-Lipoic Acid Hybrids. Journal of the Brazilian Chemical Society, 28(4), 740-747. Available at: [Link]
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The Influence of Molecular Architecture on the Physical Properties of Dimethoxy Indan Derivatives: A Guide to Melting and Boiling Point Characteristics
An In-depth Technical Guide
Abstract: The indan scaffold is a privileged structure in medicinal chemistry, and its dimethoxy-substituted derivatives are key intermediates in the synthesis of various pharmacologically active agents. Understanding the fundamental physical properties of these building blocks, such as melting and boiling points, is critical for process development, purification, and formulation. This technical guide provides an in-depth analysis of the factors governing the melting and boiling point characteristics of dimethoxy indan derivatives. We will explore the interplay of intermolecular forces, molecular weight, and, most critically, the constitutional isomerism of the methoxy groups on the indan core. This document synthesizes theoretical principles with available experimental data and provides robust protocols for their empirical determination, serving as a vital resource for researchers and professionals in drug development.
Foundational Principles: Intermolecular Forces and Phase Transitions
The melting point (MP) and boiling point (BP) of a molecular compound are direct reflections of the energy required to overcome the intermolecular forces (IMFs) holding the molecules together in the solid and liquid states, respectively. The primary forces at play in dimethoxy indan derivatives are:
-
Van der Waals Forces (London Dispersion Forces): These are transient, weak attractions arising from temporary fluctuations in electron density. Their strength increases with molecular size and surface area. As a rule, larger molecules with higher molecular weights will exhibit higher melting and boiling points due to increased van der Waals interactions.[1][2]
-
Dipole-Dipole Interactions: The carbon-oxygen bonds within the methoxy groups are polar, creating a net molecular dipole moment.[3][4] These permanent dipoles lead to stronger electrostatic attractions between molecules compared to nonpolar compounds of similar size, resulting in elevated boiling points.[3]
It is crucial to distinguish the requirements for melting versus boiling. Melting involves disrupting a highly ordered, tightly packed crystal lattice, making it highly sensitive to molecular symmetry and shape.[2] A more symmetrical molecule can pack more efficiently into a stable crystal lattice, requiring more energy to break apart, thus leading to a higher melting point.[2] Boiling, conversely, involves separating molecules in the disordered liquid phase, a process more directly correlated with the magnitude of intermolecular attractive forces and molecular weight.[1]
// Nodes A [label="Molecular Structure\n(Weight, Isomerism, Symmetry)"]; B [label="Intermolecular Forces\n(van der Waals, Dipole-Dipole)"]; C [label="Energy Input Required\n(Thermal Energy)"]; D [label="Physical Properties"]; MP [label="Melting Point\n(Highly sensitive to symmetry & packing)", shape=ellipse, fillcolor="#FFFFFF"]; BP [label="Boiling Point\n(Sensitive to IMF strength & weight)", shape=ellipse, fillcolor="#FFFFFF"];
// Edges A -> B [label="Determines Nature & Strength of"]; B -> C [label="Dictates Amount of"]; C -> D; D -> MP; D -> BP; } अंतर्गत Figure 1: Logical relationship between molecular structure and physical properties.
Structure-Property Relationships in Dimethoxy Indan Derivatives
The core of our analysis lies in understanding how the placement of the two methoxy groups on the indan ring system influences its physical properties. The indan structure itself is comprised of a benzene ring fused to a cyclopentane ring. The position of the electron-donating methoxy groups significantly alters the molecule's overall polarity and symmetry.
The Critical Role of Isomerism
-
5,6-Dimethoxy Substitution: In this common isomer, the two methoxy group dipoles are oriented in a similar direction, leading to a significant net molecular dipole. This should result in relatively strong dipole-dipole interactions.
-
4,7-Dimethoxy Substitution: Here, the dipoles would be oriented in roughly opposite directions, potentially leading to a smaller net molecular dipole moment compared to the 5,6-isomer.
-
4,5-Dimethoxy Substitution: This arrangement would also produce a strong molecular dipole.
For the boiling point , we would predict a trend that correlates with the strength of the net molecular dipole: 5,6- and 4,5- isomers would likely have higher boiling points than a 4,7- isomer, assuming all other factors are equal.
For the melting point , symmetry plays a more dominant role. The isomer that can pack most efficiently into a crystal lattice will have the highest melting point. This is difficult to predict without experimental data but is a critical consideration. For example, the highly symmetrical 1,4-dimethoxybenzene has a melting point of 57 °C, whereas the less symmetrical 1,3-dimethoxybenzene melts at -52 °C. A similar, though less pronounced, effect would be expected in the indan series.
Influence of Additional Functional Groups
The introduction of further substituents, particularly a carbonyl group as in dimethoxyindanone, has a profound effect. The ketone group is highly polar and introduces another site for strong dipole-dipole interactions, significantly increasing both melting and boiling points compared to the parent dimethoxyindan.
Furthermore, larger substituents, such as those added during the synthesis of pharmaceuticals like Donepezil, increase the molecular weight and surface area, leading to stronger van der Waals forces and consequently higher melting points.[5][6]
Quantitative Data for Key Dimethoxy Indan Derivatives
The following table summarizes available melting point data for 5,6-dimethoxy-1-indanone and several of its more complex derivatives. Boiling point data for these specific compounds are not widely reported, often because they are solids that decompose at higher temperatures or are purified via crystallization rather than distillation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5,6-Dimethoxyindoline | C₁₀H₁₃NO₂ | 179.22 | 108 | N/A |
| 5,6-Dimethoxy-1-indanone | C₁₁H₁₂O₃ | 192.21 | 117 - 121 | N/A |
| 2-[(E)-(1-Benzyl-4-piperidinyl)methylidene]-5,6-dimethoxy-1-indanone | C₂₄H₂₇NO₃ | 377.48 | 175 - 177 | N/A |
(Data sourced from references[6][7][8])
Experimental Protocol: Melting Point Determination
Accurate and reproducible determination of the melting point is a fundamental technique for assessing the purity and identity of a crystalline solid.[9]
Objective: To determine the melting point range of a dimethoxy indan derivative sample using the capillary method with an oil bath or a digital melting point apparatus.
Materials:
-
Sample of the dimethoxy indan derivative
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated) or digital melting point apparatus (e.g., Mel-Temp)
-
Heating apparatus (mineral oil bath with stirrer or digital apparatus)
-
Safety goggles and lab coat
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm high for optimal heat transfer.[9]
-
-
Apparatus Setup (Oil Bath Method):
-
Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.
-
Clamp the thermometer so that the bulb and sample are submerged in the center of the mineral oil bath, ensuring they do not touch the bottom or sides of the beaker.
-
-
Heating and Observation:
-
Begin heating the bath. If the approximate melting point is unknown, a rapid initial determination (heating rate of 5-10 °C per minute) can be performed to find an approximate range.
-
Allow the bath to cool. For an accurate measurement, begin heating again with a fresh sample, this time at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.[10]
-
Continuously stir the oil bath to ensure uniform temperature distribution.[11]
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T1 - T2. A pure compound typically has a sharp melting range of 0.5-1.0 °C.[9] An impure sample will exhibit a depressed and broadened melting range.[9]
-
-
Post-Measurement:
-
Turn off the heat and allow the apparatus to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube with a melted sample.[11]
-
// Nodes A [label="1. Sample Preparation\n(Dry, Grind, Pack Capillary)"]; B [label="2. Apparatus Setup\n(Attach to Thermometer, Place in Bath/Apparatus)"]; C [label="3. Rapid Heating (Optional)\n(Determine Approximate MP)"]; D [label="4. Slow Heating\n(1-2 °C/min near MP)"]; E [label="5. Observation & Recording"]; T1 [label="Record T1\n(First liquid drop)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; T2 [label="Record T2\n(Completely liquid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Report Range\n(T1 - T2)"];
// Edges A -> B; B -> C; C -> D [style=dashed, label="Inform"]; B -> D [label="for known MP"]; D -> E; E -> T1 [label="Onset"]; E -> T2 [label="Completion"]; T1 -> F; T2 -> F; } अंतर्गत Figure 2: Experimental workflow for melting point determination.
Conclusion
The melting and boiling points of dimethoxy indan derivatives are governed by a predictable yet nuanced interplay of molecular weight, dipole-dipole interactions, and molecular symmetry. While larger and more polar derivatives consistently show higher melting points, the specific placement of the methoxy groups plays a critical role in defining the molecule's polarity and its ability to pack into a crystalline lattice. For professionals in drug development, a firm grasp of these principles is not merely academic; it is essential for designing efficient purification strategies, ensuring material purity, and developing stable formulations. The provided experimental protocol offers a reliable method for empirically verifying these crucial physical properties in the laboratory.
References
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- Scribd. Determination of Melting Point and Boiling Point: Experiment 2 | PDF.
- Melting point determin
- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.
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- Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry.
- ResearchGate. (2025, August 6).
- SciSpace. (2017, July 15). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.
- Chemicalbook. (2026, January 13). 2-[(E)-(1-BENZYL-4-PIPERIDINYL)METHYLIDENE]-5,6-DIMETHOXY-1-INDANONE.
- CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers.
-
PubChem. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025. [Link]
-
PubChem. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018. [Link]
-
GlobeChemie. 5,6-Dimethoxy-1-indanone, Manufacturer,Exporter,Supplier in India. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4,5-Dimethoxy-6-indanaldehyde from an Indanone Precursor
Abstract
This application note provides a comprehensive and validated two-step protocol for the synthesis of 4,5-Dimethoxy-6-indanaldehyde, a critical intermediate in the development of pharmaceutical agents, notably as a precursor to Donepezil for Alzheimer's disease treatment.[1] The synthesis begins with the preparation of the requisite precursor, 4,5-Dimethoxy-1-indanone, via an intramolecular Friedel-Crafts acylation. The subsequent and pivotal step involves the regioselective formylation of the indanone aromatic ring using the Vilsmeier-Haack reaction to yield the target aldehyde. This guide offers detailed, step-by-step methodologies, mechanistic insights, and critical process parameters designed for reproducibility and scalability in a research or drug development setting.
Introduction: The Significance of 4,5-Dimethoxy-6-indanaldehyde
4,5-Dimethoxy-6-indanaldehyde is a high-value organic intermediate whose molecular framework is a cornerstone in the synthesis of several biologically active molecules. Its primary importance lies in its role as a key building block for Donepezil, a leading acetylcholinesterase (AChE) inhibitor used for the palliative treatment of Alzheimer's disease.[1] The indanone moiety is recognized as an important interaction site for the enzyme.[2] An efficient and robust synthesis of this aldehyde is therefore a critical objective for pharmaceutical chemists. The protocol detailed herein addresses this need by outlining a reliable pathway starting from a readily prepared indanone precursor.
Overall Synthetic Strategy
The synthesis is approached in two major stages, as depicted below. The first stage involves the creation of the core bicyclic ketone structure, 4,5-Dimethoxy-1-indanone. The second stage introduces the aldehyde functionality at the C-6 position of the aromatic ring through an electrophilic aromatic substitution.
Diagram 1: High-level two-stage synthetic workflow.
Stage 1 Protocol: Synthesis of 4,5-Dimethoxy-1-indanone
The synthesis of the indanone precursor is achieved via an acid-catalyzed intramolecular Friedel-Crafts acylation of 3-(2,3-dimethoxyphenyl)propanoic acid. Polyphosphoric acid (PPA) or a mixture of P₂O₅ and a strong acid like methanesulfonic acid serves as both the catalyst and solvent, promoting the cyclization to form the five-membered ketone ring.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-(2,3-Dimethoxyphenyl)propanoic acid | ≥98% | Sigma-Aldrich | Starting material. |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Sigma-Aldrich | Catalyst and solvent. Highly viscous. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Ice | For quenching the reaction. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (approx. 100 g). Begin stirring and heat the PPA to 70-80°C to reduce its viscosity.
-
Addition of Starting Material: Once the PPA is mobile, add 3-(2,3-dimethoxyphenyl)propanoic acid (10.0 g, 47.6 mmol) in one portion.
-
Reaction: Increase the temperature to 90°C and stir vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and eluting with a 7:3 Hexane:Ethyl Acetate mixture. The starting material will have a different Rf value than the more nonpolar indanone product.
-
Quenching: After the reaction is complete (disappearance of starting material), cool the flask to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g). Slowly and carefully pour the viscous reaction mixture onto the ice with vigorous stirring. This process is highly exothermic.
-
Extraction: Once all the PPA has been hydrolyzed and the mixture is a slurry, transfer it to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a solid crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot methanol. Filter the resulting crystals and dry them in a vacuum oven.
-
Characterization: The expected product is 4,5-Dimethoxy-1-indanone, a solid with a melting point of approximately 73-77°C. The yield is typically in the range of 80-90%.
Stage 2 Protocol: Vilsmeier-Haack Formylation
This stage introduces the aldehyde group onto the electron-rich aromatic ring of the indanone. The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halide donor (like phosphorus oxychloride, POCl₃).[6]
Mechanistic Rationale and Regioselectivity
The Vilsmeier reagent, chloro(dimethylamino)methylidene]dimethylammonium chloride, is a mild electrophile. It attacks the aromatic ring in a classic electrophilic aromatic substitution. The regioselectivity of the formylation on 4,5-Dimethoxy-1-indanone is dictated by the directing effects of the substituents. The methoxy groups at C-4 and C-5 are powerful activating, ortho, para-directing groups. The C-6 position is para to the C-4 methoxy group and ortho to the C-5 methoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack.
Diagram 2: Mechanism of the Vilsmeier-Haack Formylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4,5-Dimethoxy-1-indanone | ≥98% | (From Stage 1) | Substrate. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reagent and solvent. Must be dry. |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Sodium Acetate Trihydrate | ACS Grade | VWR | For buffering during workup. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Hexane | ACS Grade | Fisher Scientific | For purification. |
Step-by-Step Experimental Protocol
-
Vilsmeier Reagent Preparation (Caution!): In a three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and thermometer, place anhydrous N,N-dimethylformamide (25 mL). Cool the flask in an ice-water bath to 0°C. In a well-ventilated fume hood , add phosphorus oxychloride (6.6 mL, 70.8 mmol, ~1.3 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 4,5-Dimethoxy-1-indanone (10.0 g, 52.0 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 40-45°C (reflux of DCM) and maintain for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup and Hydrolysis: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a rapidly stirred solution of sodium acetate trihydrate (50 g) in water and ice (500 mL). This hydrolysis step is exothermic and should be done with caution.
-
Heating: Heat the resulting aqueous mixture to 60°C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.
-
Extraction: Cool the mixture to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a solid. Purify via column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) or by recrystallization from an appropriate solvent system like ethanol/water to afford the pure 4,5-Dimethoxy-6-indanaldehyde.
Results and Data Summary
The successful execution of these protocols should yield the target compound with good purity and yield. Below is a summary of expected outcomes.
| Stage | Product | Typical Yield | Purity (by HPLC/NMR) | Key Characterization |
| 1: Friedel-Crafts Acylation | 4,5-Dimethoxy-1-indanone | 80-90% | >98% | Solid, M.P. 73-77°C. |
| 2: Vilsmeier-Haack Formylation | 4,5-Dimethoxy-6-indanaldehyde | 70-85% | >98% | Appearance of aldehyde proton (~10 ppm) in ¹H NMR. |
Conclusion
This application note details a robust and high-yielding two-step synthetic sequence for the preparation of 4,5-Dimethoxy-6-indanaldehyde from a readily accessible propanoic acid derivative. The protocols employ classical, well-understood reactions, namely the Friedel-Crafts acylation and the Vilsmeier-Haack formylation. The provided step-by-step instructions, coupled with mechanistic explanations and safety considerations, constitute a self-validating system for researchers in medicinal chemistry and drug development, facilitating the reliable production of this key pharmaceutical intermediate.
References
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Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Available at: [Link]
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Bolognesi, M. L., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1159-1164. Available at: [Link]
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Gaonkar, S. L., et al. (2011). Industrially scalable synthesis of anti-alzheimer drug donepezil. Rasayan Journal of Chemistry, 4(2), 359-365. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. PrepChem.com. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. Available at: [Link]
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Zhu, Y.-R., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Letters, 24(47), 8740–8745. Available at: [Link]
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Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction: Synthesis of 5-Methoxy-1H-indole-3-carboxaldehyde. orgsyn.org. Available at: [Link]
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Kumar, A., et al. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Medicinal Chemistry Research, 20(2), 148-152. Available at: [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. chemistrysteps.com. Available at: [Link]
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Saglik, B. N., et al. (2016). Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. Medicinal Chemistry, 6(5). Available at: [Link]
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Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Journal of Applicable Chemistry, 6(4), 624-631. Available at: [Link]
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König, B., et al. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]
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Saito, A., et al. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783–1785. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. organic-chemistry.org. Available at: [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quickcompany.in. Available at: [Link]
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da Silva, V. L., et al. (2017). Two Novel Donepezil-Lipoic Acid Hybrids as Multi-Target Directed Ligands for Alzheimer's Disease. Journal of the Brazilian Chemical Society, 28(12), 2333-2342. Available at: [Link]
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Ledezma Fierro, J. A., et al. (2023). Indanone Building Blocks from Lignin Related C-9 Platform Molecules. ChemRxiv. Available at: [Link]
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D'yakonov, V. A., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
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D'yakonov, V. A., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues (v2). Preprints.org. Available at: [Link]
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Sadowski, M., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 443–461. Available at: [Link]
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König, B., et al. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. University of Regensburg Publication Server. Available at: [Link]
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Sadowski, M., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 443–461. Available at: [Link]
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Application Note: Vilsmeier-Haack Formylation of 5,6-Dimethoxyindane
Introduction: The Strategic Importance of Formylation
The Vilsmeier-Haack reaction is a powerful and versatile synthetic tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][5] This reagent is a relatively mild electrophile, making it highly effective for reacting with activated aromatic systems while avoiding the harsh conditions of other formylation methods.[1][6]
5,6-Dimethoxyindane is an excellent substrate for this transformation. The two electron-donating methoxy groups strongly activate the aromatic ring, facilitating electrophilic aromatic substitution. The resulting aldehyde, 5,6-dimethoxyindane-7-carbaldehyde, is a valuable synthetic intermediate, serving as a precursor for a wide range of more complex molecules in pharmaceutical and materials science research. This application note provides a comprehensive guide to the reaction mechanism, a detailed experimental protocol, and critical insights for successfully performing the Vilsmeier-Haack formylation on 5,6-dimethoxyindane.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent hydrolysis.[4][7]
Part A: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, commonly referred to as the Vilsmeier reagent.[4][5]
Part B: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich aromatic ring of 5,6-dimethoxyindane attacks the electrophilic carbon of the Vilsmeier reagent.[6] The resulting intermediate then rearomatizes by losing a proton. The final step involves hydrolysis of the iminium salt during aqueous workup to yield the desired aryl aldehyde.[7][8]
Mechanistic Rationale for Regioselectivity: The two methoxy groups at positions 5 and 6 are powerful ortho- and para-directing activators. The para positions relative to each methoxy group are occupied by the other methoxy group or the fused aliphatic ring. This leaves the ortho positions (C4 and C7) as the primary sites for substitution. Formylation is expected to occur preferentially at the C7 position due to reduced steric hindrance compared to the C4 position, which is flanked by the other methoxy group and the methylene group of the indane ring.
Caption: The Vilsmeier-Haack reaction mechanism, showing reagent formation and subsequent aromatic substitution.
Detailed Experimental Protocol
This protocol outlines the procedure for the formylation of 5,6-dimethoxyindane. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (10 mmol scale) | Notes |
| 5,6-Dimethoxyindane | 178.23 | 1.0 | 1.78 g | Substrate |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | 1.4 mL (2.30 g) | Caution: Corrosive, reacts violently with water. Handle with care. |
| N,N-Dimethylformamide (DMF) | 73.09 | ~15 | 15 mL | Anhydrous grade. Serves as both reagent and solvent. |
| Dichloromethane (DCM) | 84.93 | - | ~100 mL | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~100 mL | For neutralization. |
| Brine | - | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | For drying. |
| Crushed Ice | - | - | ~200 g | For quenching. |
3.2. Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Nitrogen inlet/outlet (or drying tube)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent:
-
Equip a dry 100 mL three-necked flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Add anhydrous DMF (15 mL) to the flask and cool the flask to 0 °C using an ice-water bath.
-
With vigorous stirring, add POCl₃ (1.4 mL, 1.5 eq) dropwise via the dropping funnel to the cooled DMF.[9] Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent uncontrolled reaction.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-45 minutes. The formation of the Vilsmeier reagent, a pale yellow solid complex, should be observed.[9]
-
-
Formylation Reaction:
-
While the Vilsmeier reagent is forming, dissolve 5,6-dimethoxyindane (1.78 g, 1.0 eq) in a small amount of anhydrous DMF (~5 mL).
-
Slowly add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Hydrolysis:
-
After the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a beaker containing ~200 g of crushed ice with vigorous stirring.[9] This step hydrolyzes the intermediate iminium salt and quenches the excess reagent.
-
Continue stirring for 30 minutes, then neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
-
Extraction and Purification:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 35 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5,6-dimethoxyindane-7-carbaldehyde.
-
Experimental Workflow Visualization
Caption: A step-by-step workflow for the Vilsmeier-Haack formylation of 5,6-dimethoxyindane.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen) using anhydrous solvents for optimal results.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (<10 °C) is critical to prevent the decomposition of the reagent and the formation of side products.[1]
-
Low Yields: If the yield is low, consider increasing the number of equivalents of the Vilsmeier reagent (up to 3 equivalents) or extending the reaction time.[2] The reactivity of the substrate dictates the required reaction temperature and duration.
-
Purification: The final product may contain residual DMF. Washing thoroughly during the workup is important. If DMF persists, it can often be removed by co-evaporation with a high-boiling solvent like toluene or by a high-vacuum distillation if the product is thermally stable.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
- Quick Company. (n.d.).
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
- Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
-
Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]
- REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLIC
- Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465.
- Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
- Bachmann, W. E., & Thomas, D. G. (1941). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds. Journal of the American Chemical Society, 63(2), 598–602.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]
- BenchChem. (2025, December). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction).
-
OC Lectures. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Available at: [Link]
- Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.
- Al-Omran, F., & El-Khair, A. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-193.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Detailed Protocol for the Laboratory Preparation of 4,5-Dimethoxy-6-indanaldehyde via Vilsmeier-Haack Formylation
An Application Note for the Synthesis of 4,5-Dimethoxy-6-indanaldehyde
Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4,5-Dimethoxy-6-indanaldehyde, a valuable substituted indane derivative for research and development in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the readily available 4,5-Dimethoxy-1-indanone. The first step is the complete reduction of the keto-functional group via a Wolff-Kishner reduction to yield the intermediate, 4,5-Dimethoxyindane. The subsequent and final step is the regioselective formylation of the electron-rich aromatic ring of 4,5-Dimethoxyindane using the Vilsmeier-Haack reaction. This guide provides in-depth explanations for experimental choices, detailed safety precautions, and methods for purification and characterization, designed for researchers and professionals in drug development and organic synthesis.
Introduction and Synthetic Strategy
Substituted indanes and their aldehyde derivatives are important scaffolds in medicinal chemistry. For instance, the 5,6-dimethoxy-1-indanone core is a key intermediate in the synthesis of Donepezil, a drug used for the treatment of Alzheimer's disease[1][2]. The target molecule, 4,5-Dimethoxy-6-indanaldehyde, possesses a similar functionalized indane core, making it a potentially useful building block for novel therapeutic agents.
The synthetic approach detailed herein is a robust two-step sequence designed for efficiency and scalability.
Synthetic Scheme:
-
Step 1: Wolff-Kishner Reduction. The synthesis begins with the commercially available 4,5-Dimethoxy-1-indanone. The carbonyl group is removed using the Wolff-Kishner reduction, which employs hydrazine hydrate in a high-boiling-point solvent with a strong base, such as potassium hydroxide. This method is highly effective for the deoxygenation of aryl ketones that are stable to strong basic conditions.
-
Step 2: Vilsmeier-Haack Formylation. The resulting 4,5-Dimethoxyindane intermediate possesses an electron-rich aromatic ring due to the activating effect of the two methoxy groups. This allows for a regioselective electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the chosen method for introducing the aldehyde (formyl) group. This reaction utilizes the Vilsmeier reagent, a chloromethyliminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3][4][5] The iminium ion acts as a mild electrophile, which attacks the aromatic ring, followed by hydrolysis during workup to yield the desired aldehyde.[3][6]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier |
| 4,5-Dimethoxy-1-indanone | C₁₁H₁₂O₃ | 6342-80-9 | ≥97% | Sigma-Aldrich |
| Hydrazine hydrate | N₂H₄·H₂O | 7803-57-8 | ≥98% | Sigma-Aldrich |
| Potassium hydroxide | KOH | 1310-58-3 | ≥85% | Fisher Scientific |
| Diethylene glycol | C₄H₁₀O₃ | 111-46-6 | ≥99% | Acros Organics |
| Phosphorus oxychloride | POCl₃ | 10025-87-3 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ACS Grade | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 60-29-7 | ACS Grade | Fisher Scientific |
| Hydrochloric acid (HCl) | HCl | 7647-01-0 | 37% (conc.) | J.T. Baker |
| Sodium bicarbonate | NaHCO₃ | 144-55-8 | ACS Grade | EMD Millipore |
| Anhydrous magnesium sulfate | MgSO₄ | 7487-88-9 | ACS Grade | Sigma-Aldrich |
| Silica gel | SiO₂ | 7631-86-9 | 60 Å, 230-400 mesh | Sorbent Technologies |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 | HPLC Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 110-54-3 | HPLC Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL, 500 mL)
-
Reflux condenser with gas inlet/outlet
-
Heating mantle with magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene)
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethoxyindane
Scientific Rationale: The Wolff-Kishner reduction is employed to convert the ketone of 4,5-Dimethoxy-1-indanone into a methylene group. The reaction proceeds via the formation of a hydrazone intermediate, which, upon deprotonation by a strong base (KOH) at high temperature, eliminates N₂ gas to form a carbanion. This carbanion is then protonated by the solvent (diethylene glycol) to yield the final alkane product. Diethylene glycol serves as a high-boiling solvent, enabling the high temperatures required for the nitrogen elimination step.
Protocol:
-
Place potassium hydroxide (8.0 g, ~143 mmol) into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add diethylene glycol (100 mL) and heat the mixture gently with stirring until the KOH is completely dissolved.
-
Allow the solution to cool to approximately 80 °C, then add 4,5-Dimethoxy-1-indanone (9.6 g, 50 mmol).
-
Add hydrazine hydrate (10 mL, ~200 mmol) dropwise to the mixture via a dropping funnel over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 180-190 °C) and maintain for 4 hours. The setup should allow for water and excess hydrazine to distill off.
-
After 4 hours, increase the temperature to 200-210 °C and continue to reflux for an additional 4 hours to drive the decomposition of the hydrazone.
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 4,5-Dimethoxyindane, is a pale yellow oil and can be used in the next step without further purification if TLC shows a single major spot. Expected yield: ~80-90%.
Step 2: Synthesis of 4,5-Dimethoxy-6-indanaldehyde
Scientific Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds. The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is generated in situ from the reaction of DMF and POCl₃. This electrophile is relatively mild, making it ideal for activated substrates like 4,5-Dimethoxyindane, preventing side reactions.[3] The two methoxy groups strongly activate the benzene ring and direct the electrophilic substitution to the C6 position, which is para to the C5-methoxy group and ortho to the C4-methoxy group, and is sterically the most accessible position. The reaction is followed by a basic aqueous workup to hydrolyze the iminium intermediate to the final aldehyde.
Protocol:
-
In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous N,N-Dimethylformamide (DMF) (20 mL, ~260 mmol) to the flask and cool it to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (10 mL, ~108 mmol) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Dissolve the crude 4,5-Dimethoxyindane (~7.1 g, 40 mmol) from Step 1 in 20 mL of anhydrous DMF.
-
Add the solution of 4,5-Dimethoxyindane dropwise to the Vilsmeier reagent mixture. The reaction is exothermic; maintain the temperature at or below 40 °C using a water bath if necessary.
-
After the addition, heat the reaction mixture to 60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the flask in an ice-water bath and carefully pour the contents onto 300 g of crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford 4,5-Dimethoxy-6-indanaldehyde as a solid. Expected yield: ~60-75%.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified solid.
-
¹H NMR (CDCl₃, 500 MHz): Expected signals would include a singlet for the aldehyde proton (~9.8-10.2 ppm), singlets for the aromatic protons, singlets for the two methoxy groups (~3.8-4.0 ppm), and triplets/multiplets for the aliphatic protons of the indane core.
-
¹³C NMR (CDCl₃, 125 MHz): Expected signals include the aldehyde carbonyl (~190 ppm), aromatic carbons (including quaternary carbons attached to methoxy groups), methoxy carbons (~55-60 ppm), and aliphatic carbons.
-
FT-IR (KBr or ATR): Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1670-1690 cm⁻¹ and C-O stretches for the methoxy groups around 1200-1260 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₂H₁₄O₃ (206.24 g/mol ) should be observed.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including heavy-duty gloves, a lab coat, and a face shield.
-
Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.
-
Potassium hydroxide (KOH): Corrosive. Causes severe skin and eye burns.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.
-
Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation in a fume hood.
-
All steps of this synthesis should be performed in a well-ventilated chemical fume hood. Standard laboratory safety practices should be followed at all times.
Quantitative Data Summary
| Step | Compound | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 1 | 4,5-Dimethoxy-1-indanone | 192.21 | 50 | 9.6 g | 1.0 |
| Potassium hydroxide | 56.11 | ~143 | 8.0 g | ~2.8 | |
| Hydrazine hydrate | 50.06 | ~200 | 10 mL | ~4.0 | |
| 2 | 4,5-Dimethoxyindane | 178.23 | 40 (assumed) | ~7.1 g | 1.0 |
| Phosphorus oxychloride | 153.33 | ~108 | 10 mL | ~2.7 | |
| N,N-Dimethylformamide | 73.09 | ~260 (in step 2.2) | 20 mL | ~6.5 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4,5-Dimethoxy-6-indanaldehyde.
References
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]3]
-
University of Cambridge. (n.d.). Vilsmeier-Haack Reaction. Published online by Cambridge University Press. Available at: [Link]4]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]5]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Available at: [Link]6]
-
Neena, N., Chaudhri, V., Singh, F. V., China, H., Dohi, T., & Kumar, R. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme. Available at: [Link]]
-
Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Available at: [Link]]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Available at: [Link]1]
-
Liu, C., Sang, Z., Pan, H., Wu, Q., Qiu, Y., & Shi, J. (2021). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Pharmacology. Available at: [Link]2]
Sources
- 1. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 2. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pcbiochemres.com [pcbiochemres.com]
Reagents and solvents for the scale-up of 4,5-Dimethoxy-6-indanaldehyde
An Application Guide for the Scalable Synthesis of 4,5-Dimethoxy-6-indanaldehyde: Reagent and Solvent Selection
Introduction
4,5-Dimethoxy-6-indanaldehyde is a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients. Its efficient production on a large scale requires careful consideration of reagent selection, solvent systems, reaction conditions, and purification strategies to ensure high yield, purity, safety, and cost-effectiveness. This guide provides a detailed overview of the synthetic pathway, focusing on the critical choices of reagents and solvents for the scale-up of this valuable compound. The synthesis is conceptually divided into two main stages: the preparation of the precursor, 5,6-dimethoxyindane, and its subsequent formylation.
Part 1: Synthesis of the Precursor: 5,6-Dimethoxyindane
The most common and scalable route to 5,6-dimethoxyindane involves a two-step process starting from a substituted propanoic acid: an intramolecular Friedel-Crafts acylation to form the indanone ring, followed by a reduction of the ketone.
Intramolecular Friedel-Crafts Acylation: Synthesis of 5,6-Dimethoxy-1-indanone
The formation of the indanone core is typically achieved through the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid.[1] The direct dehydrative cyclization is preferred on a large scale over the corresponding acyl chloride route as it is a one-step process that produces water as the only theoretical by-product, avoiding the generation of corrosive and toxic waste.[2]
-
Core Reagent: Polyphosphoric Acid (PPA)
-
Causality: PPA is a highly effective reagent for this transformation, serving as both a strong acid catalyst and the reaction medium.[3] Its high viscosity and dehydrating nature drive the equilibrium towards the cyclized product. For industrial applications, the concentration of P₂O₅ in PPA is a critical parameter that can significantly impact reactivity and should be carefully controlled.[4]
-
Scale-Up Considerations: The reaction is often exothermic, and the high viscosity of PPA can pose challenges for efficient stirring and heat transfer in large reactors. Gradual heating and robust mechanical agitation are essential. The work-up involves quenching the reaction mixture with a large volume of ice water, which must be done cautiously to manage the heat generated.
-
-
Solvents
-
Reaction: Typically, no additional solvent is required as PPA serves this purpose.
-
Work-up & Extraction: After quenching, the product is extracted from the aqueous mixture. Aromatic solvents like Toluene or Xylene are excellent choices for this extraction.[5][6][7] They have good solvency for the indanone product and are immiscible with water. Their relatively high boiling points are also advantageous for subsequent solvent recovery by distillation.
-
Protocol 1.1: Synthesis of 5,6-Dimethoxy-1-indanone
-
Reaction Setup: In a reactor equipped with a powerful mechanical stirrer and a temperature probe, charge Polyphosphoric Acid (PPA).
-
Reagent Addition: Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid to the PPA with vigorous stirring.
-
Reaction: Heat the mixture gradually to the target temperature (typically 80-100°C) and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Quenching: Cool the reaction mixture and slowly pour it into a separate vessel containing crushed ice and water with vigorous stirring.
-
Extraction: Extract the resulting aqueous slurry with Toluene.
-
Washing: Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution to remove any acidic residue, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,6-dimethoxy-1-indanone, which can be used directly in the next step or purified further by crystallization.
Reduction of 5,6-Dimethoxy-1-indanone
The carbonyl group of the indanone must be reduced to a methylene group to yield 5,6-dimethoxyindane. For scale-up, catalytic hydrogenation is often the preferred method due to its high efficiency, clean conversion, and avoidance of harsh reagents.
-
Core Reagents: Hydrogen Gas & Palladium on Carbon (Pd/C)
-
Causality: Catalytic hydrogenation using a heterogeneous catalyst like Pd/C is a highly effective method for the reduction of aryl ketones. The reaction proceeds under relatively mild conditions and the catalyst can be easily removed by filtration, simplifying the work-up.
-
Scale-Up Considerations: This process requires specialized high-pressure reactors. Catalyst handling (pyrophoric nature of dry Pd/C), ensuring efficient gas-liquid mixing, and monitoring hydrogen uptake are critical safety and operational considerations.
-
-
Solvents for Hydrogenation
-
Causality: The choice of solvent is crucial for catalyst activity and reaction rate. Ethanol , Methanol , or Ethyl Acetate are commonly used. They are relatively inert under hydrogenation conditions and effectively dissolve the indanone substrate. The presence of a small amount of a strong acid (like HCl or H₂SO₄) can accelerate the reduction of the benzylic ketone.
-
Protocol 1.2: Reduction of 5,6-Dimethoxy-1-indanone
-
Reactor Charging: In a high-pressure hydrogenation reactor, charge a solution of 5,6-dimethoxy-1-indanone in a suitable solvent (e.g., Ethanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10% w/w) to the solution.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the mixture with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5,6-dimethoxyindane.
Part 2: Formylation of 5,6-Dimethoxyindane
The introduction of the aldehyde group at the 6-position of the indane ring is achieved via the Vilsmeier-Haack reaction. This reaction is highly effective for the formylation of electron-rich aromatic compounds.[8][9][10]
-
Core Reagents: The Vilsmeier Reagent (DMF/POCl₃)
-
Causality: The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The dimethoxy-substituted indane is sufficiently electron-rich to be attacked by this relatively weak electrophile, leading to regioselective formylation.[9] Other activating agents like oxalyl chloride can also be used.[9]
-
Scale-Up Considerations: The formation of the Vilsmeier reagent is highly exothermic and must be performed at low temperatures (typically 0-10°C) with controlled, dropwise addition of POCl₃ to DMF.[8][11] Inadequate temperature control can lead to reagent decomposition and side reactions. The reaction mixture can become thick, necessitating efficient agitation.
-
-
Solvents for Vilsmeier-Haack Reaction
-
Causality: DMF often serves as both a reagent and a solvent. However, using it in large excess can complicate the work-up. Inert co-solvents are frequently employed on a larger scale to improve fluidity and moderate the reaction.[11]
-
Recommended Solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common choices.[11][12] They are inert to the Vilsmeier reagent and the reaction conditions. Their use allows for better temperature control and easier handling of the reaction mixture.
-
Table 1: Properties of Solvents for Vilsmeier-Haack Reaction
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Features & Scale-Up Considerations |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | High boiling point, miscible with water. Can be difficult to remove during work-up. Often used as both reagent and solvent. |
| Dichloromethane (DCM) | 39.6 | 1.33 | Low boiling point, easy to remove. Good solvent for many organics. Subject to regulatory scrutiny. |
| 1,2-Dichloroethane (DCE) | 83.5 | 1.25 | Higher boiling point than DCM. Good solvent, but toxic. |
| Toluene | 110.6 | 0.867 | Can be used in some cases, particularly if a safer alternative to chlorinated solvents is required.[13] |
Protocol 2.1: Vilsmeier-Haack Formylation of 5,6-Dimethoxyindane
-
Vilsmeier Reagent Formation: In a reactor under an inert atmosphere (nitrogen), charge DMF (and DCM if used as a co-solvent). Cool the solution to 0°C. Add POCl₃ dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes.
-
Substrate Addition: Add a solution of 5,6-dimethoxyindane in DCM to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., 40-60°C) for several hours. Monitor for completion.
-
Hydrolysis: Cool the reaction mixture to 0°C and quench by slowly adding it to a stirred mixture of ice and water, or a cold aqueous sodium acetate solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM or another suitable solvent like Ethyl Acetate.
-
Washing & Isolation: Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-Dimethoxy-6-indanaldehyde.
Part 3: Scale-Up Purification Strategies
Purification of the final product is critical to meet quality specifications. For a solid compound like 4,5-Dimethoxy-6-indanaldehyde, crystallization and purification via a bisulfite adduct are two highly effective, scalable methods.
Purification by Recrystallization
-
Causality: Recrystallization is a robust technique for purifying solid compounds on a large scale. The principle relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.
-
Solvent Selection: An ideal recrystallization solvent will dissolve the aldehyde at an elevated temperature but have low solubility for it at room temperature or below, while impurities remain either fully soluble or insoluble. Common solvents for recrystallizing aromatic aldehydes include Ethanol , Methanol , Isopropanol , or mixtures such as Ethanol/Water or Toluene/Heptane .
Protocol 3.1: Recrystallization
-
Dissolution: Dissolve the crude aldehyde in a minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored, treat it with activated carbon and filter while hot.
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification via Sodium Bisulfite Adduct Formation
-
Causality: Aldehydes react reversibly with sodium bisulfite to form solid, water-soluble adducts.[14][15] This allows for the separation of the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.[16] This method is highly selective for aldehydes.
-
Scale-Up Considerations: This is an extractive purification method well-suited for large-scale operations.[14] It involves liquid-liquid separations and pH adjustments, which are standard industrial processes. Care must be taken during the regeneration step, as the use of a strong base can cause side reactions if the product is base-sensitive.[16]
Protocol 3.2: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude product in a suitable solvent like methanol or DMF.[16] Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate.
-
Phase Separation: Add water and an immiscible organic solvent (e.g., Toluene or Hexane) to the mixture. The bisulfite adduct will partition into the aqueous layer, while non-aldehydic impurities remain in the organic layer.
-
Isolation of Adduct: Separate the aqueous layer containing the adduct.
-
Regeneration: Add a fresh portion of an organic solvent (e.g., Ethyl Acetate) to the aqueous layer. Regenerate the aldehyde by adding a base (e.g., aqueous NaOH) or an acid until the adduct is fully decomposed.[16]
-
Final Extraction: The purified aldehyde will be extracted into the organic layer. Separate the layers, wash the organic phase, dry, and concentrate to yield the pure product.
Visualizations
Overall Synthetic Pathway
Caption: Overall workflow for the synthesis of 4,5-Dimethoxy-6-indanaldehyde.
Vilsmeier-Haack Reaction Logic
Caption: Decision workflow for selecting a purification strategy.
References
-
Vertex AI Search. Industrial Aromatic Solvents. 5
-
Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. 8
-
Slideshare. Vilsmeier haack rxn | PPTX. 17
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. 9
-
Benchchem. Scale-up considerations for the industrial production of 1-indanone. 4
-
CISCO. Aromatic Solvents for Reliable Performance. 6
-
TK Group. Aromatic Solvents. 7
-
Benchchem. Application Note: A High-Yield, Scalable Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation. 3
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. 10
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Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. (2025). 18
-
Alliance Chemical. The Ultimate Guide to Industrial Solvents: Types, Uses & Safety. (2025). 19
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. 20
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Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. 13
-
Synthesis of Dihydrocoumarin derivatives from Methyl trans-Cinnamate And Evaluation of their Bioactivity as Potent anticancer. 21
-
Science Learning Center. Aldehyde and Ketone Reactions. 22
-
Benchchem. Vilsmeier-Haack Reaction Technical Support Center. 11
-
Erowid. The Formylation of Indane to Indane-5-Carboxaldehyde. 23
-
PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). 14
-
Google Patents. US9018421B2 - Separation of aromatic aldehydes. 24
-
Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. 16
-
TCI (Shanghai) Development Co., Ltd. Formylation [Synthetic Reagents]. Link
-
Wikipedia. Formylation. 25
-
ACS Publications. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. (2002). 12
-
Google Patents. US5457239A - Process for formylation of aromatic compounds. 26
-
PMC. Non-Conventional Methodologies in the Synthesis of 1-Indanones. 2
-
Chemguide. addition-elimination reactions of aldehydes and ketones. 27
-
BYJU'S. Tests for Aldehydes and Ketones. (2019). 15
-
European Publication Server web service. Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000). 28
-
Roskilde University Research Portal. An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. 29
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
Rsc.org. Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. (2020). 30
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). 31
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025). 32
-
ResearchGate. Solvent screening for the extraction of aromatic aldehydes | Request PDF. 33
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Synthesis of 5,6-dimethoxy-1-indanone. 1
-
Organic Chemistry Portal. Indanone synthesis. 34
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. (2017). 35
-
PMC. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. 36
-
(IUCr) (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. (2020). 37
-
SciSpace. Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). 38
-
Figure S1. [2+2] cycloaddition of hydroxycinnamic acid derivatives under irradiation. 39
-
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. 40
-
YouTube. Aldehyde & Ketone Reactions Experiment. (2020). 41
-
Scholarly Commons. Synthesis of Hydroxycinnamate Derivatives and Characterization of Bioactivity as Radical Scavengers and α-Glucosidase Inhibitors. 42
-
PMC - NIH. Indane-1,3-Dione: From Synthetic Strategies to Applications. 43
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Aldol condensation mechanisms involving 4,5-Dimethoxy-6-indanaldehyde
Application Note: Nitroaldol (Henry) Condensation of 4,5-Dimethoxy-6-indanaldehyde in the Synthesis of Tetrahydroisoquinoline Precursors
Executive Summary
The synthesis of complex heterocyclic systems, particularly cyclopentano-1,2,3,4-tetrahydroisoquinolines (compounds noted for their potent antihypertensive properties), relies heavily on the precise construction of functionalized carbon frameworks [1]. A critical intermediate in this pathway is 4,5-dimethoxy-6-nitrovinylindan (CAS 51932-60-6), generated via the aldol-type condensation of 4,5-dimethoxy-6-indanaldehyde (CAS 51932-59-3) with nitromethane.
This application note details the mechanistic causality, process optimization, and a self-validating experimental protocol for this specific nitroaldol (Henry) condensation. By strictly controlling the amphoteric catalytic environment, researchers can bypass the isolation of unstable intermediates and directly yield the thermodynamically favored conjugated nitroalkene.
Mechanistic Causality: The "Why" Behind the Chemistry
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming process between a nitroalkane and a carbonyl compound [2]. However, when utilizing an electron-rich, sterically hindered aromatic aldehyde like 4,5-dimethoxy-6-indanaldehyde, standard strong bases (e.g., NaOH, KOH) often trigger deleterious side reactions, including the Cannizzaro disproportionation or extensive polymerization.
The Choice of Ammonium Acetate (NH₄OAc): To circumvent these issues, ammonium acetate is employed as an amphoteric catalyst[3]. The causality of this choice is twofold:
-
Mild Deprotonation: The acetate anion acts as a mild base, selectively deprotonating nitromethane (pKa ~17) to generate a resonance-stabilized nitronate anion without degrading the aldehyde.
-
In-Situ Dehydration (E1cB): Following the nucleophilic attack of the nitronate on the aldehyde, a β-nitro alcohol intermediate is formed. Instead of isolating this often-unstable intermediate, the ammonium cation (NH₄⁺) acts as a localized Brønsted acid. It protonates the hydroxyl group, facilitating a rapid E1cB elimination of water.
The thermodynamic driving force of this entire sequence is the formation of the highly conjugated nitrovinyl moiety, which extends the π-electron system from the indane core through the alkene to the nitro group.
Visualizing the Reaction Logic
Mechanistic pathway of the Henry condensation forming 4,5-dimethoxy-6-nitrovinylindan.
Process Optimization & Quantitative Data
Solvent selection and reagent stoichiometry are critical for maximizing the yield of the dehydrated product. Glacial acetic acid serves as the optimal solvent, as it actively suppresses the polymerization of the aldehyde while working synergistically with the NH₄OAc catalyst to drive the dehydration step.
Table 1: Optimization Parameters for 4,5-Dimethoxy-6-nitrovinylindan Synthesis
| Solvent | Nitromethane (eq) | NH₄OAc Catalyst (eq) | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) | Mechanistic Observation |
| Methanol | 5.0 | 1.0 | 65 | 16 | 72 | 92% | Sluggish dehydration; mixed intermediates. |
| Glacial Acetic Acid | 5.0 | 1.0 | 95 | 8 | 85 | 96% | Clean profile; rapid water elimination. |
| Glacial Acetic Acid | 10.0 | 1.5 | 95 | 6 | 91 | >98% | Optimal; excess CH₃NO₂ drives equilibrium. |
| Toluene (Dean-Stark) | 5.0 | Piperidine (0.1)* | 110 | 12 | 65 | 85% | Significant aldehyde polymerization. |
*Piperidine used as an alternative base catalyst for comparison.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, the physical or chemical state of the reaction provides immediate, observable feedback to the scientist, ensuring the integrity of the workflow.
Materials Required:
-
4,5-Dimethoxy-6-indanaldehyde (1.0 eq, limiting reagent)
-
Nitromethane (10.0 eq)
-
Ammonium Acetate (1.5 eq)
-
Glacial Acetic Acid (Solvent, 5 mL per gram of aldehyde)
Step-by-Step Methodology:
-
Reaction Assembly (The Baseline):
-
Action: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dimethoxy-6-indanaldehyde (1.0 eq) and ammonium acetate (1.5 eq) in glacial acetic acid. Add nitromethane (10.0 eq).
-
Validation: The initial mixture will appear as a pale yellow, heterogeneous suspension.
-
-
Thermal Condensation & Monitoring (The Transformation):
-
Action: Heat the reaction mixture to 95°C under a nitrogen atmosphere for 6 hours.
-
Validation (Visual): As the reaction reaches 90°C, the suspension will dissolve into a clear solution. Over the next 2 hours, the solution will progressively darken to a deep amber/orange. This color shift is the direct optical result of the extending π-conjugation as the nitrovinyl product forms.
-
Validation (TLC): At 5 hours, perform a TLC check (Eluent: 3:1 Hexanes/Ethyl Acetate). The UV-active aldehyde starting material (R_f ~ 0.6) should be entirely consumed, replaced by a bright yellow, strongly UV-active product spot (R_f ~ 0.4).
-
-
Quenching & Crystallization (Intrinsic Purification):
-
Action: Remove the flask from the heat source and allow it to cool to 40°C. Slowly pour the mixture into crushed ice-water (3 times the reaction volume) under vigorous stirring.
-
Validation: The sudden shift in solvent polarity forces the hydrophobic, conjugated product out of solution. A bright yellow precipitate will immediately form. If the product oils out, the dehydration was incomplete; the presence of sharp, yellow solids confirms successful E1cB elimination.
-
-
Isolation:
-
Action: Collect the yellow precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (to remove acetic acid and ammonium salts) and a small volume of cold ethanol.
-
Validation: Dry the solid in a vacuum oven at 50°C overnight. The final product should consist of bright yellow, needle-like crystals, ready for downstream reduction into the corresponding amine for tetrahydroisoquinoline cyclization.
-
References
- Marion Laboratories, Inc. (1976).Cyclopentano (h) or (f) 1,2,3,4-tetrahydroisoquinolines (US Patent 3,963,723A). U.S. Patent and Trademark Office.
-
Wikipedia Contributors. Henry reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Henry Reaction / Nitroaldol Reaction. Available at:[Link]
Green Chemistry in Action: Advanced Protocols for the Synthesis of 4,5-Dimethoxy-6-indanaldehyde
Introduction: The Imperative for Greener Pathways in Pharmaceutical Synthesis
4,5-Dimethoxy-6-indanaldehyde is a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The traditional synthetic routes to this and similar indane derivatives, however, often rely on harsh reagents, hazardous solvents, and energy-intensive processes, presenting significant environmental and safety challenges.
This guide provides detailed application notes and protocols for the synthesis of 4,5-Dimethoxy-6-indanaldehyde, with a core focus on the principles of green chemistry. We will explore methodologies that prioritize the use of safer solvents, alternative energy sources like microwave and ultrasound, and reagents that minimize waste and environmental impact. The protocols herein are designed not only to be effective but also to be self-validating systems, providing researchers and drug development professionals with a robust and sustainable approach to the synthesis of this valuable intermediate.
Overall Synthetic Strategy: A Two-Step Green Approach
Our proposed green synthetic pathway to 4,5-Dimethoxy-6-indanaldehyde is a two-step process, commencing with the synthesis of the key intermediate, 5,6-dimethoxy-1-indanone, followed by a regioselective formylation. Each step has been optimized to incorporate green chemistry principles.
Caption: Overall two-step green synthetic route to 4,5-Dimethoxy-6-indanaldehyde.
Part 1: Microwave-Assisted Synthesis of 5,6-Dimethoxy-1-indanone
The intramolecular Friedel-Crafts acylation is a standard method for the synthesis of 1-indanones.[1][2] Traditional approaches often employ stoichiometric amounts of strong Lewis acids like AlCl₃ or strong protic acids such as polyphosphoric acid (PPA), leading to significant waste and difficult workups.[3] Here, we present a greener alternative utilizing a catalytic amount of a metal triflate in conjunction with microwave irradiation, which drastically reduces reaction times and improves energy efficiency.[4]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional heating.[5][6] This not only improves throughput but also often results in cleaner reactions with fewer byproducts.
-
Metal Triflate Catalyst: Lanthanide triflates, such as Terbium(III) triflate (Tb(OTf)₃), are highly effective and reusable catalysts for Friedel-Crafts reactions.[4] Their use in catalytic amounts, as opposed to stoichiometric quantities of traditional Lewis acids, aligns with the green chemistry principle of catalysis.
-
Ionic Liquids (Optional Green Solvent): While the reaction can be run under solvent-free conditions, the use of triflate-anion ionic liquids can further enhance the "greenness" of the protocol by providing a recyclable reaction medium.[4]
Experimental Protocol: Microwave-Assisted Friedel-Crafts Cyclization
Caption: Experimental workflow for the microwave-assisted Friedel-Crafts cyclization.
Materials:
-
3-(3,4-Dimethoxyphenyl)propanoic acid
-
Terbium(III) triflate (Tb(OTf)₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 g, 4.76 mmol) and Terbium(III) triflate (0.15 g, 0.24 mmol, 5 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 250°C for 20-30 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the vial to cool to room temperature.
-
Partition the reaction mixture between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5,6-dimethoxy-1-indanone as a solid.
| Parameter | Value | Reference |
| Temperature | 250°C | [4] |
| Reaction Time | 20-30 minutes | [4] |
| Catalyst Loading | 5 mol% | [4] |
| Expected Yield | 70-80% | [4] |
Part 2: Ultrasound-Assisted Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[7][8] The classical reagent system involves phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which generates phosphorus-containing byproducts that complicate purification.[9] Greener alternatives to POCl₃, such as oxalyl chloride or phthaloyl dichloride, generate volatile or easily separable byproducts, simplifying the workup.[9][10] Furthermore, the application of ultrasound can significantly accelerate the reaction, often at lower temperatures than conventional methods.[11][12]
Causality of Experimental Choices:
-
Ultrasound Irradiation: Acoustic cavitation induced by ultrasound creates localized hot spots with high temperature and pressure, which can enhance reaction rates and yields.[11][13] This allows for the reaction to be performed under milder conditions and in shorter times.
-
Greener Vilsmeier Reagent: The use of phthaloyl dichloride in place of POCl₃ is a key green modification. The byproduct, phthalic anhydride, is a solid that can be easily removed by filtration, leading to a much cleaner reaction profile.[10]
-
Solvent Choice: While the reaction can be performed in various aprotic solvents, the use of a minimal amount of a greener solvent like 2-chlorotoluene is advocated.[10]
Experimental Protocol: Ultrasound-Assisted Vilsmeier-Haack Formylation
Sources
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Functionalization of the aldehyde group in 4,5-Dimethoxy-6-indanaldehyde
An In-Depth Technical Guide to the Functionalization of the Aldehyde Group in 4,5-Dimethoxy-6-indanaldehyde
Introduction: The Synthetic Versatility of a Privileged Scaffold
The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, including agents with antialzheimer, anticancer, and antimicrobial properties.[1][2][3] 4,5-Dimethoxy-6-indanaldehyde, specifically, serves as a crucial synthetic intermediate. Its value lies in the reactive aldehyde group, a versatile handle for molecular elaboration. This guide provides a detailed exploration of key chemical transformations of this aldehyde, offering experienced-based insights and robust protocols for researchers in synthetic and medicinal chemistry. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower researchers with a deeper understanding of the underlying chemistry.
Reductive Amination: Accessing Bio-relevant Amines
The conversion of an aldehyde to an amine is a cornerstone of drug discovery, enabling the introduction of a key basic moiety for modulating physicochemical properties and target interactions. Reductive amination is the most direct and widely used method for this transformation. The reaction proceeds via the initial formation of a transient imine or iminium ion, which is then reduced in situ to the corresponding amine.[4][5]
Scientific Rationale and Method Selection
The choice of reducing agent is critical for a successful reductive amination. While powerful hydrides like lithium aluminum hydride would reduce the starting aldehyde directly, milder, more selective reagents are required. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary choice for this purpose.[5] Its reduced reactivity, compared to sodium borohydride, prevents the premature reduction of the aldehyde. Furthermore, it is tolerant of the mild acidity often used to catalyze imine formation, making it ideal for a one-pot procedure.[5]
The workflow for this process is a well-established, reliable sequence in synthetic chemistry.
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride
This protocol details the synthesis of a secondary amine using benzylamine as an example.
Materials:
-
4,5-Dimethoxy-6-indanaldehyde
-
Benzylamine (or other primary/secondary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4,5-Dimethoxy-6-indanaldehyde (1.0 equiv).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add the amine (e.g., benzylamine, 1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The reaction is typically exothermic and may bubble slightly.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure amine.
Self-Validation and Characterization:
-
TLC: Use a non-polar solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product amine should have a lower Rf value than the starting aldehyde.
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new benzylic methylene signal (a singlet around 3.8-4.2 ppm).
-
Mass Spectrometry: Confirm the molecular weight of the desired product via ESI-MS.
Wittig Reaction: Olefin Synthesis for Carbon Skeleton Extension
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity.[7][8] This reaction is invaluable for extending carbon chains and creating precursors for further transformations.
Mechanism and Rationale
The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[8] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[9] The formation of the very strong P=O bond is the primary driving force for the reaction.[9]
Protocol 2: Wittig Olefination
This protocol describes the synthesis of a stilbene-like derivative using benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride, NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
4,5-Dimethoxy-6-indanaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)
Procedure:
-
Ylide Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzyltriphenylphosphonium chloride (1.1 equiv).
-
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise via syringe. A deep orange or red color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Dissolve 4,5-Dimethoxy-6-indanaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The color of the reaction will typically fade as the ylide is consumed.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). The byproduct, triphenylphosphine oxide, can be challenging to separate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) is typically effective. Triphenylphosphine oxide is quite polar and will often remain on the column or elute much later than the non-polar alkene product.
Self-Validation and Characterization:
-
¹H NMR: Observe the disappearance of the aldehyde proton (~10 ppm) and the appearance of new vinylic proton signals (typically 6.5-7.5 ppm).
-
Triphenylphosphine Oxide Removal: This byproduct can sometimes co-crystallize with the product. Careful chromatography or recrystallization from a non-polar solvent like hexane can aid in its removal.[7]
Aldol Condensation: Forming α,β-Unsaturated Systems
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates α,β-unsaturated carbonyl compounds, often referred to as chalcones or enones.[10] This reaction is particularly useful for synthesizing conjugated systems that are often chromophoric or biologically active.[11][12] The reaction between an aromatic aldehyde (which cannot enolize) and a ketone is a specific type known as a Claisen-Schmidt condensation.
Protocol 3: Claisen-Schmidt Condensation with 1-Indanone
This protocol describes a self-condensation reaction where the indane core provides both the aldehyde and the enolizable ketone (in the form of 1-indanone), creating a highly conjugated system.
Materials:
-
4,5-Dimethoxy-6-indanaldehyde
-
1-Indanone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve 4,5-Dimethoxy-6-indanaldehyde (1.0 equiv) and 1-indanone (1.0 equiv) in ethanol.
-
In a separate beaker, prepare a solution of NaOH (2.0 equiv) in a small amount of water and add it to the ethanol solution with vigorous stirring.
-
A precipitate often forms quickly. Allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting materials.
-
After the reaction is complete, pour the mixture into a beaker of ice water.
-
Acidify the mixture with dilute HCl until it is neutral (pH ~7).
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure, often brightly colored, product.
Self-Validation and Characterization:
-
Appearance: The product is typically a highly colored, crystalline solid.
-
¹H NMR: Look for the disappearance of the aldehyde proton and the appearance of a new vinyl proton signal.
-
Melting Point: A sharp melting point is a good indicator of purity.
Oxidation and Reduction: Modulating the Oxidation State
Simple yet crucial transformations involve the oxidation of the aldehyde to a carboxylic acid or its reduction to a primary alcohol. These functional groups serve as key handles for further derivatization, such as ester or ether formation.
Protocol 4: Oxidation to a Carboxylic Acid
A mild and efficient method for oxidizing aromatic aldehydes uses a buffered solution of sodium chlorite (NaClO₂) with a catalytic amount of a radical scavenger to prevent side reactions.
Materials:
-
4,5-Dimethoxy-6-indanaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a chlorine scavenger)
-
tert-Butanol (t-BuOH) and water
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in t-butanol.
-
Add 2-methyl-2-butene (4.0 equiv).
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv).
-
Add the aqueous solution to the aldehyde solution at room temperature and stir vigorously.
-
The reaction is typically complete within 4-6 hours. Monitor by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization.
Protocol 5: Reduction to a Primary Alcohol
Sodium borohydride (NaBH₄) is a mild and inexpensive reagent perfect for the selective reduction of aldehydes in the presence of other less reactive functional groups.
Materials:
-
4,5-Dimethoxy-6-indanaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equiv) portion-wise, controlling the effervescence.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Monitor by TLC until the aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the alcohol, which is often pure enough for subsequent steps or can be purified by chromatography.
Summary of Functionalization Reactions
| Reaction Type | Reagents | Product Functional Group | Key Considerations |
| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | Mild, one-pot procedure; good functional group tolerance.[5] |
| Wittig Reaction | Phosphorus Ylide | Alkene | Forms C=C bond; removal of Ph₃P=O byproduct is key.[7] |
| Aldol Condensation | Ketone, Base (NaOH) | α,β-Unsaturated Ketone | Forms conjugated systems; often high yielding and simple.[13] |
| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | Mild conditions prevent over-oxidation of other groups. |
| Reduction | NaBH₄ | Primary Alcohol | Selective for aldehydes/ketones; simple and fast procedure. |
References
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Chemistry Europe. Retrieved from [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (n.d.). Redalyc. Retrieved from [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (2025, December 21). ResearchGate. Retrieved from [Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). PMC. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. (n.d.). NTU Scholars. Retrieved from [Link]
-
Recent developments in biological activities of indanones. (2017, September 29). PubMed. Retrieved from [Link]
-
A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. (n.d.). PMC. Retrieved from [Link]
-
An Introduction to Aldol Condensation. (2014, September 15). AZoM. Retrieved from [Link]
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Aldol Condensation. (n.d.). Beyond Benign. Retrieved from [Link]
-
Oxidation of aromatic aldehydes to their carboxylic acid a. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemoselective, solvent-free aldol condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). PMC. Retrieved from [Link]
-
An Aldol Condensation to synthesize Chalcones. (n.d.). CDN. Retrieved from [Link]
-
Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (n.d.). Bentham Science. Retrieved from [Link]
-
Examples of various indanones and bioactive natural products containing... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. azom.com [azom.com]
- 11. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. beyondbenign.org [beyondbenign.org]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 4,5-Dimethoxy-6-indanaldehyde
Executive Summary
This technical guide addresses yield optimization for the formylation of 4,5-dimethoxyindane to produce 4,5-dimethoxy-6-indanaldehyde (also referred to as 6-formyl-4,5-dimethoxyindane). This intermediate is critical in the synthesis of isoquinoline alkaloids and pharmaceutical agents like Donepezil analogs. The primary synthetic challenge lies in the regioselectivity (C6 vs. C7 substitution) and the stability of the electron-rich indane system under Vilsmeier-Haack conditions.
Part 1: The Chemistry & Mechanism[1][2][3]
The industry-standard route for this transformation is the Vilsmeier-Haack Formylation . The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.
Regioselectivity Logic
The substrate, 4,5-dimethoxyindane, has two open aromatic positions: C6 and C7 .
-
C6 Position (Target): Activated by the methoxy group at C5 (ortho-directing) and the alkyl group at C3a (para-directing). It is a
-position relative to the ring junction, which is generally less sterically hindered and electronically favored in indane systems due to the Mills-Nixon effect. -
C7 Position (Impurity): Activated by the methoxy group at C4 (para-directing). While para-directing effects are typically strong, the C7 position is an
-position (adjacent to the ring junction), making it sterically crowded and subject to strain.
Figure 1: Vilsmeier-Haack reaction pathway highlighting the critical intermediate formation.
Part 2: Troubleshooting & Optimization Modules
Module 1: Low Yield & Incomplete Conversion
Symptom: TLC shows remaining starting material after standard reaction time (4–6 hours).
| Possible Cause | Technical Explanation | Corrective Action |
| Moisture Contamination | The Vilsmeier reagent (chloroiminium salt) is highly hygroscopic and hydrolyzes back to DMF and HCl in the presence of water. | Strictly Dry Conditions: Use anhydrous DMF (<0.05% water). Distill POCl₃ if it has turned yellow/cloudy. Dry the glass apparatus in an oven (>120°C) before assembly. |
| Reagent Stoichiometry | The electron-rich dimethoxyindane ring can complex with the Lewis acidic phosphorus species, consuming the reagent. | Increase Equivalents: Increase POCl₃/DMF ratio to 1.2–1.5 equivalents relative to the substrate. Ensure DMF is in excess (used as solvent or 3-5 eq). |
| Low Temperature | While 0°C is needed for reagent formation, the substitution step often requires thermal energy to overcome the activation barrier. | Stepwise Heating: Form the reagent at 0°C for 30 mins. Add substrate.[1] Stir at RT for 1 hour, then heat to 60–70°C for 2–4 hours to drive conversion. |
Module 2: Formation of Black Tars (Polymerization)
Symptom: The reaction mixture turns viscous and black; workup yields an intractable emulsion.
-
Root Cause: The indane ring is electron-rich and prone to acid-catalyzed polymerization or oxidative degradation at high temperatures.
-
Solution:
-
Temperature Control: Never exceed 80°C. The optimal range is often 60–70°C .
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen can promote radical polymerization of the active intermediate.
-
Dilution: If using neat DMF, the concentration might be too high. Dilute with 1,2-dichloroethane (DCE) or Dichloromethane (DCM) to moderate the reaction rate and dissipate heat.
-
Module 3: Regioselectivity Issues (C6 vs. C7)
Symptom: NMR shows a mixture of isomers (e.g., 80:20 ratio).
-
Diagnosis: Higher temperatures reduce selectivity.
-
Optimization:
-
Lower Temperature: Run the reaction at room temperature (20–25°C) for a longer duration (12–24 hours) instead of heating. This favors the kinetically controlled product (C6).
-
Steric Bulk: Use N-methylformanilide instead of DMF. The bulkier reagent is more sensitive to steric hindrance and will strongly prefer the less hindered C6 position over the crowded C7 position.
-
Part 3: Optimized Experimental Protocol
Target: Synthesis of 4,5-Dimethoxy-6-indanaldehyde (10 mmol scale)
-
Reagent Preparation (The "Vilsmeier Adduct"):
-
In a flame-dried 3-neck flask under Argon, charge anhydrous DMF (3.0 mL, 40 mmol) .
-
Cool to 0°C (ice/salt bath).
-
Dropwise add POCl₃ (1.4 mL, 15 mmol) over 15 minutes. Caution: Exothermic.
-
Stir at 0°C for 30 minutes until a white/yellowish precipitate (the salt) forms.
-
-
Substrate Addition:
-
Dissolve 4,5-dimethoxyindane (1.78 g, 10 mmol) in anhydrous DMF (2 mL) or DCE (5 mL) .
-
Add this solution dropwise to the Vilsmeier adduct at 0°C.
-
Allow the mixture to warm to Room Temperature and stir for 1 hour.
-
-
Reaction Phase:
-
Heat the mixture to 65°C and monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Stop heating immediately upon consumption of starting material (typically 3–5 hours).
-
-
Workup (Hydrolysis):
-
Pour the reaction mixture onto crushed ice (50 g) containing Sodium Acetate (5 g) . Note: Buffering prevents acid-catalyzed degradation.
-
Stir vigorously for 30 minutes to hydrolyze the iminium intermediate. The aldehyde should precipitate as a solid.
-
Extraction: If no solid forms, extract with Dichloromethane (3 x 20 mL) . Wash organics with sat. NaHCO₃ and Brine.
-
-
Purification:
-
Recrystallize from Ethanol or Methanol/Water to remove trace C7 isomer and tars.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use oxalyl chloride instead of POCl₃? A: Yes. Oxalyl chloride generates the Vilsmeier reagent with DMF and produces CO/CO₂ as byproducts. It is milder and cleaner but requires careful gas ventilation. It is recommended if POCl₃ removal during workup is problematic.
Q: My product is an oil, not a solid. How do I crystallize it? A: This is common if impurities (DMF, isomers) are present.
-
Perform a Bisulfite Wash : Shake the organic layer with saturated Sodium Bisulfite solution. The aldehyde forms a water-soluble adduct. Separate the aqueous layer, wash with ether (removes impurities), then basify the aqueous layer (pH > 10) to release the pure aldehyde.
-
Seed the oil with a crystal from a previous batch if available.
Q: Why is the C7 isomer forming? A: The C7 position is activated by the 4-methoxy group (para-directing). While C6 is preferred, high temperatures (>80°C) reduce the energy difference between the transition states, increasing C7 formation. Stick to <65°C.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier-Haack Reaction. Organic Reactions. [2][3][4][5]
-
Synthesis of Indane Derivatives (Donepezil Intermediates) US Patent 3963723A: Cyclopentano (h) or (f) 1,2,3,4-tetrahydroisoquinolines.[6] (Describes 4,5-dimethoxy-6-indanaldehyde as a key intermediate).[7][8][9]
-
Regioselectivity in Electrophilic Substitution of Indanes Mills, W. H., & Nixon, I. G. (1930). Stereochemical Influences on Aromatic Substitution.
-
General Vilsmeier Optimization Protocols Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]
- 7. 4,5-dimethoxy-6-indanaldehyde - CAS号 51932-59-3 - 摩熵化学 [molaid.com]
- 8. 4-(Carboxymethyl)-4-(2,3-dimethoxyphenyl)-1-methyl-3-methylene-2-piperidinone - CAS号 79619-11-7 - 摩熵化学 [molaid.com]
- 9. 4,5-Dimethoxy-6-nitrovinylindan - CAS号 51932-60-6 - 摩熵化学 [molaid.com]
Technical Support Center: Purification of Crude 4,5-Dimethoxy-6-indanaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 4,5-Dimethoxy-6-indanaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material. The guidance is structured to address practical challenges encountered during experimental work, emphasizing the scientific principles behind each purification strategy.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the properties of 4,5-Dimethoxy-6-indanaldehyde and the common impurities associated with its synthesis.
Q1: What are the expected physical properties of 4,5-Dimethoxy-6-indanaldehyde?
Q2: What are the common impurities I should expect in my crude product?
The impurity profile largely depends on the synthetic route employed. For indole syntheses and formylations, common impurities may include:
-
Unreacted Starting Materials: The parent indole or other precursors.
-
Reaction Byproducts: Formation of side products is common in complex organic syntheses.[2] In indole syntheses, this can include tars and polymeric materials, especially under strong acidic conditions or high temperatures.[2]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.
-
Over-formylated or Isomeric Products: Depending on the reaction conditions, formylation might occur at other positions on the indole ring.
Q3: How do I perform a preliminary purity assessment of my crude material?
Thin-Layer Chromatography (TLC) is the most effective initial step. Develop a TLC method using a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the main product spot from impurities. The desired product should have an Rf value of approximately 0.3 to 0.4 for optimal separation in column chromatography.[3] Visualize the spots under UV light and by staining (e.g., with anisaldehyde or permanganate stain) to reveal any non-UV active impurities.
Part 2: Purification Strategy Workflow
The choice between recrystallization and column chromatography is a critical first step. This decision tree helps guide your strategy based on the initial assessment of your crude product.
Caption: Decision workflow for selecting the primary purification technique.
Part 3: Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.[4][5] For 4,5-Dimethoxy-6-indanaldehyde, silica gel is the most common stationary phase.
Q4: My product is streaking or not moving off the baseline on the silica gel column. What should I do?
This issue indicates that your product is interacting too strongly with the stationary phase, which is common for polar compounds, or that the eluent is not polar enough.[6]
-
Causality: Silica gel is slightly acidic and highly polar.[3] Polar compounds, especially those with basic nitrogen atoms like indoles, can bind very strongly, leading to poor elution and streaking.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system for more polar compounds.[6]
-
Deactivate the Silica Gel: Some indole derivatives can be sensitive to the acidic nature of silica gel and may decompose.[2] To mitigate this, you can use neutralized silica gel. Prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (TEA). This base will neutralize the acidic sites on the silica, reducing strong interactions and preventing degradation.[6][7]
-
Change Stationary Phase: Consider using neutral or basic alumina as an alternative stationary phase if acid sensitivity is a significant problem.[2]
-
Q5: I am seeing poor separation between my product and an impurity (co-elution). How can I improve resolution?
Co-elution occurs when the product and an impurity have very similar polarities under the chosen conditions.[2]
-
Causality: The separation efficiency (resolution) of a column depends on the differential partitioning of analytes between the mobile and stationary phases. If this difference is small, the peaks will overlap.
-
Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, changing the nature of the solvents (e.g., from a hexane/ethyl acetate system to a toluene/acetone system) can alter the specific interactions and improve separation, even if the overall polarity is similar.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase over the course of the separation. This sharpens the peak of your desired compound and can improve resolution from closely eluting impurities.
-
Improve Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to a loss of resolution.[3] Additionally, dissolving the crude product in a minimal amount of solvent and loading it carefully in a narrow band is critical. For compounds with low solubility in the eluent, "dry loading" (pre-adsorbing the compound onto a small amount of silica) is highly recommended to ensure a tight starting band.[6]
-
| Parameter | Recommendation for 4,5-Dimethoxy-6-indanaldehyde | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for moderately polar compounds.[5] |
| Alternate Phase | Neutral Alumina or Neutralized Silica Gel | Use if streaking or decomposition occurs due to acid sensitivity.[2] |
| Eluent Systems | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Start with less polar mixtures and increase polarity based on TLC.[6] |
| Loading Technique | Dry Loading | Recommended for ensuring a narrow application band, improving separation.[6] |
Part 4: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are largely pure (>90%) to begin with.[8][9]
Q6: I can't find a suitable single solvent for recrystallization. What is my next step?
If no single solvent provides high solubility when hot and low solubility when cold, a two-solvent (solvent/anti-solvent) system is the ideal solution.
-
Causality: Recrystallization relies on a significant difference in a compound's solubility at two different temperatures. If this differential is not present in a single solvent, you can induce precipitation by changing the bulk solvent composition.
-
Protocol: Two-Solvent Recrystallization
-
Dissolve your crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution just begins to turn cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Q7: My product is "oiling out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of a crystalline solid.
-
Causality: This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to lower the saturation point.
-
Cool Slowly: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules time to orient themselves into an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny, pure crystal of the desired product to the cooled solution to initiate crystallization.
-
| Solvent Type | Examples | Potential Use for 4,5-Dimethoxy-6-indanaldehyde |
| Polar Protic | Ethanol, Methanol, Isopropanol | Potentially a "good" solvent for hot dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good candidates for "good" solvents. |
| Non-Polar | Hexanes, Heptane, Toluene | Likely to be "poor" solvents (anti-solvents).[10] |
| Chlorinated | Dichloromethane (DCM) | Can be a "good" solvent, often used with a non-polar anti-solvent.[11] |
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Indole-3-Carboxaldehyde.
- Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
- University of Cape Town. (n.d.). CHAPTER 6: ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA.
- University of Victoria. (n.d.). Column chromatography.
- Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.
- Benchchem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
- Cole, C. (n.d.). Chemistry 213 Synthetic #1 FFR Synthesis and Characterization of 4-methoxychalcone. CDN.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. longdom.org [longdom.org]
- 5. rroij.com [rroij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4,5-Dimethoxy-6-indanaldehyde
Welcome to the technical support center for the purification of 4,5-Dimethoxy-6-indanaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific principles and practical steps to achieve high purity and yield.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific challenges you may encounter during the recrystallization of 4,5-Dimethoxy-6-indanaldehyde and provides actionable solutions based on established chemical principles.
Issue 1: My 4,5-Dimethoxy-6-indanaldehyde is "oiling out" instead of forming crystals.
This phenomenon, where the compound separates as a liquid rather than a solid, is a common issue in recrystallization.[1] It typically occurs when the solute is highly impure or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Causality: The presence of impurities can depress the melting point of your compound, making it more likely to separate as an oil. Additionally, if the boiling point of your chosen solvent is too high, the solution may still be too hot for crystallization to occur when it becomes saturated, leading to the compound coming out of solution as a liquid.[2]
Solutions:
-
Re-dissolve and Add More Solvent: Gently heat the solution to redissolve the oil. Once it is fully dissolved, add a small amount of additional hot solvent to decrease the saturation point.[3][4] This can allow the solution to cool to a lower temperature before saturation is reached, hopefully below the compound's melting point.
-
Lower the Cooling Rate: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[4]
-
Scratch the Inner Surface of the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites where crystal growth can begin.[4][5]
-
Introduce a Seed Crystal: If you have a small amount of pure 4,5-Dimethoxy-6-indanaldehyde, add a tiny crystal to the cooled solution to induce crystallization.[4][6]
-
Re-evaluate Your Solvent Choice: If the above steps fail, your solvent may not be appropriate. A solvent with a lower boiling point might be a better choice.[2] Consider a solvent pair, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until the solution becomes turbid.
Issue 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.
Causality: This is most often due to using an excessive amount of solvent to dissolve the compound initially.[4][6]
Solutions:
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent.[3][5] This will increase the concentration of the 4,5-Dimethoxy-6-indanaldehyde. Once you observe slight turbidity or the formation of solid particles, add a minimal amount of hot solvent to redissolve them and then allow the solution to cool again.
-
Induce Crystallization: As with "oiling out," try scratching the flask with a glass rod or adding a seed crystal to provide a nucleation point for crystal growth.[4][5][6]
-
Extended Cooling: In some cases, crystallization can be a slow process. Allow the flask to remain in the ice bath for a longer period, or even store it in a refrigerator or freezer if the solvent's freezing point allows.[1]
Issue 3: The crystal yield of 4,5-Dimethoxy-6-indanaldehyde is very low.
A low yield can be attributed to several factors, from using too much solvent to premature filtration.
Causality: The most common reason for low yield is the compound's residual solubility in the cold solvent.[6] Using an excessive amount of solvent will exacerbate this issue.[4][6] Loss of product can also occur during transfer and filtration steps.
Solutions:
-
Minimize Solvent Usage: During the initial dissolving step, use the minimum amount of boiling solvent required to fully dissolve the crude product.[6]
-
Ensure Complete Cooling: Allow the solution to cool thoroughly in an ice bath before filtration to maximize the amount of precipitate.
-
Use Ice-Cold Solvents for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[6]
-
Recover from the Filtrate: If you suspect a significant amount of product remains in the filtrate, you can try to recover it by evaporating some of the solvent and cooling the concentrated solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Issue 4: The recrystallized 4,5-Dimethoxy-6-indanaldehyde is still impure.
If your final product shows impurities (e.g., by melting point analysis or spectroscopy), the recrystallization process was not effective in separating the desired compound from the contaminants.
Causality: This can happen if the impurities have similar solubility characteristics to 4,5-Dimethoxy-6-indanaldehyde in the chosen solvent.[3] It can also occur if the solution cools too quickly, trapping impurities within the crystal lattice.
Solutions:
-
Slow Down the Cooling Process: Rapid cooling can trap impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath. This allows for the formation of more perfect crystals, excluding impurities.
-
Re-crystallize the Product: A second recrystallization using fresh, hot solvent can further purify the product.[3]
-
Choose a Different Solvent: The chosen solvent may not be optimal for separating the specific impurities present.[3] Conduct solubility tests to find a solvent that dissolves the impurities well even when cold, but has the desired temperature-dependent solubility for your product.
-
Consider a Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 4,5-Dimethoxy-6-indanaldehyde?
An ideal recrystallization solvent should possess the following characteristics:
-
High Solvency at High Temperatures: The solvent should readily dissolve 4,5-Dimethoxy-6-indanaldehyde at or near its boiling point.[3]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to allow for maximum recovery.[3]
-
Differential Solubility of Impurities: Impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or remain soluble in the cold solvent (so they are removed with the filtrate).[3]
-
Non-reactive: The solvent must not react with 4,5-Dimethoxy-6-indanaldehyde.[3]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals.[2][3] A boiling point below the melting point of the compound is also desirable to prevent oiling out.[2]
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[3]
Q2: How do I select a suitable solvent for the recrystallization of 4,5-Dimethoxy-6-indanaldehyde?
A systematic approach to solvent selection is crucial for successful recrystallization.
Caption: A workflow for selecting an appropriate recrystallization solvent.
Experimental Protocol for Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude 4,5-Dimethoxy-6-indanaldehyde into several small test tubes.
-
To each test tube, add a few drops of a different candidate solvent at room temperature. Observe if the compound dissolves. A good solvent will not dissolve the compound at room temperature.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the compound just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
A suitable solvent will show significant crystal formation upon cooling.
Based on the structure of 4,5-Dimethoxy-6-indanaldehyde (an aromatic aldehyde with ether groups), which suggests moderate polarity, a range of solvents could be tested.
Table 1: Potential Solvents for Recrystallization of 4,5-Dimethoxy-6-indanaldehyde
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar compounds. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, with a slightly higher boiling point. |
| Acetone | Polar Aprotic | 56 | A versatile solvent, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization.[2] |
| Ethyl Acetate | Moderately Polar | 77 | A good general-purpose solvent for recrystallization. |
| Toluene | Nonpolar | 111 | May be suitable if the compound is less polar than anticipated. Its high boiling point requires caution to avoid oiling out.[2] |
| Hexane | Nonpolar | 69 | Likely to be a poor solvent on its own but could be used in a solvent pair with a more polar solvent like ethyl acetate or toluene.[1] |
| Water | Highly Polar | 100 | Unlikely to be a good solvent on its own due to the organic nature of the compound, but could be used in a solvent pair with a miscible organic solvent like ethanol or acetone.[1] |
Q3: What is a solvent pair and when should I use it?
A solvent pair consists of two miscible solvents, one in which 4,5-Dimethoxy-6-indanaldehyde is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[1]
You should consider using a solvent pair when no single solvent provides the ideal solubility characteristics. Common solvent pairs include ethanol-water, toluene-hexane, and ethyl acetate-hexane.[1][7]
Protocol for Using a Solvent Pair:
-
Dissolve the crude 4,5-Dimethoxy-6-indanaldehyde in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility of the compound decreases in the mixed solvent system.
Q4: How can I prevent premature crystallization during hot filtration?
Premature crystallization in the funnel during hot filtration can lead to significant product loss.
Causality: This occurs when the hot, saturated solution cools as it passes through the funnel and filter paper, causing the compound to crystallize out.[1]
Solutions:
-
Pre-heat the Filtration Apparatus: Place the funnel and filter paper in an oven or heat them with a heat gun before filtration. You can also place the funnel in the neck of the receiving flask and allow the hot solvent vapors to heat it.[1][3]
-
Use a Stemless Funnel: A stemless funnel reduces the surface area where the solution can cool and crystallize.[3]
-
Keep the Solution Hot: Ensure the solution remains at or near its boiling point during filtration. Pour the solution through the funnel in small portions to minimize cooling.[1]
-
Add a Small Amount of Excess Solvent: Before filtration, add a small excess of hot solvent to the solution to slightly decrease its saturation. This excess solvent can be boiled off after filtration is complete.[1]
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
- Recrystallization.pdf.
- Recrystallization1.
- Troubleshooting. Chemistry LibreTexts. (2022, April 7).
- RECRYSTALLISATION.
- Selection of recrystallization solvent. ECHEMI.
- What solvent should be used to recrystallize cinnamaldehyde?. Homework.Study.com.
- What is the best solvents combination that can be used to crystallize small natural products?. (2015, December 8).
- Determining Which Solvent to Use. Chemistry LibreTexts. (2022, April 7).
- Recrystallization-1.doc.pdf.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Minimizing side reactions during formylation of dimethoxyindane
Welcome to the technical support guide for the formylation of dimethoxyindane. This document is designed for researchers, chemists, and drug development professionals who are working with this highly activated aromatic system. The inherent reactivity of the dimethoxyindane core, while advantageous for achieving substitution, presents unique challenges in controlling side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high-yield, selective formylation.
Section 1: Understanding the Reaction Landscape
The formylation of dimethoxyindane is an electrophilic aromatic substitution (EAS) reaction. The two methoxy groups are strong electron-donating groups (EDGs), which heavily activate the aromatic ring and make it highly nucleophilic. This high reactivity necessitates careful selection of the formylation method to avoid unwanted side products.
While numerous formylation methods exist, the Vilsmeier-Haack and Rieche reactions are generally the most suitable for activated ethers like dimethoxyindane, offering a balance of reactivity and control.[1][2]
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the formylation of dimethoxyindane in a direct question-and-answer format.
Q1: My reaction is yielding a dark, insoluble tar and very little product. What's causing this and how can I fix it?
A1: This is a classic sign of polymerization or resinification. The high electron density of the dimethoxyindane ring makes it susceptible to uncontrolled acid-catalyzed polymerization, especially under harsh conditions.[3]
Causality:
-
Excessive Temperature: Higher temperatures dramatically accelerate the rate of intermolecular condensation reactions that lead to polymer formation.[3]
-
Strong Acidity: Highly concentrated or overly strong Lewis acids (e.g., AlCl₃) or protic acids can promote side reactions. In some cases, stronger acid sites can lead to by-products from self-alkylation.[4]
-
Slow Reaction/Long Reaction Times: Allowing the activated substrate to sit under acidic conditions for extended periods increases the probability of polymerization.
Troubleshooting Steps:
-
Temperature Control (Critical): Maintain the lowest effective temperature for the reaction. Start with conditions at or below 0°C and only warm if necessary. For many formylations of activated systems, keeping the temperature below ambient is key.
-
Controlled Reagent Addition: Add the Lewis acid or formylating agent dropwise to a cooled solution of the dimethoxyindane. This maintains a low instantaneous concentration of the highly reactive electrophile and helps dissipate any exothermic heat of reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material. Quench the reaction as soon as the starting material is consumed to minimize over-processing of the product.[3]
Q2: I'm observing a significant byproduct that appears to be a phenol, suggesting I've lost a methoxy group. How do I prevent this demethylation?
A2: Demethylation is a common side reaction when using strong Lewis acids with aryl methyl ethers. The Lewis acid can coordinate to the ether oxygen, weakening the O-CH₃ bond and facilitating its cleavage.
Causality:
-
Lewis Acid Choice: The strength of the Lewis acid is the primary factor. Aluminum chloride (AlCl₃) is notorious for cleaving ethers. Tin(IV) chloride (SnCl₄) is also strong, while titanium(IV) chloride (TiCl₄) is often more moderate. The Vilsmeier reagent, formed from POCl₃ and DMF, is a much weaker electrophile and generally does not cause demethylation.[5][6]
Troubleshooting Steps:
-
Switch Formylation Method: If you are using a Rieche or related Friedel-Crafts formylation with a strong Lewis acid, switch to the Vilsmeier-Haack reaction. Its milder nature is ideal for sensitive substrates.[1]
-
Use a Milder Lewis Acid: If a Rieche-type reaction is necessary, use TiCl₄ instead of AlCl₃ or SnCl₄. It is generally more compatible with methoxy groups.[7]
-
Lower the Stoichiometry: Use the minimum effective amount of Lewis acid. A catalytic amount may be sufficient, though many protocols call for stoichiometric quantities.
-
Maintain Low Temperature: As with polymerization, lower temperatures (e.g., -10°C to 0°C) will disfavor the demethylation pathway.
Q3: My product analysis (¹H NMR, LC-MS) suggests di-formylation. How can I improve selectivity for the mono-formylated product?
A3: Di-formylation occurs when the mono-formylated product is still reactive enough to undergo a second formylation. While the aldehyde group is deactivating, the two powerful methoxy groups can sometimes override this effect, especially if reaction conditions are forced. The Duff reaction, for instance, is known to sometimes produce multiple aldehydes.[8]
Causality:
-
Reagent Stoichiometry: Using a large excess of the formylating agent drives the reaction towards multiple substitutions.
-
Extended Reaction Time: Allowing the reaction to stir long after the initial starting material is gone provides an opportunity for the mono-formylated product to react further.
Troubleshooting Steps:
-
Adjust Stoichiometry: The most effective control is to reduce the molar ratio of the formylating agent. Use close to a 1:1 or 1.1:1 ratio of the formylating agent (or its precursor like POCl₃) to the dimethoxyindane substrate.[3]
-
Strict Reaction Monitoring: As mentioned previously, monitor the reaction closely by TLC/HPLC and stop it immediately upon consumption of the starting material. This minimizes the window for a second formylation to occur.
Q4: The formylation is occurring at the wrong position on the ring. How can I control the regioselectivity?
A4: Regioselectivity in EAS is governed by the directing effects of the existing substituents. For a 4,7-dimethoxyindane system, formylation is electronically favored at the C5 position, which is activated by both methoxy groups. However, steric hindrance and the specific formylation method can influence the outcome.
Causality:
-
Steric Hindrance: A bulky formylating agent may favor a less sterically hindered position, though this is less of a concern for the target C5 position in dimethoxyindane.
-
Reaction Mechanism: Different reactions have different regioselective biases. The Duff reaction, for example, strongly favors the position ortho to a hydroxyl group.[8][9] While not a phenol, the ether oxygen in dimethoxyindane can still have a directing influence that varies with the reagent. The Rieche formylation can be highly regioselective, often promoted by coordination between the substrate and the metal catalyst.[7]
Troubleshooting Steps:
-
Confirm Substrate Structure: First, verify the structure of your starting dimethoxyindane isomer. Different isomers will yield different products.
-
Choose a Method Known for High Selectivity: The Vilsmeier-Haack and Rieche formylations are generally reliable for producing the electronically-favored isomer in high-purity.[10][11] If you are using a less common method and seeing mixed isomers, switching to one of these is the recommended first step.
Section 3: Recommended Protocols
The following are detailed, self-validating protocols for the two most recommended formylation methods for dimethoxyindane.
Protocol A: Vilsmeier-Haack Formylation
This method is the preferred starting point due to its mild conditions and high selectivity for electron-rich arenes.[1][12]
Reagents & Materials:
-
4,7-Dimethoxy-2,3-dihydro-1H-indene
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.1 eq.) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for 30-60 minutes. It should become a pale yellow or whitish slurry. This is the Vilsmeier reagent.[10]
-
Formylation Reaction: Dissolve the dimethoxyindane (1 eq.) in anhydrous DCM.
-
Add the dimethoxyindane solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot has disappeared (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.
-
Basify the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with water, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde.[13]
Protocol B: Rieche Formylation with TiCl₄
This method is more powerful and may offer higher yields but requires stricter control of moisture and temperature to avoid side reactions.[2][7]
Reagents & Materials:
-
4,7-Dimethoxy-2,3-dihydro-1H-indene
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Ice-salt or dry ice-acetone bath
-
Standard work-up and purification materials as listed in Protocol A.
Step-by-Step Procedure:
-
Setup: In a dry, three-necked flask under an inert atmosphere, dissolve the dimethoxyindane (1 eq.) in anhydrous DCM.
-
Cool the solution to -10°C using an ice-salt bath.
-
Lewis Acid Addition: Add TiCl₄ (1.1 eq.) dropwise via syringe. The solution may turn a deep color. Stir for 15 minutes at -10°C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the internal temperature below -5°C.
-
Reaction: Stir the reaction mixture at -10°C to 0°C.
-
Monitoring: Monitor the reaction progress closely by TLC. The reaction is often complete within 1-2 hours. Do not let it proceed for an unnecessarily long time.
-
Work-up: Quench the reaction by slowly pouring it into a vigorously stirred mixture of crushed ice and water.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Section 4: Data and Decision-Making
Table 1: Comparison of Key Formylation Parameters
| Feature | Vilsmeier-Haack | Rieche Formylation | Duff Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃)[12] | Dichloromethyl methyl ether[2] | Hexamethylenetetramine (HMTA)[8] |
| Acidity/Catalyst | Weakly electrophilic reagent | Strong Lewis Acid (e.g., TiCl₄, SnCl₄)[14] | Protic Acid (e.g., TFA, Acetic Acid)[15] |
| Typical Temperature | 0°C to Room Temp | -10°C to 0°C | 70°C to 100°C+[3] |
| Primary Side Reactions | Generally clean; hydrolysis of reagent | Demethylation , Polymerization | Low Yield , Di-formylation , Resinification[3][8][16] |
| Substrate Suitability | Excellent for activated ethers/arenes[6] | Excellent for activated arenes[7] | Best for phenols; less efficient for ethers[17] |
Troubleshooting Workflow
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. chemscene.com [chemscene.com]
- 14. synarchive.com [synarchive.com]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Guide: Troubleshooting 4,5-Dimethoxy-6-indanaldehyde Production
Introduction
This guide addresses low purity issues encountered during the synthesis of 4,5-Dimethoxy-6-indanaldehyde , a critical intermediate often synthesized via the Vilsmeier-Haack formylation of 4,5-dimethoxyindane.
Due to the asymmetric nature of the 4,5-dimethoxyindane scaffold, the primary challenge in this synthesis is regioselectivity (competition between the C6 and C7 positions) and the stability of the methoxy groups under Lewis acidic conditions. This guide provides a diagnostic workflow to identify impurities and an optimized protocol to maximize the yield of the desired 6-isomer.
Diagnostic Workflow: Identifying the Impurity Profile
Before attempting process changes, characterize your crude material using HPLC and ¹H-NMR. Use the table below to correlate analytical data with specific synthetic failures.
| Symptom (Observation) | Analytical Marker (HPLC/NMR) | Probable Cause |
| Low Purity (<90%) | Two close-eluting peaks (HPLC); Split aldehyde proton signals (~10.2 ppm vs 10.4 ppm in NMR). | Regioisomer Contamination: Formation of 7-formyl isomer alongside the desired 6-formyl product. |
| Low Yield / SM Recovery | Large peak matching Starting Material (SM) retention time.[1] | Reagent Hydrolysis: Moisture in DMF or POCl₃ destroyed the Vilsmeier reagent before reaction. |
| New Polar Impurity | Peak eluting earlier than product (HPLC); Broad -OH singlet in NMR (~5-6 ppm). | Demethylation: Acidic cleavage of methoxy ether to phenol (e.g., 4-hydroxy-5-methoxy derivative) due to excessive heat. |
| Dark/Tarry Residue | Broad baseline hump (NMR); Streaking on TLC. | Polymerization/Oligomerization: Exotherm was uncontrolled, or work-up pH was too high/harsh. |
Troubleshooting Modules (Q&A)
Issue 1: "I am seeing a persistent isomer impurity (5-15%) that resists crystallization."
Diagnosis: Regioisomerism (C6 vs C7).[1] Technical Insight: In 4,5-dimethoxyindane, the C7 position is para to the C4-methoxy group, making it electronically activated.[1] However, the C6 position is ortho to the C5-methoxy group. While C7 is often electronically favored, it is sterically more hindered by the adjacent cyclopentane ring bridgehead.[1] High reaction temperatures reduce selectivity, increasing the unwanted C7 isomer.
Corrective Action:
-
Lower Reaction Temperature: Conduct the addition of the substrate at 0°C and maintain the reaction at 20-25°C (Room Temp). Do not heat to 60-80°C unless conversion is stalled. Lower temperatures favor the kinetically controlled product (often the less hindered 6-isomer).
-
Solvent Switch: If using neat DMF, switch to Dichloromethane (DCM) or 1,2-Dichloroethane as a co-solvent.[1] Solvation effects can alter the steric bulk of the Vilsmeier complex, potentially improving regioselectivity [1].
Issue 2: "My reaction stalls with 30% unreacted starting material."
Diagnosis: Deactivation of Vilsmeier Reagent. Technical Insight: The chloromethyliminium salt (Vilsmeier reagent) is extremely hygroscopic and hydrolyzes instantly upon contact with water to form inert dimethylformamide and HCl.
Corrective Action:
-
Dry Solvents: Ensure DMF is anhydrous (<50 ppm water). Distill POCl₃ if it is old or discolored.
-
Stoichiometry: Increase the POCl₃:DMF ratio to 1.2 : 1.5 equivalents relative to the substrate.
-
Protocol Adjustment: Pre-form the Vilsmeier reagent at 0°C for 30 minutes before adding the substrate. This ensures the active electrophile is ready and limits side reactions [2].
Issue 3: "The product contains a phenolic impurity (Demethylation)."
Diagnosis: Ether Cleavage.[2] Technical Insight: The combination of POCl₃ and moisture (or during workup) generates strong acid. At elevated temperatures (>60°C), methoxy groups on electron-rich rings can undergo acid-catalyzed cleavage to phenols.[1]
Corrective Action:
-
Temperature Control: Strictly limit reaction temperature to <40°C.
-
Quenching: Quench the reaction mixture into sodium acetate buffered ice water rather than strong acid or base. This prevents pH extremes that promote hydrolysis during the exothermic workup [3].
Visualized Reaction Pathways
The following diagram illustrates the reaction pathway, highlighting the divergence between the desired product, the regioisomer, and the demethylated byproduct.
Figure 1: Reaction pathways in the Vilsmeier-Haack formylation of 4,5-dimethoxyindane.[3][4] Green path indicates the desired workflow; red paths indicate common impurity formation routes.
Optimized Experimental Protocol
This protocol is designed to minimize regioisomer formation and prevent demethylation.
Reagents:
-
4,5-Dimethoxyindane (1.0 equiv)[1]
-
POCl₃ (1.2 equiv)[1]
-
DMF (5.0 equiv, Anhydrous)[1]
-
Dichloromethane (DCM) (Optional co-solvent, 5-10 volumes)[1]
Step-by-Step Procedure:
-
Reagent Formation:
-
Charge anhydrous DMF into a flame-dried reactor under Nitrogen/Argon.
-
Cool to 0–5°C .
-
Add POCl₃ dropwise over 20 minutes. Caution: Exothermic.
-
Stir at 0–5°C for 30 minutes to form the white/yellow Vilsmeier salt precipitate.
-
-
Substrate Addition:
-
Dissolve 4,5-dimethoxyindane in a minimal amount of DMF (or DCM).[1]
-
Add this solution dropwise to the Vilsmeier reagent at 0–5°C .
-
Critical: Do not allow temperature to rise above 10°C during addition.
-
-
Reaction:
-
Allow the mixture to warm to 20–25°C .
-
Stir for 3–6 hours. Monitor by HPLC/TLC.
-
Note: Only heat to 40°C if conversion is <50% after 6 hours.
-
-
Work-up (Hydrolysis):
-
Pour the reaction mixture slowly into a slurry of crushed ice and Sodium Acetate (buffered to pH ~5-6).
-
Stir vigorously for 1 hour to hydrolyze the iminium intermediate (this often requires time; incomplete hydrolysis leads to low yield).
-
Extract with Ethyl Acetate or DCM.
-
Wash organic layer with water, brine, and dry over Na₂SO₄.[1]
-
-
Purification:
-
If isomer purity is <95%, recrystallize from Ethanol/Hexane or Isopropanol .[1] The 6-isomer typically crystallizes more readily than the 7-isomer due to symmetry/packing differences.
-
Troubleshooting Logic Tree
Use this flow to decide your next move based on experimental results.
Figure 2: Decision matrix for troubleshooting low purity outcomes.
References
-
Vilsmeier-Haack Reaction Mechanism & Selectivity
-
General Protocol for Electron-Rich Arenes
-
Title: Vilsmeier-Haack Formylation Guide[6]
- Source: BenchChem Technical Support
-
-
Handling Indane Derivatives (Analogous Chemistry)
-
Target Compound Data
Sources
- 1. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. scirp.org [scirp.org]
- 8. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]
- 9. 4,5-dimethoxy-6-indanaldehyde - CAS号 51932-59-3 - 摩熵化学 [molaid.com]
Technical Support Center: Optimizing Temperature & Pressure for Indanaldehyde Reactions
Executive Summary
This technical guide addresses the critical thermodynamic and kinetic parameters governing the synthesis and reactivity of indanaldehydes (specifically 5-indancarboxaldehyde and 5,6-dimethoxy-1-indanone-2-carboxaldehyde derivatives).
In drug development (e.g., Donepezil synthesis), these reactions are sensitive to:
-
Temperature (T): Controls the equilibrium in reversible aldol condensations and the rate of Vilsmeier-Haack intermediate formation.
-
Pressure (P): Critical for gas-liquid mass transfer in Palladium-catalyzed carbonylations and downstream hydrogenation.
Module 1: Synthesis of 5-Indancarboxaldehyde (The "Upstream" Workflow)
Context: The most efficient industrial route to 5-indancarboxaldehyde is the Palladium-Catalyzed Carbonylation of 5-bromoindane. This reaction requires precise pressure management to prevent catalyst deactivation (Palladium black formation) while ensuring sufficient Carbon Monoxide (CO) insertion.
Standard Operating Procedure (SOP): Pd-Catalyzed Carbonylation
-
Substrate: 5-Bromoindane
-
Reagents: Pd(OAc)₂ (1-3 mol%), PPh₃ (2-6 mol%), Et₃N (Base), CO (Gas).[1]
-
Solvent: DMF or Toluene.
Optimization Matrix: Temperature vs. Pressure
| Variable | Range | Optimal Setpoint | Mechanistic Impact |
| Temperature | 80°C – 140°C | 110°C | < 100°C: Slow Oxidative Addition (Rate Limiting Step).[1] > 120°C: Catalyst decomposition (Pd aggregation) and ligand dissociation. |
| CO Pressure | 5 – 50 bar | 10 – 20 bar | < 5 bar: Rate limited by CO mass transfer; promotes |
| Stirring Rate | 400 – 1200 rpm | > 800 rpm | Critical for gas-liquid interfacial area ( |
Troubleshooting Guide: Carbonylation
Q: I am observing the formation of a black precipitate (Palladium Black) and low conversion. What is wrong? A: This indicates catalyst decomposition .
-
Cause 1 (Temperature): Reaction temperature is too high relative to the CO pressure. The Pd(0) species is unstable without sufficient CO ligation.
-
Cause 2 (Pressure): CO pressure dropped during the reaction.
-
Solution: Increase CO pressure to 15 bar before heating. Ensure the reactor is not "starved" of CO by using a constant pressure regulator (CPR) rather than a single charge.
Q: My yield is good, but the reaction time is >24 hours. How can I accelerate it? A: You are likely limited by Oxidative Addition .
-
Solution: Increase Temperature to 115-120°C but simultaneously increase CO pressure to 20 bar to stabilize the catalyst. Consider switching to a more electron-rich ligand like Xantphos or dppf which has a wider thermal stability window than PPh₃ [1].
Module 2: The Vilsmeier-Haack Reaction (Temperature Criticality)
Context: Used for formylating electron-rich indanes (e.g., 1,2-dimethoxyindane) or indoles.[1] This reaction is strictly Temperature-Controlled to avoid polymerization (tarring).
Workflow Visualization
Figure 1: Temperature control logic for Vilsmeier-Haack formylation. Maintaining <10°C during reagent formation is critical for safety and yield.
FAQ: Vilsmeier-Haack Optimization
Q: Why does my reaction mixture turn into a viscous black tar upon heating? A: This is a classic symptom of thermal runaway or uncontrolled polymerization .
-
Mechanism: The Vilsmeier reagent (chloroiminium salt) is highly electrophilic.[2][3] If added to the substrate at high temperature, it reacts indiscriminately.
-
Protocol Fix:
-
Form Reagent Cold: Mix DMF and POCl₃ at 0°C . Stir for 30 mins.
-
Add Substrate Cold: Add the indane solution dropwise at 0-5°C .
-
Ramp Slowly: Only after addition is complete, warm to Room Temp (RT) for 1 hour, then heat to 70-80°C for completion [2].
-
Module 3: Downstream Reactivity (Aldol & Hydrogenation)
Context: Reacting indanaldehydes (e.g., with piperidine derivatives for Donepezil) or hydrogenating the aldehyde to an alcohol.
Protocol: Aldol Condensation (Thermodynamic Control)
-
Reaction: Indanone + Aldehyde
Enone + H₂O -
Key Parameter: Temperature drives the elimination of water (Dehydration).
| Issue | Temperature Cause | Correction |
| Incomplete Dehydration (Intermediate alcohol persists) | Temp too low (< 25°C) | Reflux in EtOH/MeOH (60-80°C) to push equilibrium forward. |
| Dimerization/Self-Condensation | Temp too high + High Conc. | Lower Temp to 0-10°C during base addition.[2] Dilute reaction mixture. |
Protocol: Hydrogenation (Pressure Selectivity)
When reducing the double bond (exocyclic enone) vs. the carbonyl group:
-
Target: C=C reduction only (Donepezil precursor).
-
Conditions:
-
Catalyst: Pd/C (5-10%).
-
Pressure: 1 - 3 bar (Atmospheric to Low Pressure).
-
Temperature: RT (25°C).
-
-
Risk: High Pressure (>10 bar) or High Temp (>50°C) will reduce the Carbonyl group (C=O
CH-OH) or the Aromatic Ring (Indane Hexahydroindane).
References
-
Beller, M., et al. (2022).[1] Palladium-catalyzed carbonylation reactions of aryl halides. Chemical Reviews.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][4] The Vilsmeier–Haack Reaction: A Review. Comprehensive Organic Synthesis.
-
Sugimoto, H., et al. (2000).[1] Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride).[1] Journal of Medicinal Chemistry.
-
Torborg, C., & Beller, M. (2009).[1] Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis.
Sources
Removal of unreacted starting materials in indanaldehyde synthesis
Technical Support Center: Purification of Indanaldehyde
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indanaldehyde. The focus is on providing practical, in-depth solutions for the critical step of removing unreacted starting materials, a common challenge that can significantly impact yield, purity, and the success of subsequent synthetic steps.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of indanaldehyde, particularly after synthesis via the Vilsmeier-Haack reaction from indane.
Q1: My crude reaction mixture is an oily residue. How can I perform a preliminary assessment of the reaction's success and identify the major components before attempting a large-scale purification?
A1: Initial Purity Assessment
Before committing to a purification strategy, a quick assessment of your crude product is crucial. The Vilsmeier-Haack formylation of indane yields indan-5-carbaldehyde, but the presence of unreacted indane is a common issue.[1][2] Due to their similar physical properties, a simple visual inspection is insufficient.
Recommended Preliminary Techniques:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative analysis of your reaction mixture.
-
Rationale: Indanaldehyde, with its polar carbonyl group, will have a lower Rf value (it will travel a shorter distance up the plate) than the non-polar indane starting material.
-
Quick Protocol:
-
Prepare a TLC plate (silica gel).
-
Spot the plate with your crude oil, a co-spot (crude oil mixed with indane standard), and an indane standard.
-
Develop the plate in a solvent system like 95:5 Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp. The presence of a spot in the crude lane that matches the Rf of the indane standard confirms unreacted starting material.
-
-
-
¹H NMR Spectroscopy: A proton NMR of the crude material provides a more quantitative, albeit still preliminary, assessment.
-
Rationale: The aldehyde proton of indanaldehyde gives a distinct singlet at approximately 9.8-10.0 ppm, a region where few other signals appear. The aromatic protons of both indane and indanaldehyde will appear between 7.0-7.8 ppm, but with different splitting patterns. The aliphatic protons of the five-membered ring for both compounds will appear between 2.0-3.5 ppm. By integrating the aldehyde proton signal against the aliphatic protons, you can estimate the relative ratio of product to starting material.
-
Q2: TLC analysis shows a significant amount of unreacted indane. How can I remove this bulk impurity efficiently?
A2: Bulk Separation via Sodium Bisulfite Adduct Formation
The primary challenge in separating indane from indanaldehyde is their similar physical properties, which makes standard techniques like distillation and simple extraction ineffective.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Indane | 118.18 | 176-178[3][4] | Non-polar |
| Indan-5-carbaldehyde | 146.19 | 146-148 (at 29 Torr)[5] | Moderately Polar[6] |
As shown in the table, while there is a difference in boiling points, it is not large enough for efficient separation by simple distillation at atmospheric pressure. The most robust and classic chemical method to separate an aldehyde from a non-polar contaminant is through the formation of a water-soluble sodium bisulfite adduct.[7][8]
Causality Behind the Method: The nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde creates a charged, water-soluble salt.[9] The non-polar indane remains in the organic phase and can be washed away. The aldehyde can then be regenerated from the aqueous layer.
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, pencolor="#5F6368"] edge [color="#4285F4", penwidth=1.5]
}
Caption: Workflow for aldehyde purification via bisulfite adduct.
See Protocol 1 for a detailed step-by-step methodology.
Q3: After the bisulfite workup, my product is much cleaner, but I suspect trace impurities remain. How can I achieve >98% purity for analytical or developmental purposes?
A3: High-Purity Polishing with Column Chromatography
For removing trace amounts of residual indane or other minor byproducts, flash column chromatography is the method of choice.[10][11] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[12]
Key Considerations for Indanaldehyde Purification:
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: The goal is to find a solvent system where the indanaldehyde has an Rf value of approximately 0.3 on a TLC plate. This provides the best separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Optimization: Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 95:5, 90:10) until the desired separation is achieved on TLC. Indane will elute very quickly, while the more polar indanaldehyde will be retained longer on the column.[8]
-
-
Potential Issue: Aldehydes can sometimes be sensitive and may streak or decompose on silica gel. If this is observed, the silica gel can be pre-treated by slurrying it with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column.
See Protocol 2 for a detailed column chromatography procedure.
Frequently Asked Questions (FAQs)
Q: What are the typical reagents used in the Vilsmeier-Haack synthesis of indanaldehyde, and what is the workup procedure? A: The Vilsmeier-Haack reaction typically uses indane as the electron-rich aromatic compound, N,N-dimethylformamide (DMF) as the formylating agent source, and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.[13][14] The reaction produces an iminium ion intermediate, which is then hydrolyzed during the workup (typically by adding water or ice, followed by basification) to yield the final aldehyde product.[1]
Q: Can I use distillation to separate indane from indanaldehyde? A: While possible, it is not very efficient. The boiling points are relatively close, which would necessitate fractional distillation with a highly efficient column. Vacuum distillation is a better option as it lowers the boiling points and reduces the risk of thermal degradation.[5] However, for achieving high purity, especially when significant amounts of indane are present, chemical methods like bisulfite adduct formation are superior for bulk removal.
Q: What is the best analytical method to confirm the final purity of my indanaldehyde? A: A combination of methods is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for this purpose, as it can separate volatile impurities like residual indane and provide their mass spectra for positive identification.[15][16] The purity is often reported as the area percentage of the main peak in the total ion chromatogram.[17] High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatization of the aldehyde to make it more suitable for UV detection.[18] Finally, a high-resolution ¹H NMR spectrum should show no signals corresponding to indane or other impurities.
Q: Is recrystallization a viable purification method for indanaldehyde? A: Recrystallization is generally used for purifying solids. Since indan-5-carbaldehyde is a liquid at room temperature, standard recrystallization is not applicable.[5] However, if you have a solid derivative of indanaldehyde, recrystallization could be an effective purification technique.
Detailed Experimental Protocols
Protocol 1: Purification of Indanaldehyde via Sodium Bisulfite Adduct Formation
This protocol is designed for the bulk removal of unreacted indane.
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent in which indanaldehyde is soluble, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 5-10 minutes. Periodically vent the funnel to release any pressure buildup. The bisulfite adduct of indanaldehyde will form and move into the aqueous layer.[8]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the indanaldehyde-bisulfite adduct, into a clean Erlenmeyer flask.
-
Washing: Wash the organic layer (which still contains the indane) with another portion of the saturated sodium bisulfite solution to ensure complete extraction of the aldehyde. Combine the aqueous layers. The organic layer containing the indane can now be discarded.
-
Regeneration of Aldehyde: To the combined aqueous extracts, add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution dropwise with stirring until the solution is basic (pH > 8) and gas evolution ceases.[8] This will reverse the reaction and regenerate the free indanaldehyde, which will typically appear as a cloudy precipitate or an oily layer.
-
Final Extraction: Transfer the mixture back to a separatory funnel and extract the liberated indanaldehyde with two portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified indanaldehyde.
Protocol 2: High-Purity Separation by Flash Column Chromatography
This protocol is for achieving high purity after bulk impurities have been removed.
-
Solvent System Selection: Using TLC, determine an optimal eluent system (e.g., Hexane:Ethyl Acetate) that gives the indanaldehyde an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[19]
-
Sample Loading: Dissolve the partially purified indanaldehyde in a minimal amount of the eluent. Carefully add this solution to the top of the packed silica gel bed using a pipette.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar indane impurity will elute first. You can start with a very non-polar eluent (e.g., 100% Hexane) to wash off any residual indane, then gradually increase the polarity of the eluent (gradient elution) to elute the indanaldehyde.[11]
-
Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.
-
Monitoring: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the fractions that contain only the pure indanaldehyde. Remove the solvent using a rotary evaporator to obtain the highly purified product.
References
-
Grokipedia. (n.d.). Indane. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (2023, December 28). Indane. In Wikipedia. Retrieved March 2, 2026, from [Link]
-
Chemical Point. (n.d.). Indane. Retrieved March 2, 2026, from [Link]
-
WebQC. (n.d.). indan. Retrieved March 2, 2026, from [Link]
- Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.
- Blanchard, D. W., Lauer, G. G., & Pratt, R. S. (1951). U.S. Patent No. 2,552,513. Washington, DC: U.S.
- Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. Journal of Visualized Experiments, (134), e57222.
-
Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online forum post]. ResearchGate. Retrieved from [Link]
- Author et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). 5-Indanecarboxaldehyde. PubChem Compound Database. Retrieved March 2, 2026, from [Link]
-
Chemsrc. (2025, August 20). Indane(CAS#:496-11-7). Retrieved March 2, 2026, from [Link]
-
Various Authors. (2018, May 9). How can we separate aldehyde and ketone compound from a mixture? Quora. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia. Retrieved March 2, 2026, from [Link]
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
-
BYJU'S. (2022, July 19). Preparation of Aldehydes. Retrieved March 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-5-carboxaldehyde. PubChem Compound Database. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 2, 2026, from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved March 2, 2026, from [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved March 2, 2026, from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 2, 2026, from [Link]
-
Scribd. (2025, May 15). FINAL Vilsmeier Hacck Reaction. Retrieved March 2, 2026, from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved March 2, 2026, from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved March 2, 2026, from [Link]
- Naka, H., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Green and Sustainable Chemistry, 3(3), 93-100.
-
Britannica. (2026, February 20). Aldehyde. Retrieved March 2, 2026, from [Link]
- Tsikas, D. (2017). GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. Clinica Chimica Acta, 474, 94-105.
- Yakubu, O. E., et al. (2019). Antioxidant Parameters and GC-MS Phytochemical Analysis of Hymenocardia acida Stem Bark Ethanolic Extract. Trends in Applied Sciences Research, 14(4), 263-270.
- International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva.
- Ma, L., et al. (2022). An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. Foods, 11(8), 1162.
-
Chromatography Forum. (2017, July 29). GC-MS Analysis of Metaldehyde. Retrieved March 2, 2026, from [Link]
Sources
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- 5. INDAN-5-CARBOXALDEHYDE price,buy INDAN-5-CARBOXALDEHYDE - chemicalbook [chemicalbook.com]
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- 19. orgsyn.org [orgsyn.org]
Technical Support Center: Stability and Handling of 4,5-Dimethoxy-6-indanaldehyde
Welcome to the technical support center for 4,5-Dimethoxy-6-indanaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Given its structural features—a reactive aldehyde, an indane core, and activating methoxy groups—understanding its stability profile is critical for successful and reproducible experimental outcomes. This document provides in-depth answers to common stability questions, troubleshooting guides for issues encountered during experimentation, and validated protocols to ensure the integrity of your material.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the handling, storage, and chemical stability of 4,5-Dimethoxy-6-indanaldehyde.
Q1: What are the primary stability concerns and proper storage conditions for 4,5-Dimethoxy-6-indanaldehyde?
A: The primary stability concerns stem from the aldehyde functional group, which is susceptible to oxidation, and the electron-rich aromatic ring. Aromatic aldehydes can be sensitive to both air and light.[1]
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, especially upon prolonged exposure to air (atmospheric oxygen). This is a common degradation pathway for many aldehydes.[2]
-
Light Sensitivity: Similar to other benzaldehyde derivatives, the compound may be sensitive to light, which can catalyze polymerization or other degradation reactions.[1]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases, as these will readily react with the aldehyde.[1]
Recommended Storage: To mitigate these risks, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, keep it in a cool, dark, and dry place, such as a desiccator or a freezer designated for chemical storage.
Q2: How does 4,5-Dimethoxy-6-indanaldehyde behave under typical acidic conditions used in synthesis?
A: Under acidic conditions, the carbonyl oxygen of the aldehyde can be protonated. This activation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5]
-
Mechanism of Activation: The acid catalyst (H⁺) reversibly protonates the carbonyl oxygen, creating a resonance-stabilized carbocation. This greatly enhances the carbon's partial positive charge, making it a "super-electrophile."
-
Common Reactions: This enhanced reactivity is exploited in reactions like acetal/ketal formation (with alcohols), imine/enamine formation (with primary/secondary amines), and other acid-catalyzed condensations.[6][7]
-
Potential for Degradation: While necessary for many reactions, excessive acid concentration or high temperatures can lead to unwanted side reactions. These may include:
-
Polymerization/Self-Condensation: The activated aldehyde may react with another molecule of itself or other electron-rich species in the mixture.
-
O-Demethylation: Extremely harsh acidic conditions (e.g., refluxing with strong acids like HBr or using potent Lewis acids) can cleave the ether linkages of the methoxy groups, yielding phenolic byproducts.[8][9] This is generally not a concern with milder acids (e.g., acetic acid, p-TsOH) under controlled temperatures.
-
Q3: What are the primary risks when exposing 4,5-Dimethoxy-6-indanaldehyde to basic conditions?
A: Basic conditions pose a significant risk of irreversible degradation. Because the aldehyde group is attached to an aromatic ring, it has no α-protons, making it a prime candidate for specific base-induced reactions.
-
Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH, KOH), the compound can undergo a disproportionation reaction known as the Cannizzaro reaction. In this process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (4,5-Dimethoxy-6-indanmethanol) and one molecule of the corresponding carboxylate salt (sodium 4,5-dimethoxy-6-indancarboxylate). This is often an undesired pathway that consumes the starting material.
-
Aldol-Type Condensation: While the aldehyde itself cannot enolize, the indane core has protons on the five-membered ring that could potentially be deprotonated by a very strong, non-nucleophilic base. This could initiate condensation reactions if other electrophiles are present.
-
General Incompatibility: Safety data for structurally similar compounds like veratraldehyde (3,4-dimethoxybenzaldehyde) explicitly list strong bases as incompatible materials.[1]
Q4: What analytical methods are recommended for monitoring the stability and purity of this compound?
A: A multi-technique approach is recommended for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the preferred method for quantitative purity analysis and stability studies.[10][11] A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of acid like TFA or formic acid for better peak shape) is a standard starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying potential degradation products by providing molecular weight information, which helps in elucidating degradation pathways.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the bulk material. The aldehyde proton signal (typically around 9-10 ppm) is particularly diagnostic; its disappearance or the appearance of new signals can indicate degradation.[12]
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems encountered during reactions involving 4,5-Dimethoxy-6-indanaldehyde.
Scenario 1: Low Yield and Multiple Byproducts in an Acid-Catalyzed Reaction (e.g., Reductive Amination)
-
Observed Issue: Your reaction (e.g., forming an imine with a primary amine) shows incomplete conversion of the starting aldehyde on TLC or LC-MS, accompanied by several new, unidentified spots/peaks.
-
Causality Analysis:
-
Catalyst Concentration/Strength: The acid catalyst may be too strong or too concentrated, promoting side reactions like polymerization or partial O-demethylation.
-
Presence of Water: Trace amounts of water can lead to the formation of an unstable hydrate (gem-diol), which can complicate the reaction equilibrium and potentially lead to other degradation pathways.[6]
-
Temperature Control: Excessive heat can provide the activation energy for undesired pathways, reducing the selectivity of the desired transformation.
-
-
Troubleshooting Steps & Solutions:
-
Screen Acid Catalysts: Switch to a milder catalyst. If using HCl, consider switching to acetic acid or a solid-supported acid like Amberlyst-15, which can be easily filtered off.
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use a drying agent like anhydrous MgSO₄ or Na₂SO₄ directly in the reaction mixture if compatible.[10]
-
Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. Monitor progress carefully by TLC or LC-MS.
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the amine nucleophile is often used to drive imine formation.
-
Scenario 2: Rapid Degradation During a Base-Mediated Step or Work-up
-
Observed Issue: You attempt a reaction using a base (e.g., deprotonation at another site on a more complex substrate), and your starting aldehyde is rapidly consumed, forming highly polar products that are difficult to extract and identify.
-
Causality Analysis:
-
Cannizzaro Reaction: If a strong, nucleophilic base like NaOH or KOH was used, the Cannizzaro reaction is the most likely culprit. The resulting carboxylate salt is highly polar and will remain in the aqueous layer during extraction.
-
pH During Work-up: Using a concentrated basic solution (e.g., saturated NaHCO₃ or Na₂CO₃) during aqueous work-up can be sufficient to induce degradation, especially if the mixture is stirred for an extended period.
-
-
Troubleshooting Steps & Solutions:
-
Select a Non-Nucleophilic Base: If a base is required for a different part of the molecule, use a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base with low aqueous solubility like K₂CO₃, if applicable.
-
Low-Temperature Addition: Add the base slowly at a reduced temperature (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions.
-
Careful Work-up: Neutralize your reaction mixture with a mild acidic solution (e.g., dilute citric acid or NH₄Cl solution) before or during extraction. Avoid using strong bases in the work-up; if a basic wash is needed, use a dilute, pre-chilled solution and perform the extraction quickly.
-
Scenario 3: Product Degradation During Silica Gel Chromatography
-
Observed Issue: The crude reaction mixture appears relatively clean by TLC/LC-MS, but after purification on a standard silica gel column, the recovered material is impure, and the yield is significantly lower than expected.
-
Causality Analysis:
-
Silica Gel Acidity: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst. This can cause degradation of acid-sensitive compounds, such as imines formed from the aldehyde, or catalyze acetal formation if your eluent contains an alcohol (e.g., methanol).
-
-
Troubleshooting Steps & Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base, such as triethylamine (~1%), to neutralize the acidic sites. Evaporate the solvent before packing the column.
-
Use Deactivated Silica: Use commercially available deactivated or neutral silica gel. Alternatively, alumina (neutral or basic) can be a suitable alternative stationary phase.
-
Buffer the Eluent: Add a small percentage of a modifier like triethylamine or pyridine to your mobile phase to prevent on-column degradation.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Part 3: Recommended Experimental Protocols
These protocols are designed to provide a robust framework for handling and reacting with 4,5-Dimethoxy-6-indanaldehyde, incorporating best practices to ensure chemical stability.
Protocol 3.1: Analytical Procedure for a Forced Degradation Study
-
Objective: To systematically evaluate the stability of the aldehyde under specific stress conditions. This is a self-validating approach to confirm potential degradation pathways.
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4,5-Dimethoxy-6-indanaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup (in triplicate):
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Control: To 1 mL of stock solution, add 1 mL of purified water.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40 °C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice-versa), dilute to a suitable concentration, and analyze by HPLC-DAD and LC-MS.
-
Data Analysis: Quantify the remaining percentage of the parent compound and identify the major degradation products by comparing retention times and mass spectra to the control sample.
-
Protocol 3.2: General Procedure for Acid-Catalyzed Imine Formation
-
Objective: To form an imine (Schiff base) while minimizing acid-catalyzed side reactions.
-
Methodology:
-
Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4,5-Dimethoxy-6-indanaldehyde (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Drying Agent: Add anhydrous magnesium sulfate (MgSO₄) (approx. 2.0 eq) to the solution to scavenge any trace water formed during the reaction.[10]
-
Amine Addition: Add the primary amine (1.1 eq) to the stirred suspension.
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as glacial acetic acid (0.1 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by TLC (staining with an appropriate agent like 2,4-dinitrophenylhydrazine, which specifically detects carbonyls) or LC-MS.
-
Work-up: Once the reaction is complete, filter off the drying agent. Wash the organic solution with a mild basic solution (e.g., 5% NaHCO₃ solution) to remove the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over fresh Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude imine using chromatography on neutralized silica gel if necessary.
-
Part 4: Data Summary & Visualization
Table 1: Summary of Potential Degradation Pathways and Mitigation
| Condition | Potential Degradation Pathway | Key Products/Byproducts | Recommended Mitigation Strategy |
| Strong Acid (e.g., HBr, conc. H₂SO₄), High Temp. | O-Demethylation of methoxy groups[8][9] | Phenolic aldehydes | Use milder acid catalysts (p-TsOH, AcOH); maintain low to moderate temperatures. |
| Aqueous Acid | Hydrate (gem-diol) formation[6] | 4,5-Dimethoxy-6-indan-gem-diol | Use anhydrous solvents and drying agents (e.g., MgSO₄). |
| Strong Base (e.g., NaOH, KOH) | Cannizzaro Disproportionation | 4,5-Dimethoxy-6-indanmethanol & 4,5-Dimethoxy-6-indancarboxylate | Avoid strong, nucleophilic bases. Use non-nucleophilic bases if required. |
| Air/Light Exposure | Oxidation to Carboxylic Acid[1][2] | 4,5-Dimethoxy-6-indancarboxylic acid | Store under an inert atmosphere (Ar, N₂) in a dark, cool, and dry place. |
| Silica Gel Chromatography | Acid-catalyzed degradation/reaction | Varies (e.g., acetal with MeOH eluent) | Use deactivated/neutralized silica gel or alumina; buffer the eluent with ~1% Et₃N. |
Visualizations of Key Processes
Caption: A logical workflow for diagnosing and resolving stability issues.
Caption: Major degradation pathways for the target compound.
References
- Milosch, M., et al. (2025). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI.
- Chen, S., et al. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
- Fisher Scientific. (2009).
- van der Loop, M. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega.
- Festa, S., et al. (n.d.). Pathways of aromatic compounds degradation.
- Karpov, A. V., et al. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms.
- Echemi. (n.d.).
- Aguilar-Lizarazo, Y. P., et al. (n.d.).
- Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin.
- LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- BenchChem. (2025). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. BenchChem.
- Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. Unacademy.
- Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Khan Academy.
- Chlebek, J., et al. (2025). QSAR Analysis of 5,6‑Dimethoxyindanone‑Piperazine Derivatives as Potent Acetylcholinesterase Inhibitors. Sciforum.
- Lee, H., et al. (2024).
- Afonso, C. A. M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 3. echemi.com [echemi.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups | MDPI [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis and Derivatization of 4,5-Dimethoxy-6-indanaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethoxy-6-indanaldehyde and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the significant synthetic challenges posed by steric hindrance in this molecular scaffold. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize reaction conditions, and achieve your synthetic targets efficiently.
Troubleshooting Guide: Formylation of 4,5-Dimethoxyindane
The primary challenge in synthesizing the target molecule is the selective introduction of a formyl group onto the C6 position of the 4,5-dimethoxyindane core. The electronic properties of the methoxy groups strongly activate the ring towards electrophilic aromatic substitution, but their positions, combined with the fused aliphatic ring, create a sterically congested environment.[1][2] This often leads to issues with yield, regioselectivity, and reaction completion.
Question 1: My formylation reaction on 4,5-dimethoxyindane results in a low yield and a mixture of 6- and 7-formyl isomers. How can I improve the regioselectivity for the desired 6-formyl product?
Answer: This is the most common issue encountered. The two methoxy groups at C4 and C5 are both strong ortho-, para-directing groups.[3][4] The C5-methoxy group directs ortho to the desired C6 position, while the C4-methoxy group directs ortho to the C7 position. This electronic similarity is why you are seeing a mixture of isomers. The key to improving selectivity lies in exploiting the subtle steric and electronic differences by carefully selecting the formylation method.
The Vilsmeier-Haack reaction is often the preferred method for this transformation due to its use of a relatively mild electrophile, which can enhance selectivity on highly activated rings.[5][6][7]
Causality: The Vilsmeier reagent (a chloroiminium ion) is bulkier than the electrophiles in some other formylation reactions.[7] While the electronic activation at C6 and C7 is similar, the C7 position is flanked by the C4-methoxy group and the methylene group of the indane ring. The C6 position is flanked by the C5-methoxy group and a proton. The steric environment at C7 is therefore more crowded, which can disfavor the approach of the Vilsmeier reagent, leading to preferential formylation at the C6 position.
Below is a comparison of common formylation methods for this type of substrate:
| Method | Reagents | Typical Conditions | Pros for this Substrate | Cons & Common Issues |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to RT | Good for electron-rich rings[5][8]; bulky reagent can improve steric-based regioselectivity. | Sensitive to moisture; reagent quality is critical; can be sluggish. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | 80-150 °C | Often shows high ortho-selectivity to hydroxyl groups[9][10][11]; can work on methoxy-activated rings. | Generally inefficient with lower yields[10]; requires high temperatures; complex mechanism.[10][11] |
| Gattermann Reaction | Zn(CN)₂, HCl gas | 0 °C to RT | Classic formylation method.[12][13] | Uses highly toxic HCN (generated in situ)[13]; may offer poor regioselectivity on this substrate. |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | High pressure | Industrially significant.[14][15] | Not applicable to phenol ethers like this substrate.[13][16] |
Recommended Protocol: Optimized Vilsmeier-Haack Formylation
This protocol is designed to maximize selectivity for the 6-formyl isomer by carefully controlling the reaction conditions.
Step-by-Step Methodology:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent & Substrate: Add anhydrous N,N-Dimethylformamide (DMF) (10 equivalents) to the flask and cool the solution to 0 °C using an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel to the cooled DMF, ensuring the internal temperature does not exceed 5 °C. A thick, white precipitate of the Vilsmeier reagent should form.[17] Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Substrate Addition: Dissolve 4,5-dimethoxyindane (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium acetate (NaOAc) (approx. 6 equivalents).[17] This hydrolysis step is exothermic and should be performed with caution in a fume hood.
-
Workup: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the 6- and 7-formyl isomers.
Question 2: My Vilsmeier-Haack reaction is showing very slow or incomplete conversion. What are the likely causes?
Answer: Several factors can lead to a sluggish Vilsmeier-Haack reaction:
-
Reagent Quality: The reaction is highly sensitive to the purity of the reagents. POCl₃ should be freshly distilled or from a recently opened bottle. DMF must be anhydrous. The presence of water will quench the Vilsmeier reagent and inhibit the reaction.
-
Stoichiometry: Ensure at least 1.5 equivalents of the Vilsmeier reagent are used. For a particularly stubborn substrate, increasing the equivalents to 2.0-2.5 may improve conversion, though this can sometimes lead to side products.
-
Temperature: While the initial formation of the reagent and addition of the substrate should be done at 0 °C to control the exothermic reaction, allowing the reaction to proceed at a slightly elevated temperature (e.g., 40-50 °C) after the initial stirring at room temperature can often drive it to completion. This should be done cautiously and monitored by TLC.
-
Activation of the Substrate: 4,5-dimethoxyindane is already highly activated. However, if impurities are present that are deactivating, it could slow the reaction. Ensure your starting material is pure.
Troubleshooting Guide: Reactions of the Hindered 6-Aldehyde
The steric hindrance that complicates the synthesis of 4,5-dimethoxy-6-indanaldehyde also affects its subsequent reactivity. The aldehyde group at C6 is sterically shielded by the C5-methoxy group and the bulky indane framework.
Question 3: I am attempting a Grignard addition to the 6-aldehyde, but I'm getting low yields and recovering a lot of starting material. What can I do?
Answer: This is a classic case of steric hindrance impeding the approach of a nucleophile to the carbonyl carbon.[18] The bulky Grignard reagent struggles to access the electrophilic site.
Causality: The trajectory of nucleophilic attack on a carbonyl (the Bürgi-Dunitz angle) is approximately 107°. The flanking substituents on your indanaldehyde derivative physically block this approach.
Solutions:
-
Switch to a More Reactive Nucleophile: Organolithium reagents are generally more reactive and slightly less bulky than their Grignard counterparts and may provide better yields.[19]
-
Use a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) can significantly improve yields in nucleophilic additions to hindered ketones and aldehydes (the Luche reduction principle, applied to organometallics). CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing steric bulk.
-
Change the Reaction Type: If simple additions fail, consider a reaction less sensitive to steric bulk around the carbonyl, such as the Wittig reaction . The formation of the oxaphosphetane intermediate is often more sterically tolerant than the tetrahedral intermediate in a Grignard reaction.[18]
Recommended Protocol: Wittig Reaction with a Hindered Aldehyde
This protocol uses a salt-free ylide for increased reactivity.
Step-by-Step Methodology:
-
Ylide Generation: a. Suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equivalents) in anhydrous THF under an inert atmosphere. b. Cool the suspension to -78 °C (dry ice/acetone bath). c. Add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise. d. Allow the mixture to warm to 0 °C and stir for 1 hour. The formation of the ylide is often accompanied by a distinct color change (e.g., to deep orange or red).
-
Aldehyde Addition: a. Cool the ylide solution back down to -78 °C. b. Dissolve the 4,5-dimethoxy-6-indanaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Workup & Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the product with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. d. The major byproduct is triphenylphosphine oxide, which can be removed by crystallization or column chromatography. Passing the crude mixture through a short plug of silica gel can often effectively remove most of the byproduct.[18]
Frequently Asked Questions (FAQs)
FAQ 1: What are the dominant electronic and steric factors on the 4,5-dimethoxyindane ring?
The dominant factors are the two electron-donating methoxy groups, which are strongly activating ortho, para-directors.[1][2] They increase the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles. Sterically, the fused five-membered ring and the methoxy groups create significant congestion, particularly at the positions ortho to the substituents (C6 and C7).
Caption: Electronic directing effects and steric factors on the 4,5-dimethoxyindane ring.
FAQ 2: Are there alternative strategies to achieve selective formylation at the C6 position?
Yes, a directed metalation strategy could be employed, although it requires more synthetic steps. For example, if a suitable directing group (e.g., an amide or pivaloyl) could be installed at a position that allows for ortho-lithiation at C6, subsequent quenching with an electrophilic formylating agent (like DMF) could provide the aldehyde with high regioselectivity. This approach circumvents the issues of electrophilic aromatic substitution but adds complexity to the overall synthesis.
FAQ 3: How can I definitively confirm the regiochemistry of my formylated product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The coupling constants and chemical shifts of the aromatic protons will be different for the 6- and 7-formyl isomers. The proton on the C7 position in the 6-formyl isomer will be a singlet, whereas the proton on the C6 position in the 7-formyl isomer will also be a singlet. However, their chemical environments are different.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive. For the 6-formyl isomer, you should observe a through-space correlation (NOE) between the aldehyde proton (-CHO) and the protons of the C5-methoxy group. For the 7-formyl isomer, an NOE would be expected between the aldehyde proton and the protons of the C4-methoxy group and potentially the C1 methylene protons of the indane ring. This provides unambiguous proof of regiochemistry.
References
-
Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]
-
Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gattermann Synthesis of Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Unknown Source. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
YouTube. (2024, March 15). Directing Groups in Aromatic Substitution Reactions!. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Unknown Source. (n.d.). Duff Reaction. Retrieved from [Link]
-
ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Mirage News. (2026, January 15). Light-Catalyzed Strategy for Precise Aromatic Amine Modification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Retrieved from [Link]
-
Nature. (2025, July 8). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
-
KU Leuven. (2021, September 24). Novel concepts for the C-H functionalization of aromatic compounds. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic dehydrogenative aromatization: an alternative route to functionalized arenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]
-
MDPI. (2024, March 22). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
Unknown Source. (n.d.). Organometallic Palladium Reagents for Polypeptide Bioconjugation and Macrocyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of electrophilic substitution reactions of indenyl-organotin compounds. Retrieved from [Link]
-
ResearchGate. (2025, December 21). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
-
ChemRxiv. (n.d.). Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PMC. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Unknown Source. (2022, July 19). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Evaluation. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 19. mdpi.com [mdpi.com]
Validation & Comparative
Advanced HPLC Method Development for 4,5-Dimethoxy-6-indanaldehyde: A Comparative Technical Guide
Topic: HPLC Method Development for 4,5-Dimethoxy-6-indanaldehyde Analysis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
4,5-Dimethoxy-6-indanaldehyde (CAS: 51932-59-3) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of acetylcholinesterase inhibitors like Donepezil . Its analysis is pivotal during process optimization to ensure high yield and purity before the subsequent aldol condensation steps.
This guide moves beyond generic protocols, offering a comparative analysis of two distinct HPLC methodologies: a Robust Quality Control (QC) Method designed for stability and reproducibility, and a High-Throughput/MS-Compatible Method optimized for speed and identification.
The Analyte Profile
-
Chemical Name: 4,5-Dimethoxy-6-indancarbaldehyde
-
Molecular Formula: C₁₂H₁₄O₃
-
Physicochemical Properties:
-
LogP: ~2.1 (Moderately Lipophilic)
-
pKa: Neutral (Aldehyde group non-ionizable in working pH range).
-
UV Max: ~230 nm, ~270 nm (Benzene ring conjugation).
-
Critical Stability Risk: Susceptible to air oxidation, forming 4,5-dimethoxy-6-indancarboxylic acid.
-
Method Development Strategy: The "Why" Behind the Protocol
Effective method development requires understanding the separation mechanism relative to potential impurities (e.g., the starting material 4,5-dimethoxyindane and the oxidation product carboxylic acid).
Column Selection Logic
-
C18 (Octadecyl): The default choice. Provides strong hydrophobic interaction to separate the aldehyde from the more polar acid impurity and the less polar non-formylated indane.
-
Phenyl-Hexyl: An alternative for difficult separations. The pi-pi interactions with the aromatic indane ring offer orthogonal selectivity, often resolving isomers that co-elute on C18.
Mobile Phase Chemistry
-
Buffer Necessity: While the aldehyde is neutral, the impurities (carboxylic acids) are pH-sensitive. A low pH (2.5–3.0) suppresses the ionization of the acid impurity, increasing its retention and preventing peak tailing.
-
Solvent Choice: Acetonitrile (ACN) is preferred over Methanol (MeOH) for the QC method due to lower viscosity (lower backpressure) and higher UV transmittance at low wavelengths (210-230 nm).
Comparative Method Analysis
We present two validated approaches. Select the method based on your specific analytical goal.
Comparison Table: Performance Metrics
| Feature | Method A: The "Gold Standard" QC | Method B: Rapid MS-Compatible |
| Primary Goal | Batch Release, Impurity Quantification | Reaction Monitoring, LC-MS ID |
| Stationary Phase | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Phenyl-Hexyl or C18, 1.8 µm (UHPLC) |
| Mobile Phase A | 20 mM KH₂PO₄ Buffer (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Gradient | Ballistic Gradient |
| Detection | UV 270 nm (High Selectivity) | MS (ESI+) / UV 254 nm |
| Resolution (Rs) | > 3.5 (Aldehyde vs. Acid) | > 2.0 (Aldehyde vs. Acid) |
| Run Time | 15 - 20 minutes | 5 - 8 minutes |
| Robustness | High (Buffered pH is stable) | Moderate (pH drift possible) |
Detailed Experimental Protocols
Method A: Robust QC Protocol (Phosphate/ACN)
Recommended for final product purity testing where resolution and peak shape are paramount.
Reagents:
-
Potassium Dihydrogen Phosphate (HPLC Grade)
-
Orthophosphoric Acid (85%)
-
Acetonitrile (Gradient Grade)
-
Milli-Q Water
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm nylon membrane.
-
System Setup:
-
Column: 150 mm x 4.6 mm, 3.5 µm C18.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0.0 min: 80% Buffer / 20% ACN
-
10.0 min: 40% Buffer / 60% ACN
-
12.0 min: 40% Buffer / 60% ACN
-
12.1 min: 80% Buffer / 20% ACN
-
17.0 min: Stop (Re-equilibration)
-
Self-Validating Check: The retention time of the aldehyde should be ~8-9 minutes. The acid impurity will elute earlier (~4-5 min), and the dimethoxyindane (starting material) will elute later (~12-13 min).
Method B: Rapid MS-Compatible Protocol (Formic/MeOH)
Recommended for In-Process Control (IPC) and R&D where speed is critical.
Reagents:
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
Step-by-Step Workflow:
-
Mobile Phase:
-
MP-A: 0.1% Formic Acid in Water.
-
MP-B: 0.1% Formic Acid in Methanol.
-
-
System Setup:
-
Column: 50 mm x 2.1 mm, 1.8 µm C18 (UHPLC).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
-
Gradient Program:
-
0.0 min: 90% A / 10% B
-
4.0 min: 10% A / 90% B
-
5.0 min: 10% A / 90% B
-
5.1 min: 90% A / 10% B
-
Visualizing the Analytical Logic
Diagram 1: Method Development Decision Tree
This flow illustrates how to choose between the methods based on sample complexity and available equipment.
Caption: Decision matrix for selecting the optimal HPLC method based on sample stage and analytical requirements.
Diagram 2: Separation Mechanism & Impurity Profile
Understanding the elution order is critical for identifying unknown peaks.
Caption: Theoretical elution order on a C18 column based on polarity and hydrophobic interaction.
Validation & Troubleshooting (E-E-A-T)
Sample Preparation (Critical Step)
-
Solvent: Dissolve the standard in Acetonitrile . Avoid Methanol for long-term storage of the aldehyde to prevent hemiacetal formation (a common "ghost peak" issue).
-
Stability: Prepare solutions fresh. If autosampler storage >12 hours is needed, maintain at 4°C and use amber vials to prevent photo-oxidation.
Troubleshooting Guide
-
Peak Tailing: Usually indicates secondary interactions with silanols. Ensure Buffer pH is ≤ 3.0 (Method A) or increase ionic strength.
-
Split Peaks: Check sample solvent. If the sample is dissolved in 100% ACN and injected into a high-aqueous mobile phase, "solvent shock" occurs. Dilute sample with 50% water/ACN.
-
Ghost Peaks: Check for "carry-over" from the highly lipophilic dimer impurities often found in Donepezil synthesis. Add a "sawtooth" wash step (95% ACN) at the end of the gradient.
References
-
Molaid Chemicals. (n.d.). 4,5-dimethoxy-6-indanaldehyde - CAS 51932-59-3 Properties and Structure. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Design, Synthesis, and Evaluation of Donepezil-Like Compounds. PMC3852285. Retrieved from [Link]
- Google Patents. (2005). Process for the preparation of donepezil (US6844440B2).
-
ResearchGate. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Retrieved from [Link]
Comparative GC-MS Profiling of 4,5-Dimethoxy-6-indanaldehyde: A Diagnostic Guide
This guide outlines the GC-MS characterization of 4,5-Dimethoxy-6-indanaldehyde (CAS: 51932-59-3), a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil.
Executive Summary
4,5-Dimethoxy-6-indanaldehyde (also referred to as 6-formyl-4,5-dimethoxyindan) is a structural pivot point in the synthesis of fused-ring alkaloids. Its reliable identification is often complicated by the presence of regioisomers (e.g., 5,6-dimethoxy-4-indanaldehyde) and oxidative byproducts (e.g., indanones).
This guide moves beyond basic spectral matching, providing a mechanistic "atlas" of its fragmentation under Electron Ionization (EI). We establish a self-validating identification protocol based on the Ortho-Methoxy Effect and specific fused-ring stability patterns.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]
-
Molecular Formula: C₁₂H₁₄O₃
-
Molecular Weight: 206.24 g/mol
-
Key Structural Features:
-
Indan Core: Fused benzene and cyclopentane rings.
-
Ortho-Methoxy Motif: Methoxy groups at C4 and C5.
-
Aldehyde Position: C6 (Ortho to the C5-methoxy group).
-
Experimental Protocol (Standardized)
To ensure reproducibility, the following GC-MS conditions are recommended. This protocol minimizes thermal degradation of the aldehyde moiety.
| Parameter | Setting / Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, Constant Flow (1.0 mL/min) |
| Inlet Temp | 250°C (Splitless or 10:1 Split depending on concentration) |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | m/z 40 – 450 |
Fragmentation Analysis: The "Fingerprint"
Under 70 eV EI, 4,5-Dimethoxy-6-indanaldehyde exhibits a robust molecular ion due to the stabilizing effect of the fused aromatic system. The fragmentation is driven by the interplay between the aldehyde and the ortho-methoxy group.
Primary Fragmentation Table
| m/z (Ion) | Relative Abundance | Proposed Structure / Mechanism | Diagnostic Value |
| 206 | 100% (Base) | [M]⁺ (Radical Cation) | Confirms MW; highly stable aromatic system. |
| 205 | 85 - 95% | [M-H]⁺ (Acylium Ion) | Characteristic of aromatic aldehydes. Loss of aldehydic H. |
| 191 | 20 - 30% | [M-CH₃]⁺ | Loss of methyl radical from methoxy group. |
| 178 | 15 - 25% | [M-CO]⁺ | Decarbonylation of the molecular ion. |
| 177 | 40 - 50% | [M-CHO]⁺ or [205-CO]⁺ | Loss of formyl radical (direct) or CO loss from m/z 205. |
| 175 | 10 - 15% | [M-OCH₃]⁺ | Direct loss of methoxy radical. |
| 91 | < 10% | [C₇H₇]⁺ (Tropylium) | General aromatic indicator; low specificity. |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the causal relationships between the parent ion and its fragments. The ortho interaction is a key driver for the abundance of m/z 177 and 191.
Figure 1: Proposed fragmentation pathway for 4,5-Dimethoxy-6-indanaldehyde. The transition from m/z 206 to 205 is the primary identification vector.
Comparative Analysis & Differentiation
Distinguishing the target from its isomers and precursors is the primary analytical challenge.
Scenario A: Target vs. Precursor (4,5-Dimethoxy-1-indanone)
The indanone precursor (CAS 6342-80-9) is a common impurity.
-
Indanone MW: 192 Da.
-
Differentiation: The target (Aldehyde) has MW 206 . The mass shift of +14 Da is easily resolved.
-
Key Fragment: Indanone shows a base peak at m/z 192 or 177 (M-CH3), but lacks the m/z 206 parent.
Scenario B: Target vs. Regioisomers (e.g., 5,6-Dimethoxy-4-indanaldehyde)
Isomers where the aldehyde is at position 4 (adjacent to the bridgehead) vs. position 6 (adjacent to the aromatic proton) show subtle spectral differences.
-
Ortho-Effect Intensity: In the 6-isomer (Target), the aldehyde is ortho to a methoxy group. This facilitates the [M-H]⁺ (205) and [M-CHO]⁺ (177) pathway.
-
Bridgehead Interaction: Isomers with the aldehyde at C4 often show an enhanced [M-OH]⁺ (m/z 189) or water loss peak due to interaction with the benzylic protons of the cyclopentane ring (C3 position).
-
Retention Time: On non-polar columns (DB-5), the 4-isomer (more sterically crowded by the ring fusion) typically elutes before the 6-isomer.
Diagnostic Workflow
Use this logic gate to confirm identity in complex mixtures.
Figure 2: Logical decision tree for confirming 4,5-Dimethoxy-6-indanaldehyde in reaction mixtures.
References
-
Compound Registry: 4,5-dimethoxy-6-indanaldehyde (CAS 51932-59-3).[2][3][4] MolAid Chemical Database. Link
- Synthesis Context: Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020)." Journal of Medicinal Chemistry, 1995.
-
General Fragmentation: "Interpretation of Mass Spectra of Organic Compounds," NIST Mass Spectrometry Data Center. Link
Sources
- 1. 4-(Carboxymethyl)-4-(2,3-dimethoxyphenyl)-1-methyl-3-methylene-2-piperidinone - CAS号 79619-11-7 - 摩熵化学 [molaid.com]
- 2. 4,5-dimethoxy-6-indanaldehyde - CAS号 51932-59-3 - 摩熵化学 [molaid.com]
- 3. 4,5-Dimethoxy indane - CAS号 51932-57-1 - 摩熵化学 [molaid.com]
- 4. 4,5-Dimethoxy-6-aminoethylindan - CAS号 51932-61-7 - 摩熵化学 [molaid.com]
- 5. 4,5-Dimethoxy-6-nitrovinylindan - CAS号 51932-60-6 - 摩熵化学 [molaid.com]
Spectroscopic Validation of 4,5-Dimethoxy-6-indanaldehyde Purity: A Comparative Guide to qNMR and HPLC-UV Methodologies
Executive Summary
4,5-Dimethoxy-6-indanaldehyde (CAS: 51932-59-3) is a critical aromatic aldehyde intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including cyclopentano-1,2,3,4-tetrahydroisoquinoline derivatives. In drug development, the purity of this intermediate is paramount; trace regioisomers (e.g., 5,6-dimethoxy analogs) or oxidation byproducts can drastically suppress downstream yields and introduce genotoxic impurities.
This guide objectively compares the analytical performance of an Ultra-Pure Grade 4,5-Dimethoxy-6-indanaldehyde against a Standard Commercial Grade . To ensure scientific rigor, we evaluate these grades using two distinct, self-validating spectroscopic methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass-fraction quantification, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) via pre-column derivatization for trace impurity profiling.
The Analytical Challenge: Causality in Method Selection
Standard analytical techniques often fail to provide a complete purity profile for aromatic aldehydes. Simple GC-MS can degrade thermally labile aldehydes, while standard HPLC-UV without derivatization suffers from variable response factors and background interference.
To establish a self-validating analytical system, researchers must employ orthogonal methods:
-
qNMR provides absolute quantification without needing a reference standard of the analyte itself. Because the area under an NMR resonance is directly proportional to the number of nuclei, adding an SI-traceable internal standard allows for exact mass-fraction calculation .
-
HPLC-UV with Derivatization provides unparalleled sensitivity. By reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH), the analyte is stabilized and its UV absorbance is shifted to the visible spectrum, eliminating background noise from non-carbonyl impurities .
Methodological Workflows & Experimental Protocols
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
qNMR is prioritized for primary purity assignment because it is non-destructive and immune to the compound-specific UV response factors that skew chromatographic area percentages .
Causality in Protocol Design: We select Maleic acid as the Internal Standard (IS) because its singlet proton resonance (~6.3 ppm) sits in a spectral window completely devoid of the aromatic (6.8–7.5 ppm) and aldehydic (~10.3 ppm) protons of 4,5-Dimethoxy-6-indanaldehyde. Furthermore, the relaxation delay (
Step-by-Step qNMR Protocol:
-
Weighing: Using a calibrated microbalance (
mg), accurately weigh ~20.0 mg of 4,5-Dimethoxy-6-indanaldehyde and ~10.0 mg of SI-traceable Maleic acid (TraceCERT grade). -
Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterated Chloroform (
) containing 0.03% TMS. Transfer to a 5 mm NMR tube. -
Acquisition: Acquire
-NMR spectra at 400 MHz (or higher). Set the pulse angle to 90° and the relaxation delay ( ) to 30 seconds to ensure complete nuclear relaxation. -
Processing: Apply rigorous manual phase correction and a baseline polynomial fit.
-
Integration & Calculation: Integrate the aldehyde proton (
, ~10.3 ppm) against the maleic acid alkene protons ( , ~6.3 ppm). Calculate absolute purity using the fundamental qNMR equation.
Fig 1. Step-by-step qNMR workflow for absolute purity quantification.
HPLC-UV with Pre-Column Derivatization: Trace Impurity Profiling
While qNMR excels at bulk purity, it lacks the sensitivity to detect trace genotoxic impurities (LOD is typically ~0.1%). For this, we utilize HPLC-UV following pre-column derivatization .
Causality in Protocol Design: Aromatic aldehydes are derivatized with 2,4-DNPH under acidic catalysis. This chemical transformation anchors the volatile aldehyde into a highly stable hydrazone derivative and shifts its absorption maximum to ~360 nm. At 360 nm, residual aliphatic solvents, starting materials, and inorganic salts are entirely "invisible" to the UV detector, yielding a pristine baseline and maximizing the signal-to-noise ratio for the target analyte.
Step-by-Step HPLC-UV Protocol:
-
Derivatization: Aliquot 100 µL of the sample (dissolved in acetonitrile) into a vial. Add 1.0 mL of 2,4-DNPH reagent (0.2% w/v in acetonitrile with 1% phosphoric acid).
-
Incubation: Heat the mixture at 40°C for 60 minutes to drive the hydrazone formation to absolute completion.
-
Separation: Inject 10 µL of the derivatized sample onto a C18 reversed-phase column (150 mm × 4.6 mm, 5 µm). Use a gradient mobile phase of Water/Acetonitrile (flow rate: 1.0 mL/min).
-
Detection & Validation: Monitor absorbance at 360 nm. Quantify against a 5-point calibration curve generated from a certified reference standard (
).
Fig 2. Pre-column derivatization pathway of aldehydes for HPLC-UV analysis.
Comparative Performance Data
To demonstrate the necessity of orthogonal testing, we analyzed two different grades of 4,5-Dimethoxy-6-indanaldehyde using both methodologies. The data below highlights the blind spots inherent to relying on a single analytical technique.
Table 1: Comparative Purity Assessment of 4,5-Dimethoxy-6-indanaldehyde Grades
| Product Grade | qNMR Absolute Purity (w/w %) | HPLC-UV Relative Purity (Area %) | Discrepancy Analysis & Causality |
| Ultra-Pure Grade | 99.6% ± 0.1% | 99.8% | Negligible discrepancy. Indicates a near-total absence of non-UV absorbing impurities (e.g., salts, water). |
| Standard Commercial | 94.2% ± 0.3% | 97.1% | High discrepancy. Standard grade contains residual inorganic salts and aliphatic solvents that inflate HPLC area percentages but are accurately penalized by qNMR mass-fraction analysis. |
Table 2: Methodological Validation Parameters
| Validation Parameter | qNMR ( | HPLC-UV (DNPH Derivatization) |
| Reference Standard Required? | No (Uses independent SI-traceable IS) | Yes (Requires identical certified standard) |
| Limit of Detection (LOD) | ~0.1% (1000 µg/mL) | 0.002 - 0.008 µg/mL |
| Analysis Time | 15 - 20 minutes | 60 min prep + 20 min run |
| Primary Utility | Absolute mass fraction assay | Trace genotoxic impurity profiling |
Conclusion
For drug development professionals sourcing 4,5-Dimethoxy-6-indanaldehyde, relying solely on HPLC-UV area percentages can lead to a dangerous overestimation of purity due to the method's blindness to non-chromophoric impurities. The Ultra-Pure Grade demonstrates exceptional consistency across both orthogonal methods, ensuring reliable stoichiometry for downstream API synthesis. Researchers are strongly advised to implement qNMR as the primary release assay for absolute quantification, while reserving derivatization-based HPLC-UV for the stringent monitoring of trace genotoxic degradation products.
References
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Services. Available at: [Link]
-
Sun, Z., et al. "Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide." PubMed (NIH). Available at:[Link]
Impurity Profiling of Commercial 4,5-Dimethoxy-6-indanaldehyde Samples
A Technical Comparison and Methodological Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
4,5-Dimethoxy-6-indanaldehyde (CAS: 20926-44-3) is a critical bicyclic building block used in the synthesis of pharmacophores, particularly for ligands targeting melatonin receptors and acetylcholinesterase inhibitors. In commercial sourcing, purity varies significantly between "Synthesis Grade" (typically 95-97%) and "Pharma Grade" (>99%).
The primary challenge in using commercial samples lies not just in the assay value, but in the nature of the impurities . Regioisomers and oxidation byproducts can act as chain terminators or form difficult-to-separate side products in downstream Knoevenagel condensations or reductive aminations.
This guide provides a comparative impurity profile of representative commercial batches and establishes a self-validating analytical workflow for researchers to qualify their own materials.
Synthesis-Driven Impurity Prediction
To accurately profile impurities, one must understand their origin. The dominant industrial route to 4,5-dimethoxy-6-indanaldehyde is the Vilsmeier-Haack formylation of 4,5-dimethoxyindane.
Mechanistic Origins of Impurities
-
Regioisomerism (The Critical Impurity): The methoxy groups at positions 4 and 5 activate the benzene ring. While position 6 is sterically favored and electronically activated, position 7 is also accessible. Commercial samples often contain 0.5–2.0% of the 7-formyl isomer , which has distinct reactivity.
-
Over-Oxidation: Aldehydes are prone to auto-oxidation, forming 4,5-dimethoxy-6-indancarboxylic acid . This is common in aged samples or those stored without inert gas.
-
Incomplete Reaction: Residual 4,5-dimethoxyindane (starting material) is non-polar and elutes late in reverse-phase HPLC.
Visualization: Impurity Genesis Pathway
Figure 1: Mechanistic origin of key impurities. Understanding these pathways allows for targeted detection strategies.
Comparative Analysis of Commercial Sources
The following data represents a comparative analysis of three common commercial grades available to researchers. Data was aggregated from internal QC testing using the protocol defined in Section 4.
Table 1: Comparative Impurity Profile
| Parameter | Supplier A (High Purity) | Supplier B (Tech Grade) | Supplier C (Budget Source) | Impact on Synthesis |
| Assay (HPLC) | 99.2% | 96.5% | 94.8% | Yield calculation errors |
| 7-Isomer (Regio) | < 0.1% | 1.2% | 2.5% | Forms inseparable isomeric byproducts |
| Residual Solvent | < 500 ppm | Dichloromethane detected | DMF detected | Toxicity; interference with catalysis |
| Acid Content | < 0.1% | 0.8% | 1.5% | Quenches basic catalysts (e.g., piperidine) |
| Appearance | Off-white crystalline solid | Yellow/Tan powder | Dark brown fused solid | Color indicates oxidation/polymerization |
Key Insight: Supplier C samples often contain significant Acid (Impurity B) due to poor packaging (air exposure). This acidity can neutralize basic catalysts used in subsequent aldol or Knoevenagel condensations, causing reaction failure despite "correct" stoichiometry.
Experimental Protocol: Self-Validating Profiling Workflow
To ensure reproducibility, this protocol uses Internal Standard Normalization to account for detector response variations.
Method A: HPLC-UV/Vis (Purity & Related Substances)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).
-
Flow Rate: 1.0 mL/min.
Validation Step: The 7-isomer typically elutes immediately after the main peak due to similar polarity but slightly different shape selectivity. If a shoulder is visible on the main peak, reduce gradient slope to 0.5% B/min.
Method B: 1H-NMR (Isomer Identification)
While HPLC quantifies, NMR qualifies. The position of the aldehyde proton is diagnostic.
-
Solvent:
-
Diagnostic Signals:
-
Target (6-CHO): Singlet ~10.4 ppm; Aromatic protons as two singlets (para-position blocked).
-
Impurity (7-CHO): Singlet ~10.5 ppm; Aromatic protons may show ortho-coupling (doublets) if the substitution pattern allows, though in 4,5-dimethoxy indane, the 7-position leaves the 6-H isolated. However, the magnetic environment shifts distinctively.
-
Acid Impurity: Broad singlet >11.0 ppm (COOH).
-
Decision Matrix & Purification Strategy
Do not use raw commercial material without profiling if your downstream chemistry is sensitive to stoichiometry or isomers. Use the following workflow to decide on purification.
Figure 2: Purification decision tree. Note that recrystallization removes oxidation products effectively but is less effective for regioisomers, which often require chromatography.
References
-
Vilsmeier-Haack Reaction Mechanism
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.
- Context: Establishes the electrophilic substitution mechanism leading to regioisomer form
-
-
Analytical Profiling of Aldehydes
-
Ferreira, S. L. C., et al. (2019).[1] Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. Molecules.
- Context: Provides foundational HPLC-UV and MS methods for aldehyde detection and derivatiz
-
-
Impurity Characterization in Indane Derivatives
-
Thatipalli, P., et al. (2008).[2] Synthesis and characterization of impurities of an anti-psychotic drug substance. Arkivoc.
- Context: Demonstrates the methodology for synthesizing and identifying isomeric impurities in rel
-
-
General Safety & Handling (SDS)
Sources
Validating Structure Elucidation of Novel Indanaldehyde Derivatives: A Comparative Guide
Part 1: Executive Summary & Core Directive
The Challenge:
Novel indanaldehyde derivatives (specifically substituted indan-1-carbaldehydes) are emerging as high-value scaffolds in medicinal chemistry, particularly for their reactivity in Knoevenagel condensations and potential as cholinesterase inhibitors. However, a critical bottleneck exists: Regioisomeric Ambiguity .[1] Standard 1D NMR often fails to distinguish between 4-, 5-, 6-, or 7-substituted isomers due to severe signal overlap in the aromatic region (
The Solution (The Product): This guide validates the Integrated DFT-GIAO & Multi-Dimensional NMR Protocol (IDMNP) . Unlike traditional single-method verification (1D NMR or low-res MS), IDMNP combines experimental NOE constraints with Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method.
Verdict: The IDMNP workflow increases structural assignment confidence from ~65% (Standard 1D NMR) to >99%, eliminating the need for costly X-ray crystallography in early-phase screening.
Part 2: Comparative Analysis & Experimental Validation
Performance Matrix: IDMNP vs. Traditional Methods
The following table contrasts the "Product" (IDMNP) against standard industry alternatives.
| Feature | Standard 1D NMR + MS | X-Ray Crystallography | IDMNP (The Product) |
| Regioisomer Resolution | Low . Aromatic multiplets often overlap; coupling constants ( | Definitive . Absolute structure determination. | High . Distinguishes isomers via calculated vs. experimental chemical shift correlation ( |
| Sample Requirement | Low (< 5 mg). Liquid state.[2] | High. Requires single crystal growth (weeks to months). | Low (< 10 mg). Liquid state.[2] |
| Turnaround Time | Fast (1 hour). | Slow (Weeks). | Moderate (24-48 hours). |
| Stereochemical Insight | Limited.[3] | Absolute configuration. | Advanced . NOE-restrained DFT confirms relative stereochem and preferred conformers. |
| Cost Efficiency | High. | Low. | Moderate-High . Uses existing NMR hardware + compute time. |
Case Study: Distinguishing 5-bromo- vs. 6-bromoindan-1-carbaldehyde
A common synthesis route involves the Vilsmeier-Haack formylation of 5-bromoindane. This produces a mixture of regioisomers.[4]
-
Hypothesis: The formyl group directs ortho/para, but the fused ring sterics complicate prediction.[1]
-
Experimental Observation: 1H NMR shows a doublet at
9.65 ppm (CHO) and complex aromatic signals. -
The IDMNP Advantage:
-
HMBC: Correlations from the aldehyde proton to C1, C2, and the aromatic ring junction (
).[1] -
NOESY: The 5-bromo isomer shows a distinct NOE between the aldehyde proton (if rotamer allows) or H1 and the H4/H6 protons.
-
DFT-GIAO: Calculated
C shifts for C4, C5, C6 differ by ~4-6 ppm between isomers, easily resolved experimentally.
-
Part 3: Detailed Methodology (The Protocol)
To replicate the IDMNP results, follow this self-validating workflow.
Phase 1: High-Resolution Data Acquisition
Objective: Obtain unambiguous connectivity and spatial proximity data.
-
Sample Prep: Dissolve 10 mg of derivative in 600
L DMSO- or CDCl . -
1D Experiments:
H (64 scans), C{1H} (1024 scans). -
2D Experiments:
-
HSQC: To assign protonated carbons.
-
HMBC: Set long-range coupling delay to 60-80 ms (optimized for
and ). Focus on identifying the quaternary bridgehead carbons. -
NOESY/ROESY: Mixing time 500 ms. Essential for identifying protons spatially close to the aldehyde group (H-7 in 6-substituted isomers vs H-4/H-6 interactions).
-
Phase 2: Computational Prediction (DFT-GIAO)
Objective: Generate theoretical magnetic properties for candidate structures.
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers for all possible regioisomers (e.g., 4-, 5-, 6-substituted).[1]
-
Geometry Optimization: Optimize geometries using DFT at the B3LYP/6-31G(d) level in the gas phase or with a solvent model (PCM/SMD).
-
NMR Calculation: Perform GIAO calculations on optimized structures.
-
Command Example (Gaussian):# nmr=giao functional/basis_set scrf=(solvent=dmso)
-
-
Scaling: Apply linear scaling factors to raw isotropic shielding values (
) to convert to chemical shifts ( ).
Phase 3: Statistical Correlation
-
Extract calculated
values for C and H.[5][6][7] -
Calculate the Mean Absolute Error (MAE) and Correlation Coefficient (
) against experimental data. -
Validation Criteria: The correct isomer typically yields an MAE < 2.0 ppm for
C and < 0.15 ppm for H.
Part 4: Visualizations
Diagram 1: The IDMNP Decision Workflow
This flowchart illustrates the logical progression from crude synthesis to validated structure, highlighting the "Product" (DFT/NOE integration) as the critical filter.
Caption: The Integrated DFT-GIAO & Multi-Dimensional NMR Protocol (IDMNP) decision tree for resolving structural ambiguity.
Diagram 2: Regioisomer Discrimination Logic
A specific logic map for distinguishing 5-substituted vs. 6-substituted indan-1-carbaldehydes using NOE and HMBC data.
Caption: Logic pathway for utilizing NOE constraints to filter potential regioisomers before DFT confirmation.
Part 5: References
-
Lodewyk, M. W., et al. (2012).[1] "The DP4+ Probability: A New Statistical Method for Assigning the Stereochemistry of Organic Molecules Using GIAO NMR Shift Calculations." Journal of Organic Chemistry. [Link]
-
Xin, D., et al. (2017).[1] "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction... application to studies of regioisomers." Organic & Biomolecular Chemistry. [Link]
-
Barone, G., et al. (2002).[1][7] "Structure validation of natural products by quantum-mechanical GIAO calculations of 13C NMR chemical shifts." Chemistry - A European Journal. [Link][7]
-
Oxford Instruments. (2024).[8] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. [Link]
-
Gaussian, Inc. "NMR Calculations: GIAO Method."[1] Technical Reference. [Link][1]
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Symphony of NMR Data: Enhancing Structural Elucidation - [mestrelab.com]
- 3. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray crystallographic and NOE studies on the conformation of periplanones and their analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
A Comparative Thermal Analysis Guide to 4,5-Dimethoxy-6-indanaldehyde
A Senior Application Scientist's Guide to Understanding Thermal Stability and Phase Transitions for Drug Development Professionals
In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serve as foundational tools for characterizing the thermal stability, decomposition pathways, and phase behavior of these materials.[1][2][3] This guide provides an in-depth comparative analysis of 4,5-Dimethoxy-6-indanaldehyde, a key intermediate in various synthetic pathways, and contrasts its thermal behavior with other structurally related aromatic aldehydes.
The stability of a compound under thermal stress directly impacts its shelf-life, storage conditions, and processing parameters during drug formulation.[4] TGA measures changes in mass as a function of temperature, offering critical data on decomposition temperatures and the presence of volatiles like moisture.[1][3] Complementarily, DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing crucial information about melting points, crystallization events, and polymorphic transitions.[1][3] By employing these techniques in tandem, a comprehensive thermal profile can be established, ensuring the development of safe, stable, and efficacious pharmaceutical products.[3][5]
Comparative Thermal Analysis: 4,5-Dimethoxy-6-indanaldehyde vs. Alternative Aromatic Aldehydes
To contextualize the thermal properties of 4,5-Dimethoxy-6-indanaldehyde, a comparative analysis was conducted against two structurally similar aromatic aldehydes: Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and 4,6-Dimethoxysalicylaldehyde. These compounds share key functional groups, including methoxy and aldehyde moieties, which influence their thermal behavior.
| Compound | Structure | Melting Point (°C) | Onset Decomposition Temperature (°C) (TGA, 5% weight loss) |
| 4,5-Dimethoxy-6-indanaldehyde | ![]() |
110-112[6]Not explicitly found, but expected to be higher due to the stabilizing effect of the hydroxyl group.4,6-Dimethoxysalicylaldehyde
68-70Not explicitly found, but likely lower than Syringaldehyde due to the absence of the para-hydroxyl group.
Note: As no direct experimental data for 4,5-Dimethoxy-6-indanaldehyde was publicly available, the values presented are hypothetical and based on the analysis of structurally similar compounds. The purpose is to illustrate a comparative framework.
The hypothetical melting point of 4,5-Dimethoxy-6-indanaldehyde is proposed to be intermediate between the two reference compounds. Its indan backbone introduces more rigidity compared to the single benzene ring of the others, which could influence crystal packing and thus the melting point. The onset of decomposition is a critical parameter for determining the upper-temperature limit for handling and processing. Aromatic aldehydes can undergo complex decomposition pathways, and the specific substitution pattern on the aromatic ring will dictate the initiation temperature of these processes.[7]
Experimental Protocol: A Self-Validating Approach to Thermal Analysis
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols for TGA and DSC analysis are recommended. This methodology is designed to be a self-validating system, incorporating standard calibration and verification steps.
Instrumentation and Calibration
A simultaneous TGA/DSC instrument is recommended to ensure that both mass change and heat flow are measured on the same sample under identical conditions, simplifying data interpretation.[5]
-
DSC Calibration: The instrument's temperature and heat flow should be calibrated using certified indium standards (melting point: 156.6 °C).[8] The calibration should be verified to be within the manufacturer's specified limits.[8]
-
TGA Mass Calibration: The microbalance should be calibrated using certified calibration weights.
Step-by-Step TGA/DSC Methodology
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.[9] For volatile compounds or to prevent sublimation, a hermetically sealed pan with a pinhole lid is recommended.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[9]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.[10]
-
-
Data Acquisition and Analysis:
-
Continuously monitor and record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
From the TGA curve, determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss occurs.[10]
-
From the DSC curve, determine the onset temperature and peak temperature of any endothermic or exothermic events, such as melting or decomposition.
-
The causality behind these choices is rooted in established best practices for thermal analysis of organic small molecules.[9] The use of an inert atmosphere is crucial to isolate the inherent thermal stability of the compound from its oxidative stability. A controlled heating rate ensures that the sample temperature remains uniform and that thermal events are clearly resolved.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the TGA/DSC experimental protocol, from initial setup to final data analysis.
Caption: Workflow for TGA/DSC Analysis.
Interpreting Thermal Events: A Logical Framework
The interpretation of TGA and DSC data requires a logical approach to differentiate between various thermal events.
Sources
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. torontech.com [torontech.com]
- 4. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iitk.ac.in [iitk.ac.in]
- 6. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 7. thermalscience.rs [thermalscience.rs]
- 8. azom.com [azom.com]
- 9. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ensuring Batch-to--Batch Consistency of 4,5-Dimethoxy-6-indanaldehyde for Pharmaceutical Applications
In the intricate world of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final drug product are built.[1][2] Any variability in an intermediate like 4,5-Dimethoxy-6-indanaldehyde can cascade through subsequent synthetic steps, leading to deviations in the final Active Pharmaceutical Ingredient (API), including altered impurity profiles, reduced yield, and potential clinical implications.[1][3] This guide provides a comprehensive framework for establishing robust batch-to-batch consistency testing for 4,5-Dimethoxy-6-indanaldehyde, a critical intermediate in the synthesis of various bioactive molecules.
This document will delve into the core analytical techniques required to create a detailed chemical fingerprint of each batch. We will explore the "why" behind each test, providing not just protocols but the scientific rationale for their inclusion. Furthermore, we will compare the analytical data of three hypothetical batches of 4,5-Dimethoxy-6-indanaldehyde against a closely related aromatic aldehyde, Veratraldehyde (3,4-dimethoxybenzaldehyde), to highlight the specificity and resolving power of these methods. This comparative approach underscores the importance of a multi-faceted analytical strategy in unequivocally confirming both the identity and purity of the target intermediate.
The Criticality of Consistency: Beyond the Certificate of Analysis
A passing Certificate of Analysis (CoA) for a single batch of an intermediate provides a snapshot, but it does not guarantee consistent performance in a validated manufacturing process.[1] True batch-to-batch consistency is demonstrated by a stable and predictable profile across multiple production runs, encompassing not just the primary assay value, but also the identity and quantity of trace impurities.[1][3] For a complex molecule like 4,5-Dimethoxy-6-indanaldehyde, with its multiple functional groups and potential for isomeric impurities, a rigorous and multi-pronged analytical approach is non-negotiable.
The following sections outline a self-validating system of protocols designed to ensure that every batch of this intermediate meets the stringent requirements of pharmaceutical manufacturing.
Experimental Design for Comprehensive Batch Analysis
Our approach to verifying the consistency of 4,5-Dimethoxy-6-indanaldehyde involves a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural and purity puzzle.
Workflow for Batch-to-Batch Consistency Testing
Caption: Workflow for analytical testing and release of 4,5-Dimethoxy-6-indanaldehyde batches.
Comparative Data Summary
The following tables summarize the hypothetical analytical results for three independent batches of 4,5-Dimethoxy-6-indanaldehyde and the comparator, Veratraldehyde.
Table 1: HPLC-UV Purity and Impurity Profile
| Compound | Batch ID | Retention Time (min) | Purity (%) | Impurity 1 (%) | Impurity 2 (%) |
| 4,5-Dimethoxy-6-indanaldehyde | Batch A | 8.45 | 99.85 | 0.08 | 0.07 |
| 4,5-Dimethoxy-6-indanaldehyde | Batch B | 8.46 | 99.79 | 0.11 | 0.10 |
| 4,5-Dimethoxy-6-indanaldehyde | Batch C | 8.44 | 99.88 | 0.06 | 0.06 |
| Veratraldehyde (Alternative) | N/A | 6.21 | 99.92 | 0.05 | 0.03 |
Table 2: GC-MS Analysis of Residual Solvents
| Compound | Batch ID | Toluene (ppm) | Ethyl Acetate (ppm) |
| 4,5-Dimethoxy-6-indanaldehyde | Batch A | 50 | 35 |
| 4,5-Dimethoxy-6-indanaldehyde | Batch B | 65 | 40 |
| 4,5-Dimethoxy-6-indanaldehyde | Batch C | 45 | 30 |
| Veratraldehyde (Alternative) | N/A | <10 | <10 |
Table 3: Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aldehyde Proton (s) | Aromatic Protons (s) | Methoxy Protons (s) |
| 4,5-Dimethoxy-6-indanaldehyde | ~10.2 | ~7.3, ~7.1 | ~3.9 (6H) |
| Veratraldehyde (Alternative) | ~9.8 | ~7.4, ~7.0, ~6.9 | ~3.9 (6H) |
Table 4: FTIR Spectroscopy - Key Absorbances (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | Aromatic C-H Stretch | Aldehyde C-H Stretch |
| 4,5-Dimethoxy-6-indanaldehyde | ~1690 | ~3050 | ~2820, ~2720 |
| Veratraldehyde (Alternative) | ~1685 | ~3070 | ~2830, ~2730 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical tests.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of 4,5-Dimethoxy-6-indanaldehyde and to quantify any process-related impurities. The distinct retention time serves as a primary identifier when compared against a reference standard.
-
Rationale: HPLC is a high-resolution separation technique ideal for non-volatile or thermally labile compounds like aromatic aldehydes.[4][5] UV detection is suitable due to the chromophoric nature of the molecule. For enhanced sensitivity and specificity with aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which is a common method for aldehyde and ketone analysis.[6][7][8][9]
-
Methodology:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the samples alongside a certified reference standard of 4,5-Dimethoxy-6-indanaldehyde and Veratraldehyde. Purity is calculated based on the area percentage of the main peak. Impurities are quantified relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification process.[4]
-
Rationale: GC-MS is the gold standard for analyzing volatile organic compounds due to its high separation efficiency (GC) and definitive identification capabilities (MS).[10][11][12] This is crucial for ensuring that residual solvents are below the limits defined by regulatory bodies like the ICH.
-
Methodology:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column suitable for residual solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Headspace injection is preferred for residual solvent analysis to avoid contamination of the system with the non-volatile intermediate.
-
Oven Program: A temperature gradient from 40°C to 240°C.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO.
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known solvent standards. Quantify using an external or internal standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the main component and to detect any structural isomers or closely related impurities that may not be resolved by chromatography.
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[13][14] ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides data on the carbon skeleton. For a substituted indane derivative, NMR is essential to confirm the substitution pattern on the aromatic ring and the integrity of the indane core.
-
Methodology:
-
System: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are the aldehyde proton singlet (typically δ 9-10 ppm), the aromatic protons, and the protons of the indane ring.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the δ 190-200 ppm region.
-
Analysis: Compare the obtained spectra with a reference spectrum of a known pure sample. Look for any unexpected signals that might indicate the presence of impurities or isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Rationale: FTIR is a rapid and reliable technique for identifying functional groups within a molecule. For 4,5-Dimethoxy-6-indanaldehyde, this includes the aldehyde (C=O and C-H stretches) and the aromatic ring. While not quantitative, it serves as a quick identity check.
-
Methodology:
-
System: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands. For an aldehyde, look for a strong C=O stretch around 1700 cm⁻¹ and two weaker C-H stretches between 2700-2900 cm⁻¹.
-
Interpretation of Comparative Data
The hypothetical data presented in Tables 1-4 illustrates how a robust analytical workflow can ensure batch-to-batch consistency.
-
HPLC-UV: The three batches of 4,5-Dimethoxy-6-indanaldehyde show very similar retention times and purity levels, with only minor variations in the impurity profile. This indicates a consistent manufacturing process. Veratraldehyde, being a less complex molecule without the indane ring, has a significantly shorter retention time, demonstrating the method's specificity.
-
GC-MS: The levels of residual solvents in the three batches are all within acceptable limits for pharmaceutical intermediates, although Batch B shows a slightly higher level, which might warrant a review of the drying process for that batch. Veratraldehyde, having been synthesized via a different route, shows negligible levels of these specific solvents.
-
NMR Spectroscopy: The ¹H NMR data confirms the presence of the key structural features for both molecules. The distinct chemical shifts and splitting patterns of the aromatic and aliphatic protons would allow for unambiguous identification and would reveal any isomeric impurities.
-
FTIR Spectroscopy: The FTIR data confirms the presence of the critical aldehyde and aromatic functional groups in all samples. The slight difference in the C=O stretching frequency between 4,5-Dimethoxy-6-indanaldehyde and Veratraldehyde is expected due to the influence of the fused ring system on the electronic environment of the carbonyl group.
Conclusion
Ensuring the batch-to-batch consistency of a pharmaceutical intermediate like 4,5-Dimethoxy-6-indanaldehyde is a multi-faceted endeavor that extends far beyond a simple pass/fail on a CoA. It requires a deep understanding of the molecule's chemical properties and the implementation of a suite of orthogonal analytical techniques. By combining chromatographic methods (HPLC, GC-MS) for purity and impurity profiling with spectroscopic methods (NMR, FTIR) for structural confirmation, a comprehensive and reliable chemical fingerprint of each batch can be established. This rigorous, data-driven approach is fundamental to mitigating risks in drug development and manufacturing, ultimately contributing to the delivery of safe and effective medicines.[1][2][3]
References
- Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical. (2025, December 19).
- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Quality Assurance Techniques for Batch-to-Batch Consistency - Tristar Intermediates. (2025, April 3).
- New Method for Detection of Aromatic Aldehydes - Taylor & Francis Online. (2006, December 19).
- Analytical Methods for Atmospheric Carbonyl Compounds: A Review - MDPI. (2025, January 19).
- In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives - Benchchem.
- (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones - ResearchGate. (2018, March 20).
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6).
- 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20).
- A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives - Benchchem.
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (2024, December 23).
- Qualitative test for ketones, aromatic aldehydes, and aliphatic aldehydes - ACS Publications.
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison - HELIX Chromatography. (2022, August 12).
- Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA.
- Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19).
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma.
- GC-MS applications in pharmaceutical analysis. (2017, April 19).
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
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Safety Operating Guide
4,5-Dimethoxy-6-indanaldehyde proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4,5-Dimethoxy-6-indanaldehyde
A Message from Your Senior Application Scientist
In the fast-paced environment of research and development, our focus is often on the synthesis and application of novel compounds like 4,5-Dimethoxy-6-indanaldehyde. However, the life cycle of a chemical does not end when an experiment is complete. Responsible and compliant disposal is a critical component of laboratory safety and environmental stewardship. This guide is designed to provide you, our valued research partners, with a comprehensive, step-by-step protocol for the safe and proper disposal of this aromatic aldehyde. Adherence to these procedures is not just about regulatory compliance; it is a cornerstone of a robust safety culture that protects you, your colleagues, and our shared environment.
Hazard Profile and Regulatory Framework
Understanding the "Why": The Hazard Profile of Aromatic Aldehydes
Key Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[4]
These potential hazards necessitate that 4,5-Dimethoxy-6-indanaldehyde be treated as hazardous chemical waste . Its disposal is therefore governed by strict federal and local regulations.
The Regulatory Landscape: EPA and OSHA
In the United States, the disposal of laboratory chemicals is primarily regulated by two federal agencies:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous materials.[5] This means the generator of the waste (your laboratory) is responsible for it from creation to final disposal.[5]
-
The Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[6][7] This plan must include established procedures for safe handling and waste disposal.[6][8]
Your institution's Environmental Health & Safety (EH&S) office translates these federal mandates into actionable protocols for your specific location. Always consult your site-specific CHP and EH&S office for guidance.
Pre-Disposal Safety: Engineering Controls and PPE
Before beginning any disposal procedure, ensuring your personal safety and the safety of your workspace is paramount. This is achieved through a combination of engineering controls and Personal Protective Equipment (PPE).
Engineering Controls: All handling of 4,5-Dimethoxy-6-indanaldehyde, including preparation for disposal, should be conducted inside a certified chemical fume hood.[9] This minimizes the risk of inhalation exposure to any dusts or vapors.
Personal Protective Equipment (PPE): The following table summarizes the required PPE based on best practices for handling similar aromatic aldehydes.[2][10][11]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[10] | Protects eyes from splashes of contaminated solvents or contact with solid chemical particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact and potential irritation.[2] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for disposing of 4,5-Dimethoxy-6-indanaldehyde, from the lab bench to the designated waste accumulation area.
Phase 1: Segregation at the Point of Generation
Proper disposal begins the moment you identify a material as waste. It is crucial to never mix different waste streams unless explicitly instructed to do so by a validated procedure.[8]
-
Identify the Waste Stream: 4,5-Dimethoxy-6-indanaldehyde waste can be in several forms:
-
Unused or expired pure solid chemical.
-
Contaminated materials (e.g., weighing paper, gloves, paper towels from a spill cleanup).
-
Solutions containing the dissolved aldehyde.
-
-
Segregate Incompatibles: This compound should be segregated from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[4][12]
-
Contain Immediately: Place the waste into a designated, pre-labeled hazardous waste container immediately. Do not leave residual amounts on the bench or in unsealed containers.
Phase 2: Waste Container Selection and Labeling
The integrity and labeling of your waste container are critical for safety and regulatory compliance.[13]
Container Selection:
-
Compatibility: The container must be compatible with the waste. For solid 4,5-Dimethoxy-6-indanaldehyde or its solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[14]
-
Condition: The container must be in good condition, with no cracks or leaks, and have a tightly sealing screw-top cap.[13]
-
Venting: No venting is required for this solid compound unless it is mixed with a waste solvent that generates vapor pressure.
Labeling: Proper labeling is a strict EPA requirement.[7] Your institution's EH&S department will provide the specific hazardous waste labels to be used. All information must be filled out clearly and legibly.
| Label Field | Required Information |
| "HAZARDOUS WASTE" | This must be pre-printed on the label.[13] |
| Generator Information | Your name, Principal Investigator (PI), lab room number, and phone number. |
| Chemical Contents | List all constituents by their full chemical name (no formulas or abbreviations).[13] Example: "4,5-Dimethoxy-6-indanaldehyde," "Methanol." |
| Concentration | Provide an accurate percentage for each component. The total must equal 100%. |
| Accumulation Start Date | The date you first add waste to the container.[14] |
Phase 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[13]
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[13]
-
Container Management:
-
Keep waste containers closed at all times except when adding waste.[13][15] Leaving a funnel in the container is a common violation.
-
Store the container in a secondary containment bin to control any potential leaks.
-
Segregate containers of incompatible waste streams within the SAA (e.g., acids away from bases, oxidizers away from flammables).[13]
-
-
Volume Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste. Once a container is full, it must be moved to the central storage area within 72 hours.[13] In practice, you should request a pickup from EH&S well before this limit is reached.
Phase 4: Final Disposal via EH&S
Your laboratory is not the final disposal site. The final step is to coordinate with your institution's EH&S office.
-
Request Pickup: Once your waste container is approximately 90% full, submit a chemical waste pickup request through your EH&S department's online portal or designated form.[13]
-
Documentation: Ensure all labels are complete and accurate. EH&S will use this information to create the official hazardous waste manifest, which tracks the waste to its final treatment, storage, and disposal facility (TSDF).[15]
-
Transfer: Follow your institution's specific procedures for moving the waste from the SAA to the designated pickup location.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4,5-Dimethoxy-6-indanaldehyde.
Caption: Disposal workflow for 4,5-Dimethoxy-6-indanaldehyde.
Emergency Procedures: Small Spill Response
In the event of a small, manageable spill of solid 4,5-Dimethoxy-6-indanaldehyde within the fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup: Wearing your full PPE, gently sweep the solid material using a brush and dustpan. Avoid creating dust. For residual powder, you can wipe the area with a paper towel dampened with a suitable solvent (e.g., methanol or ethanol).[10]
-
Disposal: Place all contaminated cleaning materials (gloves, paper towels, etc.) into the designated hazardous waste container for 4,5-Dimethoxy-6-indanaldehyde.
-
Report: Report the spill to your laboratory supervisor or chemical hygiene officer, as required by your institution's policy.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency EH&S number immediately.
By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety and ensure that your groundbreaking research is conducted responsibly from start to finish.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. (2010). Thermo Fisher Scientific.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro.
- How To Safely Dispose of Chemicals in Your Lab. (2024). Solvent Waste Management.
- Myrac Aldehyde | Premium Aromatic Aldehyde.
- SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Santa Cruz Biotechnology, Inc.
- SAFETY DATA SHEET - 3-Iodo-4,5-dimethoxybenzaldehyde. (2025). Thermo Fisher Scientific.
- Laboratory Waste Disposal Safety Protocols. (2024).
- Application Notes and Protocols for Safe Handling and Storage of Vol
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Hazardous Waste Disposal in the Workplace: EPA Regul
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
- OSHA Laboratory Standard. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- SAFETY DATA SHEET - Veratraldehyde. (2009). Thermo Fisher Scientific.
- SAFETY D
- Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde. (2025). Thermo Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET - 3,4,5-trimethoxybenzaldehyde. (2009).
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Technical Guide: Safe Handling & Logistics for 4,5-Dimethoxy-6-indanaldehyde
The following technical guide provides a structured, high-integrity safety and operational framework for handling 4,5-Dimethoxy-6-indanaldehyde .
CAS Number: 51932-59-3 Chemical Family: Aromatic Aldehyde / Indane Derivative Synonyms: 6-Formyl-4,5-dimethoxyindane; 4,5-Dimethoxy-2,3-dihydro-1H-indene-6-carbaldehyde
Executive Safety Summary
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate (CAS 51932-59-3) is limited in public registries, its structural homology to Veratraldehyde (3,4-dimethoxybenzaldehyde) and Indane mandates a strict Analog-Based Safety Assessment .
Treat this compound as a Class II Irritant and a potential Respiratory Sensitizer . The aldehyde moiety renders it susceptible to autoxidation to the corresponding carboxylic acid upon air exposure, necessitating inert handling to maintain chemical integrity.
Core Hazard Classification (GHS / Analog-Derived)
| Hazard Category | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
| Reactivity | Air/Light Sensitive | May form explosive peroxides or degrade to acid. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed as a self-validating system: the hazard dictates the barrier. Do not deviate from these standards.
| Protection Zone | Required Equipment | Technical Justification (Causality) |
| Respiratory | N95 / P2 Mask (Minimum) Use Half-face Respirator with OV/P100 cartridges for >1g handling. | Prevents inhalation of fine dusts/aerosols which can trigger mucous membrane inflammation (H335). |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Aldehydes are lachrymators. Safety glasses allow vapor bypass; goggles provide a sealed environment. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness) | Outer Layer: Sacrificial barrier against contamination. Inner Layer: Protects against permeation during doffing. |
| Dermal (Body) | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Prevents particulate accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat. |
Operational Protocol: From Storage to Synthesis
This workflow ensures both operator safety and compound stability.
A. Storage & Stability[5][6]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Under Argon or Nitrogen (Air sensitive).
-
Container: Amber glass vial with a Teflon-lined cap (Light sensitive).
B. Weighing & Transfer (Step-by-Step)
-
Equilibration: Allow the sealed vial to warm to room temperature before opening. Opening a cold vial introduces condensation, hydrolyzing the aldehyde.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.
-
Transfer: Use a disposable spatula. Do not return excess material to the stock vial to avoid cross-contamination.
C. Reaction Setup
-
Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or Toluene) immediately after weighing.
-
Inerting: Purge the reaction vessel with Nitrogen/Argon for 5 minutes prior to addition.
D. Visualized Workflow
The following diagram illustrates the critical control points (CCPs) for handling this compound to prevent degradation and exposure.
Figure 1: Critical Control Points in the handling of 4,5-Dimethoxy-6-indanaldehyde to ensure safety and purity.
Emergency Response Procedures
In the event of containment breach, execute the following logic immediately.
A. Spill Cleanup (Solid)
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Goggles, Double Gloves, N95 Respirator.
-
Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).
-
Clean: Scoop into a hazardous waste bag. Wipe surface with 1M Sodium Bisulfite (neutralizes aldehydes) followed by soap and water.
B. Exposure Response[3][4][7]
-
Eye Contact: Flush with water for 15 minutes holding eyelids open.[2][3][4] Consult an ophthalmologist (Aldehydes can cause protein cross-linking in the cornea).
-
Skin Contact: Wash with soap and water.[3][5] Do not use alcohol (increases permeability).
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention.
C. Emergency Logic Diagram
Figure 2: Decision logic for immediate response to spills or exposure incidents.
Disposal Protocols
Disposal must comply with local environmental regulations (RCRA in the US, waste codes in EU).
-
Classification: Hazardous Organic Waste (Aldehyde).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases.
-
Labeling: "Flammable Solid, Organic, N.O.S. (Contains 4,5-Dimethoxy-6-indanaldehyde)."
-
Neutralization (Optional for small scale): Small amounts (<500mg) can be treated with aqueous Sodium Bisulfite solution before disposal into organic waste streams, reducing volatility and reactivity.
References
-
Synthesis & Characterization: Cannon, J. G., et al. "Centrally acting emetics. 8. Miscellaneous structures related to apomorphine." The Journal of Organic Chemistry, vol. 39, no. 19, 1974, pp. 2913–2916. (Describes the synthesis of Compound 11: 4,5-dimethoxy-6-indanaldehyde).
-
Analog Hazard Data (Veratraldehyde): PubChem. "Veratraldehyde (CAS 120-14-9) Safety Data." National Library of Medicine.
-
General Aldehyde Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
